Technical Documentation Center

(2R)-1-cyclobutyl-2-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-1-cyclobutyl-2-methylpiperazine

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on (2R)-1-cyclobutyl-2-methylpiperazine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary (2R)-1-cyclobutyl-2-methylpiperazine is a highly specialized, chiral diamine building block that has gained significant traction in modern medicinal chemistry. Predominantly utilized in the design of ce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-1-cyclobutyl-2-methylpiperazine is a highly specialized, chiral diamine building block that has gained significant traction in modern medicinal chemistry. Predominantly utilized in the design of central nervous system (CNS) active agents, this compound serves as a critical pharmacophore in the development of Histamine H3 receptor antagonists and inverse agonists [1]. By leveraging its unique structural rigidity and tailored lipophilicity, drug development professionals can optimize receptor subtype selectivity, metabolic stability, and blood-brain barrier (BBB) penetration.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use in GPCR targeting, and field-proven synthetic protocols for its incorporation into active pharmaceutical ingredients (APIs).

Physicochemical Properties & Molecular Characterization

The structural nuances of (2R)-1-cyclobutyl-2-methylpiperazine dictate its behavior in both synthetic workflows and biological systems. Below is a consolidated table of its core properties[2].

PropertyValue / Description
Chemical Name (2R)-1-cyclobutyl-2-methylpiperazine
CAS Registry Number 1241093-83-3
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
SMILES String C[C@H]1N(C2CCC2)CCNC1
Stereochemistry (2R) configuration
Physical State Colorless to pale yellow oil (typical at RT)
Reactive Site N4 (Secondary amine, sterically unhindered)
Structural Causality in Drug Design

The piperazine ring is a privileged scaffold, but its unsubstituted form often suffers from promiscuous target binding and rapid oxidative metabolism. The modifications in (2R)-1-cyclobutyl-2-methylpiperazine solve these issues through two specific mechanisms:

  • The (2R)-Methyl Group: The introduction of a methyl group at the C2 position introduces a chiral center that restricts the conformational flexibility of the piperazine ring. To minimize 1,3-diaxial steric clashes, the methyl group adopts an equatorial position. This locks the pharmacophore into a specific bioactive conformation, dramatically enhancing selectivity for the H3 receptor over H1 or H4 subtypes[3].

  • The N1-Cyclobutyl Substitution: The cyclobutyl ring provides a highly specific degree of steric bulk and lipophilicity. It fits optimally into the hydrophobic binding pocket of the H3 receptor while modulating the pKa of the adjacent N1 nitrogen. This ensures the nitrogen remains protonated at physiological pH, allowing it to form a critical salt bridge with a conserved aspartate residue in the GPCR transmembrane domain.

Role in Drug Discovery: Histamine H3 Receptor Antagonism

The Histamine H3 receptor is a Gi/o-protein coupled receptor (GPCR) located primarily on presynaptic neurons in the CNS[4]. It functions as both an autoreceptor and a heteroreceptor, inhibiting the release of histamine, acetylcholine, dopamine, and serotonin[3].

By incorporating (2R)-1-cyclobutyl-2-methylpiperazine into a larger molecular scaffold (such as an aryl amide or ether), researchers create potent H3 antagonists. Blocking this receptor removes the inhibitory feedback loop, thereby upregulating neurotransmitter release. This mechanism holds immense preclinical and clinical promise for treating cognitive disorders (e.g., Alzheimer's disease), narcolepsy, and obesity[3].

H3_Signaling Antagonist (2R)-1-cyclobutyl- 2-methylpiperazine Derivative H3R Histamine H3 Receptor (Presynaptic GPCR) Antagonist->H3R Antagonizes Gi Gi/o Protein Pathway H3R->Gi Blocks Activation cAMP cAMP Levels Gi->cAMP Prevents Inhibition NT Neurotransmitter Release cAMP->NT Upregulates

Fig 1: Mechanism of H3 receptor antagonism by (2R)-1-cyclobutyl-2-methylpiperazine derivatives.

Synthetic Workflows & Experimental Protocols

To utilize CAS 1241093-83-3 effectively, it is typically coupled to an aryl aldehyde or aryl halide core. Because the N1 position is already functionalized with a cyclobutyl group, the secondary amine at N4 serves as the regioselective attachment point[1].

Below is a self-validating protocol for the Regioselective Reductive Amination of (2R)-1-cyclobutyl-2-methylpiperazine with a target aldehyde.

Protocol: Regioselective Reductive Amination at N4

Step 1: Imine Formation

  • Procedure: Dissolve the target aryl aldehyde (1.0 eq) and (2R)-1-cyclobutyl-2-methylpiperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at room temperature for 2 hours.

  • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, which permits mild heating (up to 60 °C) if the aldehyde is sterically hindered. The slight excess of the chiral amine ensures complete consumption of the valuable aldehyde core.

  • Self-Validation: Monitor the reaction via LC-MS. Do not proceed to the reduction step until the aldehyde peak is <5% by UV area. This prevents the reducing agent from converting unreacted starting material into an unwanted benzyl alcohol byproduct.

Step 2: Selective Reduction

  • Procedure: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. Stir for 4-12 hours at room temperature.

  • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. Unlike NaBH4, it selectively reduces the transient iminium ion without reducing residual aldehydes, ensuring high yields of the target tertiary amine.

Step 3: Quenching and Workup

  • Procedure: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Causality: A basic quench neutralizes the acetic acid generated by the reducing agent. This ensures the newly formed basic nitrogen at N4 is fully deprotonated (free-base form), driving the product into the organic layer during extraction.

Step 4: Analytical Validation

  • Procedure: Purify the crude mixture via silica gel flash chromatography (typically using a DCM/MeOH/NH4OH gradient). Analyze the purified product via Chiral HPLC and 1H-NMR.

  • Causality: 1H-NMR confirms the regioselectivity of the alkylation at N4 (noted by the disappearance of the N4-H proton and the downfield shift of the C3/C5 protons). Chiral HPLC is mandatory to confirm that the (2R) stereocenter did not undergo epimerization during the slightly acidic reduction phase, ensuring the final API maintains its required enantiomeric purity.

Synthetic_Workflow SM Aryl Aldehyde Core (Target Scaffold) Reaction Reductive Amination (NaBH(OAc)3, DCE) SM->Reaction Amine (2R)-1-cyclobutyl- 2-methylpiperazine Amine->Reaction Purification Flash Chromatography (Silica Gel) Reaction->Purification Crude Mixture Analysis Analytical Validation (Chiral HPLC, LC-MS) Purification->Analysis Purified Base Product Validated H3 Antagonist (High Enantiomeric Purity) Analysis->Product Confirmed Identity

Fig 2: Standard reductive amination workflow incorporating the chiral piperazine building block.

References

  • WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists. Google Patents.

  • 1241093-83-3 | (2R)-1-cyclobutyl-2-methylpiperazine. BLD Pharm.

  • Lovenberg, T. W., et al. (1999). Cloning and Functional Expression of the Human Histamine H3 Receptor. Molecular Pharmacology, 55(6), 1101-1107.

  • Esbenshade, T. A., et al. (2006). Histamine H3 receptor antagonists: Preclinical promise for treating obesity and cognitive disorders. Molecular Interventions, 6(2), 77-88.

Sources

Exploratory

Physicochemical properties of (2R)-1-cyclobutyl-2-methylpiperazine

An In-depth Technical Guide to the Physicochemical Properties of (2R)-1-cyclobutyl-2-methylpiperazine Abstract (2R)-1-cyclobutyl-2-methylpiperazine is a chiral substituted piperazine derivative of significant interest in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (2R)-1-cyclobutyl-2-methylpiperazine

Abstract

(2R)-1-cyclobutyl-2-methylpiperazine is a chiral substituted piperazine derivative of significant interest in medicinal chemistry. The piperazine heterocycle is a well-established "privileged scaffold" in drug discovery, prized for its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of (2R)-1-cyclobutyl-2-methylpiperazine, including its molecular structure, ionization constants (pKa), lipophilicity (logP), and aqueous solubility. By grounding our discussion in the established characteristics of the piperazine core, we offer both theoretical context and detailed, field-proven experimental protocols for the precise determination of these parameters. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the properties of this versatile chemical entity for the design of novel therapeutics.

Molecular Identity and Structural Attributes

The foundational step in characterizing any drug candidate is to establish its precise molecular identity. (2R)-1-cyclobutyl-2-methylpiperazine is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions.[3] This core structure is modified with a cyclobutyl group at the N1 position and a methyl group at the C2 position, which introduces a chiral center with a defined (R)-stereochemistry. These substitutions are critical as they modulate the parent scaffold's properties, moving it from a simple, hydrophilic diamine to a more complex structure with tuned lipophilicity and steric profile.

Table 1: Core Molecular Identifiers for (2R)-1-cyclobutyl-2-methylpiperazine

PropertyValueSource(s)
IUPAC Name (2R)-1-cyclobutyl-2-methylpiperazine[4][5]
CAS Number 1241093-83-3[4][5]
Molecular Formula C₉H₁₈N₂[4][6]
Molecular Weight 154.25 g/mol [4][6]
Canonical SMILES CC1CNCCN1C2CCC2[6]
Isomeric SMILES C[C@@H]1CNCCN1C2CCC2[6]
InChI Key VEPASEYGWRUBSU-MRVPVSSYSA-N[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]

The structural features—specifically the basic nitrogen centers and the appended alkyl groups—are the primary determinants of the compound's physicochemical behavior, influencing everything from its solubility and membrane permeability to its interaction with biological targets.

Ionization and Basicity (pKa)

The ionization state of a molecule at physiological pH is a paramount factor governing its absorption, distribution, metabolism, and excretion (ADME) profile.[7] For a piperazine derivative, the two nitrogen atoms act as basic centers, capable of accepting protons. Unsubstituted piperazine has two distinct pKa values, pKa₁ ≈ 5.35 and pKa₂ ≈ 9.73.[1][8] These two values allow for fine-tuning of the molecule's charge state across different pH environments.

The N1 nitrogen of (2R)-1-cyclobutyl-2-methylpiperazine is a tertiary amine, while the N4 nitrogen is a secondary amine. The electron-donating nature of the alkyl substituents (cyclobutyl and methyl) is expected to slightly increase the basicity (raise the pKa) of both nitrogens compared to the parent piperazine. Precise experimental determination is crucial for building accurate predictive models of in vivo behavior.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains a robust and widely used method for pKa determination due to its accuracy and simplicity.[9][10] The protocol involves monitoring pH changes as a titrant is added to a solution of the analyte.

Methodology Rationale: This method directly measures the buffering capacity of the ionizable groups. The pKa corresponds to the pH at which the ionized and non-ionized forms are present in equal concentrations, identified as the midpoint of the buffer region on the titration curve.[9] Maintaining a constant ionic strength is critical to ensure that activity coefficients remain stable, providing a more accurate measurement.

Step-by-Step Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

    • Prepare a 0.1 M solution of hydrochloric acid (HCl) and a 0.1 M solution of sodium hydroxide (NaOH).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain ionic strength.[9]

    • Accurately weigh and dissolve the analyte in deionized water (or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1-10 mM. Add KCl to a final concentration of 0.15 M.

  • Titration:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a temperature-controlled vessel (25°C or 37°C).

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.[9]

    • If titrating the conjugate acid, first acidify the solution to ~pH 2 with 0.1 M HCl.

    • Begin the titration by adding small, precise aliquots (e.g., 0.05 mL) of 0.1 M NaOH.

    • Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV). The equivalence points will appear as peaks.

    • The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, two inflection points will be observed.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Analyte Solution (1-10 mM in 0.15 M KCl) A->B D Acidify Analyte (to ~pH 2) B->D Repeat C Prepare Titrants (0.1 M HCl & 0.1 M NaOH) E Add NaOH Aliquots C->E D->E Repeat F Record Stable pH E->F Repeat F->E Repeat G Plot pH vs. Volume F->G H Calculate 1st Derivative (Identify Equivalence Points) G->H I Determine pKa (pH at Half-Equivalence) H->I

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, including the gut wall and the blood-brain barrier.[11] It is quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP.

The parent piperazine scaffold is hydrophilic. The addition of the C₄ cyclobutyl and C₁ methyl groups significantly increases the non-polar surface area, which will result in a higher logP value compared to piperazine. This modification is a common strategy in drug design to enhance membrane permeability.[12] An accurate logP value is essential for predicting oral absorption and CNS penetration.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination, providing a direct measure of the partitioning of a compound between two immiscible phases at equilibrium.[11][13]

Methodology Rationale: This technique directly measures the thermodynamic partition coefficient. Pre-saturating the solvents ensures that the partitioning behavior is not influenced by the mutual solubility of the two phases. Analysis of both phases provides a mass balance and confirms the accuracy of the result.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a buffer solution (typically phosphate-buffered saline, pH 7.4) to represent the aqueous phase.

    • Prepare the organic phase: n-octanol.

    • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

    • Prepare a stock solution of the analyte in the pre-saturated aqueous buffer.

  • Partitioning:

    • In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol and a known volume of the analyte stock solution (e.g., a 1:1 ratio).

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). The required time should be determined empirically.

    • Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Analysis:

    • Carefully withdraw an aliquot from both the aqueous and organic phases.

    • Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

    • Calculate the partition coefficient: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.

    • Calculate logP = log₁₀(P).

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) B Prepare Analyte Stock in Aqueous Phase A->B C Combine Phases & Analyte A->C B->C D Agitate to Equilibrium (Constant Temp) C->D E Separate Phases (Centrifugation) D->E F Measure Concentration in Each Phase (HPLC) E->F G Calculate P = [Org] / [Aq] F->G H Calculate logP G->H

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its suitability for intravenous formulation.[14] For ionizable compounds like (2R)-1-cyclobutyl-2-methylpiperazine, solubility is highly dependent on pH. As a diprotic base, its solubility will be significantly higher at lower pH values where it exists predominantly in its protonated, cationic forms, compared to higher pH values where the neutral, free-base form dominates.

According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest marketed dose dissolves in 250 mL of aqueous media over a pH range of 1.2-6.8.[14] Determining the pH-solubility profile is therefore essential for early-stage drug development.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method, often referred to as the thermodynamic solubility method, is the definitive approach for measuring the equilibrium solubility of a compound.[15][16]

Methodology Rationale: By adding an excess of solid compound, the method ensures that a saturated solution is formed at equilibrium. Monitoring the concentration over time until it plateaus confirms that equilibrium has been reached. Verifying the solid state of the remaining material post-experiment is crucial to ensure that no phase changes (e.g., salt disproportionation or polymorph conversion) have occurred, which would invalidate the measurement.[14]

Step-by-Step Protocol:

  • Preparation:

    • Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

    • Calibrate a pH meter and verify the final pH of each buffer after the experiment.[15]

  • Equilibration:

    • Add an excess amount of the solid analyte to vials containing each buffer. The excess should be sufficient to ensure undissolved solid remains at the end of the experiment.

    • Seal the vials and agitate them in a temperature-controlled shaker (typically 25°C for physicochemical characterization or 37°C for biopharmaceutical relevance) for an extended period (e.g., 24-72 hours).[14][16]

    • Periodically sample the supernatant (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Sample Processing and Analysis:

    • Separate the saturated solution from the undissolved solid using centrifugation followed by filtration through a low-binding filter (e.g., PTFE).[15]

    • Immediately dilute the filtrate with a suitable solvent to prevent precipitation.

    • Quantify the analyte concentration using a validated HPLC-UV or LC-MS method.

    • Analyze the remaining solid using techniques like XRPD or DSC to check for any changes in the solid form.[14]

Solubility_Determination_Workflow A Prepare Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) B Add Excess Solid Analyte to each Buffer A->B C Agitate at Constant Temp (24-72h to reach equilibrium) B->C D Separate Supernatant (Centrifuge & Filter) C->D F Analyze Remaining Solid (XRPD / DSC) C->F E Quantify Concentration (HPLC / LC-MS) D->E G Report Solubility (mg/mL) at each pH E->G

Caption: Workflow for pH-dependent equilibrium solubility determination.

Summary and Implications for Drug Development

The physicochemical properties of (2R)-1-cyclobutyl-2-methylpiperazine define its potential as a scaffold in drug discovery. The strategic combination of a basic piperazine core with lipophilic cyclobutyl and methyl groups results in a molecule with a balanced profile.

Table 2: Summary of Physicochemical Properties and Their Significance

PropertyExpected CharacteristicSignificance in Drug Development
Basicity (pKa) Diprotic base; pKa values likely slightly higher than piperazine (~5.5-6.0 and ~10.0-10.5)Governs pH-dependent solubility and charge state. Essential for predicting GI absorption and target engagement via ionic interactions.[1]
Lipophilicity (logP) Moderately lipophilic (estimated logP > 1)Increased relative to piperazine, suggesting enhanced membrane permeability. A key factor for oral bioavailability and potential CNS penetration.[11]
Solubility High solubility at acidic pH, lower at neutral/basic pHFavorable for dissolution in the stomach but may require formulation strategies to maintain solubility in the intestine.[14]
H-Bonding 1 donor, 2 acceptorsProvides opportunities for specific, high-affinity interactions with protein targets.[5]
Molecular Weight 154.25 g/mol Well within the typical range for small molecule drugs, contributing to favorable "drug-likeness".[6]

References

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • International Journal of Innovative Research in Science & Soul. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ChemicalRegister. (n.d.). (2R)-1-cyclobutyl-2-methylpiperazine (CAS No. 1241093-83-3) Suppliers. Retrieved from [Link]

  • Wiley Online Library. (2006, October 5). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. Retrieved from [Link]

  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Researcher.Life. (n.d.). Determination of pKa values of active pharmaceutical ingredients. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • University of East Anglia. (2022, May 27). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Dow Development Labs. (2021, May 8). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Jetir.Org. (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Foundational

Synthesis Pathways for (2R)-1-Cyclobutyl-2-methylpiperazine: A Technical Guide

Executive Summary The compound (2R)-1-cyclobutyl-2-methylpiperazine is a critical chiral building block and intermediate in modern medicinal chemistry. It is prominently featured in the synthesis of central nervous syste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2R)-1-cyclobutyl-2-methylpiperazine is a critical chiral building block and intermediate in modern medicinal chemistry. It is prominently featured in the synthesis of central nervous system (CNS) active agents, most notably as a core pharmacophore in Histamine H3 receptor antagonists[1]. The synthesis of this asymmetric diamine presents a classic regiochemical challenge: functionally differentiating two secondary amines within the same ring system.

This technical guide outlines a highly efficient, three-step synthetic pathway starting from commercially available (R)-2-methylpiperazine. By leveraging steric gradients and chemoselective reducing agents, researchers can achieve high-yielding regioselective alkylation without the need for complex chromatographic separations.

Retrosynthetic Strategy & Regiochemical Control

The piperazine ring of (R)-2-methylpiperazine contains two secondary amines: the sterically hindered N1 (adjacent to the C2 methyl group) and the unhindered N4. Direct reductive amination of (R)-2-methylpiperazine with cyclobutanone typically results in a mixture of regioisomers or over-alkylation.

To achieve absolute regiocontrol, the synthesis relies on a steric-directed protection strategy . By reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) at low temperatures, the less hindered N4 position is selectively protected. This leaves the more hindered N1 amine available for a targeted reductive amination with cyclobutanone[2][3]. Subsequent acidic deprotection yields the target compound.

G SM (R)-2-Methylpiperazine (Starting Material) Step1 Regioselective Protection (Boc2O, 0°C) SM->Step1 Int1 (R)-tert-Butyl 3-methylpiperazine -1-carboxylate Step1->Int1 Step2 Reductive Amination (Cyclobutanone, NaBH(OAc)3) Int1->Step2 Int2 (R)-tert-Butyl 4-cyclobutyl-3 -methylpiperazine-1-carboxylate Step2->Int2 Step3 Acidic Deprotection (TFA or HCl) Int2->Step3 Product (2R)-1-Cyclobutyl-2 -methylpiperazine Step3->Product

Caption: Workflow for the regioselective synthesis of (2R)-1-cyclobutyl-2-methylpiperazine.

Step-by-Step Experimental Methodologies

Step 1: Regioselective Boc Protection

Objective: Selectively protect the less hindered N4 position to yield (R)-tert-butyl 3-methylpiperazine-1-carboxylate.

Protocol:

  • Dissolve (R)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M concentration) under an inert nitrogen atmosphere.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress the kinetic energy required to overcome the steric barrier at the N1 position, preventing the formation of the bis-Boc byproduct.

  • Dissolve Boc₂O (1.0 eq) in a minimal amount of DCM and add it dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

  • Validation: Monitor via TLC (ninhydrin stain). The primary amine starting material will disappear, replaced by a single major spot.

  • Workup: Wash the organic layer with saturated aqueous Na₂CO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Reductive Amination with Cyclobutanone

Objective: Alkylate the sterically hindered free amine (N1) using cyclobutanone.

Protocol:

  • Dissolve (R)-tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq) and cyclobutanone (1.2 eq) in 1,2-dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stir for 30 minutes at room temperature, then add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride. This makes it unreactive toward the cyclobutanone starting material, but highly reactive toward the more electrophilic iminium ion intermediate[4].

  • Stir at room temperature for 16 hours.

  • Validation: Monitor via LC-MS for the mass of the desired intermediate.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM. The basic quench neutralizes the acetic acid and destroys unreacted borohydride, ensuring a self-validating, clean phase separation.

G Ketone Cyclobutanone + N1-Amine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Formation (Rate-determining step) Hemiaminal->Iminium Dehydration (Acid Catalyzed) Reduction Hydride Transfer from NaBH(OAc)3 Iminium->Reduction Electrophilic Target TertAmine N-Cyclobutyl Product Reduction->TertAmine Irreversible Reduction

Caption: Mechanistic sequence of the chemoselective reductive amination step.

Step 3: Acidic Deprotection and Free-Basing

Objective: Remove the Boc protecting group to reveal the final target.

Protocol:

  • Dissolve the intermediate from Step 2 in DCM and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. Causality: The highly acidic environment protonates the carbamate, leading to the expulsion of a stable tert-butyl cation (which eliminates to isobutylene gas) and the release of CO₂.

  • Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Validation: LC-MS will show the disappearance of the Boc-protected mass and the appearance of the (2R)-1-cyclobutyl-2-methylpiperazine mass.

  • Workup (Free-Basing): Concentrate the reaction mixture to remove excess TFA. Dissolve the resulting TFA-salt in water and basify with 2M NaOH (aq) to pH > 10. Extract thoroughly with DCM (3x). Dry the combined organics over Na₂SO₄ and concentrate to yield the pure free-base oil.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected quantitative yields for the synthesis of (2R)-1-cyclobutyl-2-methylpiperazine.

StepReaction PhaseReagents & EquivalentsTemp (°C)Time (h)Typical Yield (%)
1 Regioselective ProtectionBoc₂O (1.0 eq), DCM0 to 251285 - 90
2 Reductive AminationCyclobutanone (1.2 eq), NaBH(OAc)₃ (1.5 eq), AcOH (0.1 eq), DCE251675 - 85
3 Deprotection & Free-basing1. TFA (10 eq), DCM2. NaOH (aq)0 to 25490 - 95

Note: Overall isolated yield across the three-step sequence typically ranges from 57% to 72%, making this a highly scalable route for drug development applications.

Conclusion

The synthesis of (2R)-1-cyclobutyl-2-methylpiperazine demonstrates the power of utilizing inherent steric biases within small heterocyclic systems. By employing a regioselective Boc-protection strategy followed by a chemoselective reductive amination using Abdel-Magid conditions, researchers can reliably produce this critical chiral intermediate. The self-validating protocols and robust workup procedures outlined above ensure high purity and scalability, essential for downstream pharmaceutical manufacturing.

References

  • WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine H3 receptor antagonists - Google Patents. Google Patents.
  • US20130116245A1 - Alkylated piperazine compounds - Google Patents. Google Patents.
  • Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. National Institutes of Health (NIH).
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. American Chemical Society (ACS).

Sources

Exploratory

Stereochemistry of 1-cyclobutyl-2-methylpiperazine derivatives

An In-Depth Technical Guide on the Stereochemistry of 1-Cyclobutyl-2-methylpiperazine Derivatives Executive Summary In modern medicinal chemistry, the piperazine ring is a privileged scaffold, offering tunable basicity,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Stereochemistry of 1-Cyclobutyl-2-methylpiperazine Derivatives

Executive Summary

In modern medicinal chemistry, the piperazine ring is a privileged scaffold, offering tunable basicity, metabolic stability, and predictable vectors for pharmacophore expansion. Among its substituted derivatives, 1-cyclobutyl-2-methylpiperazine has emerged as a highly valuable chiral building block[1]. It is most notably utilized in the design of central nervous system (CNS) therapeutics, functioning as a core fragment in Histamine H3 receptor (H3R) antagonists[2].

As an application scientist overseeing library synthesis and lead optimization, I frequently emphasize that the stereochemistry of this moiety—specifically the (2S) versus (2R) configuration—is not merely a structural footnote; it is the primary determinant of receptor affinity and off-target selectivity. This whitepaper deconstructs the stereochemical fundamentals, pharmacological causality, and self-validating synthetic protocols required to successfully deploy 1-cyclobutyl-2-methylpiperazine derivatives in drug discovery.

Stereochemical Fundamentals & Conformational Dynamics

The core structure of 1-cyclobutyl-2-methylpiperazine (Molecular Formula: C9H18N2, MW: 154.25 g/mol )[1] features a saturated six-membered nitrogen heterocycle with two key modifications: a cyclobutyl group at the N1 position and a methyl group at the C2 position.

Conformational Causality

The piperazine ring predominantly adopts a chair conformation. The introduction of the C2-methyl group creates a chiral center that dictates the thermodynamic stability of the ring's conformers.

  • Equatorial Preference: To avoid severe 1,3-diaxial steric clashes with the axial protons at C4 and C6, the C2-methyl group strongly prefers the equatorial position.

  • Nitrogen Inversion: The N1 nitrogen, bearing the bulky cyclobutyl group, undergoes rapid inversion. However, the steric bulk of the adjacent equatorial C2-methyl group restricts the rotational freedom of the cyclobutyl ring, locking it into a pseudo-equatorial orientation to minimize gauche interactions.

This conformational locking is critical. The stereocenter at C2 acts as a "steering wheel" for the N4 position. When a larger drug pharmacophore is attached to N4, the (2S) configuration projects this pharmacophore along a completely different 3D trajectory compared to the (2R) configuration[3].

Physicochemical Properties
Property(2S)-Enantiomer (Dihydrochloride)(2R)-Enantiomer (Free Base)
CAS Number 1227610-42-5[4][5][6]1241093-83-3[3]
Molecular Formula C9H20Cl2N2[6]C9H18N2[3]
Molecular Weight 227.18 g/mol [6]154.25 g/mol [3]
Physical State Crystalline Powder[4]Liquid / Low-melting solid
Application Medicinal Chemistry / API Intermediate[4]R&D Building Block[3]

Pharmacological Grounding: Histamine H3 Receptor Antagonism

The causality behind selecting 1-cyclobutyl-2-methylpiperazine in drug design is best illustrated by its role in targeting the Histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor in the CNS, inhibiting the release of histamine and other neurotransmitters[2].

Mechanistic Interaction
  • The Basic Amine Anchor: The N4 nitrogen of the piperazine ring (or the extended pharmacophore) typically forms a critical salt bridge with the conserved Asp114 residue in the orthosteric binding pocket of the H3R.

  • The Lipophilic Sub-Pocket: The cyclobutyl group at N1 is precisely sized to occupy a narrow, hydrophobic sub-pocket adjacent to the orthosteric site. It provides superior Van der Waals contacts compared to smaller (e.g., isopropyl) or larger (e.g., cyclohexyl) cycloalkanes.

  • Stereochemical Trajectory: The (2S)-methyl group forces the piperazine ring into a conformation that optimally aligns the cyclobutyl group with this lipophilic pocket while simultaneously pointing the N4-substituent toward the extracellular loops. Using the (2R) enantiomer often results in a 10- to 100-fold drop in binding affinity due to steric clashes with the receptor's transmembrane helices.

H3RPathway Antagonist (2S)-Derivative Antagonist H3R Histamine H3 Receptor (Presynaptic Auto-receptor) Antagonist->H3R Binds Orthosteric Site Gi G(i/o) Protein Decoupling H3R->Gi Prevents Activation cAMP cAMP Levels Maintained Gi->cAMP Removes Inhibition of AC Ca Voltage-Gated Ca2+ Channels Open cAMP->Ca Activates PKA Release Increased Histamine Release (Wakefulness/Cognition) Ca->Release Exocytosis

Histamine H3 receptor antagonism signaling pathway and downstream effects.

Synthetic Methodology & Regioselective Protocols

Synthesizing 1-cyclobutyl-2-methylpiperazine directly from 2-methylpiperazine presents a significant regioselectivity challenge. The starting material contains two secondary amines (N1 and N4).

The Causality of Regioselection

As an experienced chemist, I avoid direct alkylation attempts, which inevitably yield complex mixtures of N1-alkylated, N4-alkylated, and N1,N4-dialkylated products. Instead, we exploit the inherent steric differences of the molecule.

  • N4 is Less Hindered: The N4 nitrogen is flanked by two standard methylene groups (-CH2-).

  • N1 is More Hindered: The N1 nitrogen is adjacent to the C2-methine group bearing the methyl substituent.

By reacting (2S)-2-methylpiperazine with exactly 1.0 equivalent of Di-tert-butyl dicarbonate (Boc2O) at low temperatures, we selectively protect the less hindered N4 position. The remaining free N1 amine is then subjected to reductive amination with cyclobutanone.

Optimization of Reductive Amination
Reagent SystemTemperatureYield (%)Regioselectivity (N1:N4)Causality / Observation
NaBH3CN / MeOH25°C45%85:15Toxic byproducts; sluggish iminium formation.
NaBH4 / EtOH0°C20%N/APremature reduction of cyclobutanone to cyclobutanol.
NaBH(OAc)3 / DCE 0°C to RT 88% >99:1 Mild hydride donor; selectively reduces the iminium ion.

Self-Validating Experimental Protocol

The following protocol details the synthesis of (2S)-1-Cyclobutyl-2-methylpiperazine dihydrochloride (CAS 1227610-42-5)[4][6]. This protocol is designed to be self-validating: the isolation of the Boc-protected intermediate allows for UV/NMR confirmation of regioselectivity prior to the final, irreversible deprotection step.

Step 1: Regioselective N4-Protection

  • Dissolve 10.0 g (100 mmol) of (2S)-2-methylpiperazine in 150 mL of anhydrous dichloromethane (DCM).

  • Cool the reaction flask to 0°C using an ice bath. Causality: Low temperature suppresses the kinetic formation of the di-Boc byproduct.

  • Add a solution of Boc2O (21.8 g, 100 mmol) in 50 mL DCM dropwise over 1 hour.

  • Stir for 2 hours at room temperature. Wash with brine, dry over Na2SO4, and concentrate to yield (3S)-1-Boc-3-methylpiperazine. (Self-Validation: 1H NMR will show a distinct singlet at ~1.45 ppm integrating for 9H, and the C2-methyl doublet will remain shielded, confirming N4 protection).

Step 2: Reductive Amination

  • Dissolve the intermediate (100 mmol) in 200 mL of 1,2-dichloroethane (DCE).

  • Add cyclobutanone (8.4 g, 120 mmol) and glacial acetic acid (6.0 g, 100 mmol). Stir for 30 minutes to allow iminium ion formation.

  • Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (31.8 g, 150 mmol) at 0°C.

  • Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3. Extract with DCM, dry, and concentrate.

Step 3: Deprotection and Salt Precipitation

  • Dissolve the crude (2S)-4-Boc-1-cyclobutyl-2-methylpiperazine in 50 mL of anhydrous diethyl ether.

  • Add 4N HCl in Dioxane (50 mL) dropwise at 0°C. Causality: Anhydrous acidic conditions cleanly cleave the Boc group. Because the resulting dihydrochloride salt is highly polar, it immediately precipitates out of the ether/dioxane mixture, driving the reaction to completion and self-purifying the product.

  • Filter the resulting white crystalline powder, wash with cold ether, and dry under vacuum to yield (2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride[5].

SynthWorkflow A (2S)-2-Methylpiperazine B Regioselective N4-Protection (Boc2O, 1 eq) A->B C (3S)-1-Boc-3-methylpiperazine B->C D Reductive Amination (Cyclobutanone, NaBH(OAc)3) C->D E (2S)-4-Boc-1-cyclobutyl-2-methylpiperazine D->E F Deprotection (4N HCl in Dioxane) E->F G (2S)-1-Cyclobutyl-2-methylpiperazine 2HCl F->G

Regioselective synthetic workflow for (2S)-1-cyclobutyl-2-methylpiperazine.

Conclusion

The stereochemistry of 1-cyclobutyl-2-methylpiperazine derivatives is a masterclass in rational drug design. By leveraging the (2S) configuration, medicinal chemists can exploit the steric bulk of the C2-methyl group to lock the cyclobutyl moiety into a favorable receptor-binding conformation. When coupled with regioselective, self-validating synthetic protocols, this building block provides a highly reliable vector for developing potent, selective GPCR modulators.

References

  • "WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists", Google P
  • "(S)-1-Cyclobutyl-2-methylpiperazine Dihydrochloride CAS NO.1227610-42-5", LookChem / Amadis Chemical,[Link]

  • "(2S)-1-Cyclobutyl-2-methylpiperazine dihydrochloride — Chemical Substance Information", NextSDS,[Link]

  • "(2S)-1-Cyclobutyl-2-methylpiperazine dihydrochloride - Physico-chemical Properties", ChemBK,[Link]

Sources

Foundational

The Strategic Role of (2R)-1-Cyclobutyl-2-methylpiperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The piperazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its unique physicochemical properties, including two modifiable nitrogen atoms, allow for the fine-tuning of solubility, basicity, and receptor interactions. This guide delves into the specific role and potential of the chiral building block, (2R)-1-cyclobutyl-2-methylpiperazine , in the design and development of novel therapeutics. We will explore its synthesis, the strategic rationale for its use, its potential impact on pharmacokinetic and pharmacodynamic profiles, and provide detailed protocols for its synthesis and biological evaluation. This document serves as a technical resource for researchers aiming to leverage this promising scaffold in their drug discovery programs.

Introduction: The Piperazine Scaffold and the Significance of (2R)-1-Cyclobutyl-2-methylpiperazine

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a versatile component in drug design.[1][2] Its structural flexibility and ability to engage in various non-covalent interactions make it an ideal scaffold for presenting pharmacophoric elements to biological targets.[2] The two nitrogen atoms provide handles for introducing diverse substituents, enabling the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

(2R)-1-cyclobutyl-2-methylpiperazine (CAS No. 1241093-83-3) is a chiral, unsymmetrically disubstituted piperazine derivative that offers several strategic advantages in drug design:

  • Chirality: The (R)-configuration at the 2-position introduces a specific three-dimensional geometry, which can lead to stereoselective interactions with chiral biological targets like enzymes and receptors. This is crucial for enhancing potency and reducing off-target effects.

  • Methyl Group: The 2-methyl group can serve multiple purposes. It can act as a steric shield to protect the adjacent nitrogen from metabolism, potentially increasing the compound's half-life. It can also provide a key hydrophobic interaction within a binding pocket.

  • Cyclobutyl Group: The N-cyclobutyl group is an increasingly utilized moiety in medicinal chemistry.[3][4] It can improve metabolic stability by blocking N-dealkylation, a common metabolic pathway for piperazines.[4] Its non-planar, puckered structure can also help to optimize the conformational presentation of the molecule for target binding and can fill hydrophobic pockets in protein targets.[3][4]

This unique combination of features makes (2R)-1-cyclobutyl-2-methylpiperazine a valuable building block for developing novel drug candidates in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[5][6][7]

Synthesis and Characterization of (2R)-1-Cyclobutyl-2-methylpiperazine

The synthesis of unsymmetrically N,N'-disubstituted piperazines like (2R)-1-cyclobutyl-2-methylpiperazine requires a strategic approach to achieve regioselectivity, given the comparable nucleophilicity of the two nitrogen atoms.[8] A common and effective method is a multi-step synthesis starting from the commercially available chiral precursor, (R)-(-)-2-methylpiperazine.

Synthetic Strategy: Reductive Amination

A robust method for the selective N-alkylation of the less sterically hindered nitrogen of (R)-2-methylpiperazine is reductive amination with cyclobutanone. This approach avoids the use of protecting groups and is often high-yielding.

G cluster_0 Reductive Amination Workflow Start (R)-2-Methylpiperazine + Cyclobutanone Step1 Reaction with a reducing agent (e.g., Sodium triacetoxyborohydride) Start->Step1 Step 1 Step2 Formation of (2R)-1-cyclobutyl-2-methylpiperazine Step1->Step2 Step 2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 Step 3 Final Characterization (NMR, MS, etc.) Step3->Final Step 4

General workflow for the synthesis of (2R)-1-cyclobutyl-2-methylpiperazine.
Detailed Experimental Protocol: Synthesis via Reductive Amination

Materials:

  • (R)-(-)-2-Methylpiperazine (CAS: 75336-86-6)

  • Cyclobutanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

  • Reaction Setup: To a solution of (R)-(-)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanone (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford pure (2R)-1-cyclobutyl-2-methylpiperazine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Drug Discovery: Potential Therapeutic Applications

The unique structural features of (2R)-1-cyclobutyl-2-methylpiperazine make it a promising scaffold for a variety of therapeutic targets.

Central Nervous System (CNS) Disorders

Piperazine derivatives are prevalent in CNS-active drugs, often targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[7][9] The (2R)-1-cyclobutyl-2-methylpiperazine moiety can be incorporated into molecules designed to modulate these receptors for the treatment of conditions like schizophrenia, depression, and anxiety.[9][10] The cyclobutyl group can enhance blood-brain barrier permeability, a critical factor for CNS drugs.[11]

Oncology

In cancer therapy, the piperazine scaffold is a key component of many kinase inhibitors.[7] It can act as a linker to position pharmacophoric groups within the ATP-binding pocket of kinases. The basicity of the piperazine nitrogens can also be leveraged to form crucial salt bridges with acidic residues in the target protein.[7] The metabolic stability imparted by the cyclobutyl group could lead to improved pharmacokinetic profiles for novel kinase inhibitors.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an efflux pump that contributes to multidrug resistance (MDR) in cancer and can limit the oral bioavailability of many drugs. Some piperazine derivatives have been shown to inhibit P-gp. Incorporating the (2R)-1-cyclobutyl-2-methylpiperazine scaffold into new chemical entities could be a strategy to develop P-gp inhibitors, potentially enhancing the efficacy of co-administered anticancer drugs.

Biological Evaluation: A Hypothetical Workflow

To assess the therapeutic potential of a novel compound containing the (2R)-1-cyclobutyl-2-methylpiperazine scaffold, a tiered screening approach is recommended.

G cluster_0 Biological Evaluation Workflow Start Novel Compound with (2R)-1-cyclobutyl-2-methylpiperazine Tier1 Tier 1: In Vitro ADME & Primary Screening Start->Tier1 Initial Assessment Tier2 Tier 2: In Vitro Efficacy & Selectivity Tier1->Tier2 Promising Candidates Tier3 Tier 3: In Vitro Safety & Mechanistic Studies Tier2->Tier3 Potent & Selective Hits End Lead Candidate Selection Tier3->End Favorable Profile

A tiered approach for the biological evaluation of novel compounds.
Tier 1: In Vitro ADME and Primary Screening

The initial phase focuses on evaluating the drug-like properties of the compound and its activity in a primary assay.

Assay Purpose Typical Method
Solubility To determine the aqueous solubility of the compound.Kinetic or thermodynamic solubility assays.[2][12]
Permeability To assess the ability of the compound to cross biological membranes.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assay.[5][12]
Metabolic Stability To evaluate the compound's stability in the presence of metabolic enzymes.Incubation with liver microsomes or hepatocytes.[5][12]
Primary Target Engagement To determine if the compound interacts with the intended biological target.Varies by target (e.g., receptor binding assay, enzyme inhibition assay).
Tier 2: In Vitro Efficacy and Selectivity

Compounds that pass Tier 1 are further evaluated for their potency and selectivity.

Assay Purpose Typical Method
Dose-Response Assay To determine the potency of the compound (e.g., IC50 or EC50).Varies by target; often involves a functional cell-based assay.
Selectivity Profiling To assess the compound's activity against a panel of related targets.Screening against a panel of related receptors or kinases.
Cell Proliferation/Cytotoxicity Assay For oncology applications, to measure the compound's effect on cancer cell growth.MTT, XTT, or CellTiter-Glo assays.[7][13][14]
Tier 3: In Vitro Safety and Mechanistic Studies

Promising candidates undergo further testing to assess their safety profile and elucidate their mechanism of action.

Assay Purpose Typical Method
Cytochrome P450 (CYP) Inhibition To evaluate the potential for drug-drug interactions.Incubation with specific CYP isozymes.[2]
hERG Inhibition Assay To assess the risk of cardiac toxicity.Patch-clamp electrophysiology or binding assays.
P-glycoprotein (P-gp) Inhibition Assay To determine if the compound inhibits the P-gp efflux pump.Rhodamine 123 accumulation assay in P-gp overexpressing cells.[15]
Mechanism of Action Studies To understand how the compound exerts its biological effect.Western blotting, reporter gene assays, etc.

Conclusion

(2R)-1-cyclobutyl-2-methylpiperazine is a strategically valuable building block in modern drug discovery. Its unique combination of chirality, steric hindrance, and a metabolically robust N-alkyl group offers a compelling rationale for its incorporation into novel therapeutic agents. By leveraging this scaffold, medicinal chemists can design compounds with potentially improved potency, selectivity, and pharmacokinetic properties. The synthetic and biological evaluation protocols outlined in this guide provide a framework for researchers to explore the full potential of this promising chemical entity in their quest for the next generation of innovative medicines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026, January 19).
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1). Current Pharmaceutical Design.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Request PDF.
  • Role of piperazine scaffolds in medicinal chemistry. (2025, December). Benchchem.
  • 1241093-83-3|(2R)-1-cyclobutyl-2-methylpiperazine. BLDpharm.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC. (2019, January 8).
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Application Notes and Protocols for Assessing P-glycoprotein (P-gp) Mediated Multidrug Resistance in Cancer Cell Lines. (2026). Benchchem.
  • Overview of Cell Viability & Prolifer
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI.
  • Synthetic approaches to unsymmetrical N,N′‐disubstituted piperazines via mono‐protected and orthogonal protecting‐group strategies.
  • Cas 75336-86-6,(R)-(-)-2-Methylpiperazine. lookchem.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library.
  • Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. (2017, October 23). MDPI.
  • In Vitro ADME. Selvita.
  • In Vitro ADME Assays and Services.
  • (2R)-1-cyclobutyl-2-methylpiperazine (CAS No. 1241093-83-3) Suppliers. ChemicalRegister.com.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • Cell Proliferation Inhibition Assay.
  • Cell Prolifer
  • Cell Proliferation Assays for Drug Discovery and High-Throughput Screening. Multispan, Inc.
  • CNS Drug Development Solutions. Altasciences.
  • In Vitro Safety Pharmacology Study on Central Nervous System.
  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - PMC. (2025, September 26).
  • Novel Compounds as 5-HT2A Agonists for Treating Mental Illness or CNS Disorders. (2025, July 9).
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC. (2018, April 9).
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 31).
  • Cyclobutanes in Small‐Molecule Drug Candidates - Semantic Scholar. Semantic Scholar.
  • 1,2-disubstituted cyclobutyl compounds. (2013, July 30).
  • Method for producing optically active 2-methylpiperazine. (2016, February 18).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, March 31).
  • Piperazine. MedChemExpress.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC.
  • Cyclobutanes in Small‐Molecule Drug Candid

Sources

Exploratory

Toxicological and Safety Profiling of (2R)-1-cyclobutyl-2-methylpiperazine: A Technical Guide for Drug Development

Executive Summary & Pharmacochemical Rationale (2R)-1-cyclobutyl-2-methylpiperazine (CAS: 1241093-83-3) is a highly specialized chiral N-alkyl piperazine building block. In contemporary medicinal chemistry, it serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Rationale

(2R)-1-cyclobutyl-2-methylpiperazine (CAS: 1241093-83-3) is a highly specialized chiral N-alkyl piperazine building block. In contemporary medicinal chemistry, it serves as a privileged scaffold, predominantly utilized in the design of central nervous system (CNS) therapeutics, including potent Histamine H3 receptor antagonists 1.

The structural logic behind this moiety is highly deliberate:

  • Cyclobutyl substitution: Enhances lipophilicity to facilitate blood-brain barrier (BBB) penetration while avoiding the excessive metabolic lability associated with linear alkyl chains.

  • Chiral (2R)-methyl group: Introduces critical steric hindrance adjacent to the basic nitrogen. This chirality dictates receptor subtype selectivity and physically shields the piperazine ring from rapid enzymatic oxidation, thereby modulating its pharmacokinetic half-life.

However, the integration of aliphatic piperazines into drug candidates introduces specific toxicological liabilities. As a Senior Application Scientist, it is critical to evaluate these compounds not just for target affinity, but for metabolic bioactivation and off-target pharmacology.

Mechanistic Toxicity & Metabolic Bioactivation Liabilities

The primary toxicological bottleneck for N-alkyl piperazines is their susceptibility to Cytochrome P450 (CYP450)-mediated bioactivation. When exposed to hepatic enzymes, the piperazine ring or its N-alkyl substituents can undergo rapid oxidation, yielding highly electrophilic iminium ion intermediates 2.

These transient species are dangerous because they act as indiscriminate electrophiles. They can covalently bind to nucleophilic amino acid residues within the CYP450 active site, leading to Mechanism-Based Inactivation (MBI) . If these intermediates escape the enzyme pocket, they can bind to other cellular macromolecules, precipitating idiosyncratic adverse drug reactions (IADRs) or hepatotoxicity. Furthermore, the N-dealkylation of the cyclobutyl group is a major clearance pathway; the extent of this N-dealkylation is often directly proportional to the formation of reactive adducts 2. Careful structural tuning is also required to mitigate reversible inhibition of CYP2D6 and CYP3A4, which can cause severe drug-drug interactions (DDIs) 3.

Bioactivation Parent (2R)-1-cyclobutyl-2-methylpiperazine CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Metabolism Dealkylation N-Dealkylation (Loss of Cyclobutyl) CYP->Dealkylation Major Pathway Iminium Reactive Iminium Ion Intermediate CYP->Iminium Bioactivation SafeMetab Stable Metabolite Clearance Dealkylation->SafeMetab Excretion Adduct Covalent Adduct Formation (Toxicity / MBI) Iminium->Adduct Macromolecule Binding

CYP450-mediated bioactivation of N-alkyl piperazines leading to reactive iminium intermediates.

Off-Target Pharmacology & Safety Profile

Because the piperazine pharmacophore structurally mimics endogenous monoamines, derivatives can inadvertently interact with monoaminergic systems. Unoptimized piperazines have been shown to trigger the release of dopamine, serotonin, and noradrenaline, leading to unwanted psychostimulant effects, hallucinations, or cardiovascular liabilities such as tachycardia and hypertension 4.

To ensure a safe pharmacological profile, compounds containing the (2R)-1-cyclobutyl-2-methylpiperazine moiety must be rigorously benchmarked against established in vitro safety thresholds.

Table 1: In Vitro Safety & Toxicity Thresholds for N-Alkyl Piperazines
Assay / ParameterTarget MechanismTypical Acceptable ThresholdImplications for (2R)-1-cyclobutyl-2-methylpiperazine
CYP2D6 / CYP3A4 Inhibition Reversible competitive inhibitionIC50 > 10 μMAlkyl substitution requires tuning to prevent DDIs 3.
Mechanism-Based Inactivation Irreversible CYP450 covalent bindingKinact/KI < 0.05 min⁻¹μM⁻¹Iminium ion formation must be monitored via nucleophilic trapping 2.
hERG Potassium Channel Cardiac repolarization disruptionIC50 > 30 μMThe basic piperazine nitrogen poses an inherent QT prolongation risk.
Monoamine Transporters Off-target CNS stimulationIC50 > 10 μMPrevents unwanted psychostimulant and cardiovascular effects 4.
Cytotoxicity (e.g., HepG2) General cellular viabilityCC50 > 100 μMAliphatic N-alkyl piperazines generally exhibit favorable cellular safety.

Validated Experimental Workflows for Toxicity Screening

To rigorously evaluate the safety of (2R)-1-cyclobutyl-2-methylpiperazine derivatives, we must employ self-validating experimental systems. Below are the definitive protocols for assessing metabolic liabilities.

Protocol A: Reactive Metabolite Trapping (Cyanide Adduct Formation)

Causality & Logic: Reactive iminium ions generated by CYP450 oxidation are highly electrophilic and transient, making direct MS quantification impossible. By introducing potassium cyanide (KCN) into the microsomal matrix, the cyanide anion acts as a "hard nucleophile," attacking the iminium carbon to form a stable, detectable α-cyanoamine adduct. This creates a self-validating assay: the detection of the cyano-adduct via LC-MS/MS directly and irrefutably confirms the prior existence of the toxic iminium species.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1.0 mg/mL Human Liver Microsomes (HLMs).

  • Trapping Agent Addition: Add Potassium Cyanide (KCN) to a final concentration of 1.0 mM. Safety Note: Perform in a highly ventilated fume hood.

  • Substrate Introduction: Spike the test compound (piperazine derivative) to a final concentration of 10 μM.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1.0 mM).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Extraction & Analysis: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS, scanning for the neutral loss of HCN (27 Da) to identify cyano-adducts.

Workflow Step1 Incubation HLMs + NADPH + Test Cpd Step2 Nucleophilic Trapping Addition of KCN Step1->Step2 37°C, 60 min Step3 Protein Precipitation & Centrifugation Step2->Step3 Quench Step4 LC-MS/MS Analysis Cyano-Adduct Detection Step3->Step4 Supernatant

Step-by-step in vitro experimental workflow for trapping reactive piperazine metabolites.

Protocol B: CYP450 Mechanism-Based Inactivation (IC50 Shift Assay)

Causality & Logic: To differentiate standard reversible competitive inhibition from irreversible, time-dependent MBI, we utilize an IC50 shift method with pre-incubation. Reversible inhibitors will show the same IC50 regardless of pre-incubation time. However, if the piperazine undergoes bioactivation to covalently bind the enzyme, the inhibition becomes time-dependent. A significant leftward shift in IC50 (typically >3-fold) after a 30-minute pre-incubation with NADPH confirms irreversible toxicity.

Step-by-Step Methodology:

  • Pre-Incubation Mixture: Prepare HLMs (0.5 mg/mL) in phosphate buffer (pH 7.4). Add the test compound across a concentration gradient (0.1 μM to 50 μM).

  • Time-Dependent Activation: Split the samples into two arms:

    • Arm 1 (0 min pre-incubation): Add the CYP-specific probe substrate (e.g., Midazolam for CYP3A4) simultaneously with NADPH.

    • Arm 2 (30 min pre-incubation): Add NADPH first and incubate at 37°C for 30 minutes to allow reactive metabolites to form and bind the enzyme. Then, add the probe substrate.

  • Probe Reaction: Allow the probe substrate to incubate for 10 minutes in both arms.

  • Quench & Analyze: Stop the reaction with ice-cold methanol. Centrifuge and analyze the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

  • Data Interpretation: Calculate the IC50 for both arms. An IC50 shift ratio (IC50_0min / IC50_30min) greater than 3.0 indicates positive Mechanism-Based Inactivation.

Sources

Foundational

Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (2R)-1-cyclobutyl-2-methylpiperazine Derivatives In modern drug discovery, the piperazine scaffold is considered a "privileged structure."[1][2] Its synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (2R)-1-cyclobutyl-2-methylpiperazine Derivatives

In modern drug discovery, the piperazine scaffold is considered a "privileged structure."[1][2] Its synthetic tractability allows for precise modulation of physicochemical properties, enabling the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3] Derivatives such as (2R)-1-cyclobutyl-2-methylpiperazine are designed with specific therapeutic targets in mind, where the cyclobutyl and methyl substitutions are intended to fine-tune potency, selectivity, and metabolic stability. However, these very modifications can profoundly alter the compound's journey through the body.

This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals tasked with elucidating the pharmacokinetic (PK) profile of novel (2R)-1-cyclobutyl-2-methylpiperazine derivatives. Rather than a rigid set of rules, this document presents a logical, field-proven workflow. It emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure data integrity, aligning with the principles of Good Laboratory Practice (GLP) as required by regulatory bodies like the FDA.[4][5][6] The objective is to build a comprehensive ADME profile early in the development pipeline, enabling data-driven decisions, minimizing late-stage failures, and accelerating the path to clinical candidacy.[7]

Section 1: A Strategic Workflow for In Vitro Pharmacokinetic Profiling

A systematic evaluation of a compound's ADME properties is fundamental. The following workflow represents a logical progression of key in vitro assays designed to model the complex physiological processes a drug candidate will encounter in vivo. This staged approach ensures that resource-intensive experiments are informed by foundational data, providing a progressively detailed picture of the compound's pharmacokinetic liabilities and strengths.

PK_Workflow cluster_0 Phase 1: Fundamental Properties cluster_1 Phase 2: Core ADME Assays cluster_2 Phase 3: Mechanistic Insights cluster_3 Phase 4: Profile Integration A Compound Synthesis & QC B Aqueous Solubility (Kinetic/Thermodynamic) A->B Initial Characterization C Intestinal Permeability (Caco-2 Assay) B->C Predicts Absorption D Plasma Protein Binding (Rapid Equilibrium Dialysis) C->D Informs Distribution & Clearance Models H In Vitro ADME Profile & In Vivo Prediction C->H E Metabolic Stability (Liver Microsomes) D->E Refines Clearance Prediction D->H F CYP450 Inhibition & Reaction Phenotyping E->F Investigates DDI Risk & Metabolism Pathways E->H G Metabolite Identification F->G Characterizes Metabolic Products G->H

Figure 1: Strategic Workflow for In Vitro PK Profiling.

Section 2: Absorption - Assessing Intestinal Permeability

For orally administered drugs, absorption across the intestinal wall is the first major hurdle. The Caco-2 permeability assay is the industry gold standard for predicting this process in vitro.[8][9] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein).[9][10]

Causality Behind the Caco-2 Assay

The primary goal is to determine the apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer. By measuring transport in both directions—from the apical (A) to the basolateral (B) side and vice versa—we can calculate an Efflux Ratio (ER) .

  • High A→B Papp with ER ≈ 1: Suggests high passive permeability and good absorption potential.

  • Low A→B Papp with ER > 2: Indicates the compound is a substrate of efflux transporters, which actively pump it back into the intestinal lumen, potentially limiting oral bioavailability.[9]

A critical, self-validating step in this protocol is the measurement of Transepithelial Electrical Resistance (TEER) . A high TEER value confirms the integrity of the cell monolayer and its tight junctions, ensuring that transport occurs through the cells (transcellular) or between them (paracellular), not through gaps in a compromised barrier.[10]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable Transwell™ inserts in a multi-well plate.

    • Culture for 21-25 days to allow for full differentiation into a polarized monolayer.

    • Confirm monolayer integrity by measuring TEER values; only wells meeting the acceptance criterion (e.g., ≥ 200 Ω·cm²) should be used.[11]

  • Assay Preparation:

    • Prepare a dosing solution of the (2R)-1-cyclobutyl-2-methylpiperazine derivative (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Wash the cell monolayers on both apical and basolateral sides with pre-warmed (37°C) transport buffer to remove culture medium.

  • Transport Experiment (A→B Direction):

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a set period (e.g., 2 hours).[9]

    • At the end of the incubation, collect samples from both donor and receiver compartments.

  • Transport Experiment (B→A Direction):

    • Concurrently, on a separate set of wells, add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate under the same conditions as the A→B experiment.

    • Collect samples from both compartments post-incubation.

  • Quantification and Analysis:

    • Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.[10]

    • Calculate the Papp value for each direction using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of compound appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B)

Section 3: Distribution - Quantifying Plasma Protein Binding

Once absorbed, a drug enters systemic circulation, where it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. This interaction is critical because only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be cleared.[12][13] High plasma protein binding (PPB) can limit efficacy and affect the drug's pharmacokinetic profile.

Causality Behind the Rapid Equilibrium Dialysis (RED) Assay

The RED method is a robust and widely used technique to determine the free fraction of a compound.[13][14] It employs a device with two chambers separated by a semipermeable membrane with a low molecular weight cutoff.[14] The test compound is added to the plasma chamber. The unbound drug can freely pass through the membrane into the buffer chamber, while the larger protein-bound complex is retained. After incubation to reach equilibrium, the concentration of the compound in the buffer chamber is equal to the free concentration in the plasma chamber.

This protocol's self-validating nature comes from assessing compound stability and non-specific binding during method development and ensuring mass balance is achieved at the end of the experiment.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Preparation:

    • Spike the (2R)-1-cyclobutyl-2-methylpiperazine derivative into control plasma (human, rat, etc.) at a final concentration (e.g., 1 µM).

    • Prepare the RED device inserts by rinsing as per the manufacturer's instructions.

  • Assay Setup:

    • Add the spiked plasma (e.g., 200 µL) to one chamber of the RED device insert.[12]

    • Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the other chamber.

    • Assemble the device and seal it to prevent evaporation.

  • Incubation:

    • Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[13][15]

  • Sampling and Matrix Matching:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To mitigate analytical matrix effects, "match" the matrices. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

  • Quantification and Analysis:

    • Precipitate proteins from both matched samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the precipitated protein and analyze the supernatant by LC-MS/MS.

    • Calculate the fraction unbound (%Fu) using the formula: %Fu = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Section 4: Metabolism - Determining Metabolic Stability

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, chemically modify xenobiotics to facilitate their excretion.[16] An in vitro metabolic stability assay using liver microsomes provides a reliable measure of a compound's susceptibility to this Phase I metabolism and is used to predict its intrinsic clearance (Clint).[16][17]

Causality Behind the Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably CYPs.[16] The assay's validity hinges on the presence of a crucial cofactor, NADPH , which is required for CYP enzyme activity.[18][19] By incubating the test compound with microsomes in the presence and absence of NADPH, we can confirm that the observed compound loss is due to enzymatic metabolism. The rate of disappearance of the parent compound over time is used to calculate its in vitro half-life (t½) and intrinsic clearance. A compound that is rapidly metabolized will have a short half-life and high clearance, suggesting it may be quickly eliminated in vivo.

Metabolism_Pathway cluster_cyp Phase I Metabolism (CYP3A4, CYP2D6) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent (2R)-1-cyclobutyl-2-methylpiperazine (Parent Compound) Metabolite1 N-decyclobutylation Parent->Metabolite1 Oxidation Metabolite2 Hydroxylation (on cyclobutyl ring) Parent->Metabolite2 Oxidation Metabolite3 Hydroxylation (on piperazine ring) Parent->Metabolite3 Oxidation Conjugate Glucuronide or Sulfate Conjugates Metabolite2->Conjugate Conjugation Metabolite3->Conjugate Conjugation

Figure 2: Potential Metabolic Pathways for a Piperazine Derivative.
Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a working solution (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[18][20]

    • Prepare a solution of the test compound (e.g., 1 µM final concentration).

    • Prepare a solution of the NADPH cofactor (e.g., 1 mM final concentration).

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is the T=0 time point.

    • A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.[16]

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect an aliquot of the reaction mixture.[16][18]

    • Immediately terminate the reaction by adding the aliquot to a cold quenching solution (e.g., acetonitrile) containing an internal standard.[20]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point relative to T=0.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining of the parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Section 5: Data Integration and Interpretation

The true power of this workflow lies in the synthesis of data from each assay. The results should be compiled to build a holistic preclinical ADME profile of the (2R)-1-cyclobutyl-2-methylpiperazine derivative.

ParameterAssayTypical UnitsInterpretation for Drug Development
Papp (A→B) Caco-2 Permeability10⁻⁶ cm/s>10: High Permeability2-10: Moderate Permeability<2: Low Permeability
Efflux Ratio Caco-2 PermeabilityRatio>2 suggests the compound is a substrate for efflux transporters, a potential liability for oral absorption.
Fraction Unbound (%Fu) Plasma Protein Binding%<1%: Highly Bound (potential for low efficacy/drug interactions)1-10%: Moderately Bound>10%: Low Binding
In Vitro Half-Life (t½) Microsomal Stabilityminutes<15 min: High Clearance (potential for short in vivo half-life)15-60 min: Moderate Clearance>60 min: Low Clearance
Intrinsic Clearance (Clint) Microsomal StabilityµL/min/mgUsed in scaling models to predict in vivo hepatic clearance. High values correlate with rapid metabolism.

This integrated profile allows for early identification of potential development challenges. For instance, a compound with low permeability (low Papp) and high metabolic clearance (short t½) would likely suffer from very poor oral bioavailability, prompting medicinal chemists to consider structural modifications to address these specific liabilities. Conversely, a compound with high permeability, low efflux, and moderate metabolic stability would be a much stronger candidate to advance toward in vivo pharmacokinetic studies.

References

  • Clinical pharmacology and pharmacokinetics guidelines - EMA. European Union.
  • Metabolic stability in liver microsomes. Mercell.
  • Caco2 assay protocol.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency (EMA).
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Metabolic Stability Assessed by Liver Microsomes and Hep
  • Caco-2 Permeability Assay Protocol.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Plasma Protein Binding Assay. Domainex.
  • Caco-2 Permeability Assay. Enamine.
  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. PMC.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Plasma Protein Binding. QPS Custom-Built Research.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC.
  • Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. PubMed.
  • FDA Requirements for Preclinical Studies.
  • Overview of the European Medicines Agency's Development of Product-Specific Bioequivalence Guidelines. PubMed.
  • Preclinical Regulatory Requirements. Social Science Research Institute.
  • Metabolic interactions with piperazine-based 'party pill' drugs.
  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds.
  • The Role of Piperazine Deriv
  • Determination of piperazine derivatives in “Legal Highs”. Request PDF.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Step 2: Preclinical Research. FDA.
  • Preclinical research strategies for drug development. AMSbiopharma.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action for (2R)-1-cyclobutyl-2-methylpiperazine in CNS Targets

Abstract This technical guide delineates the hypothesized mechanism of action for the novel compound, (2R)-1-cyclobutyl-2-methylpiperazine, within the central nervous system (CNS). Based on an extensive review of the str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, (2R)-1-cyclobutyl-2-methylpiperazine, within the central nervous system (CNS). Based on an extensive review of the structure-activity relationships (SAR) of analogous piperazine-containing molecules, we propose that this compound is likely to exhibit modulatory activity at key monoaminergic neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This document provides a comprehensive analysis of the structural components of (2R)-1-cyclobutyl-2-methylpiperazine, a discussion of its probable molecular targets, and a series of detailed, self-validating experimental protocols to empirically determine its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction: The Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the CNS.[1][2][3] Its unique physicochemical properties, including its ability to be readily substituted at two nitrogen atoms, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[3][4] Piperazine derivatives have demonstrated a wide range of activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through their interaction with monoamine neurotransmitter systems.[2] The compound of interest, (2R)-1-cyclobutyl-2-methylpiperazine, combines this proven heterocyclic core with specific substitutions that suggest a nuanced and potentially selective mechanism of action.

Molecular Deconstruction and Mechanistic Hypothesis

The structure of (2R)-1-cyclobutyl-2-methylpiperazine suggests a multi-faceted interaction with CNS targets. Our hypothesis is built upon the analysis of its three key structural motifs: the piperazine core, the 2R-methyl group, and the N1-cyclobutyl group.

  • The Piperazine Core: This central heterocycle is a common pharmacophore in ligands for G-protein coupled receptors (GPCRs), particularly the serotonin and dopamine receptor families.[1]

  • The (2R)-Methyl Group: The stereospecific placement of a methyl group at the 2-position of the piperazine ring can significantly influence receptor affinity and selectivity. Studies on related 2-methylpiperazine derivatives have shown potent and selective interactions with the 5-HT1A receptor subtype.[5] This substitution can also impact the conformational flexibility of the piperazine ring, potentially favoring a binding pose for specific receptor subtypes.

  • The N1-Cyclobutyl Group: The N-substituent on the piperazine ring is a critical determinant of pharmacological activity. While arylpiperazines are common in many CNS drugs, the presence of a cycloalkyl group, such as cyclobutyl, can enhance affinity for certain receptors.[1] The puckered and conformationally restricted nature of the cyclobutane ring can also serve to orient the molecule within the receptor binding pocket, potentially filling a hydrophobic sub-pocket and contributing to binding affinity and selectivity.[6]

Based on this structural analysis, we hypothesize that (2R)-1-cyclobutyl-2-methylpiperazine is a modulator of serotonin and/or dopamine receptors, with a potential for selectivity towards specific subtypes, such as the 5-HT1A receptor.

Proposed Primary CNS Targets and Mechanism of Action

We propose that the primary CNS targets for (2R)-1-cyclobutyl-2-methylpiperazine are likely to be within the serotonin and dopamine receptor families. The following sections detail the rationale for these targets and the potential mechanism of action.

Serotonin (5-HT) Receptor Modulation

The structural similarity of the 2-methylpiperazine moiety to known 5-HT1A receptor ligands suggests this as a primary target.[5] Depending on the specific interactions within the binding pocket, the compound could act as an agonist, partial agonist, or antagonist.

  • Agonist/Partial Agonist Activity: If (2R)-1-cyclobutyl-2-methylpiperazine acts as a 5-HT1A agonist or partial agonist, it would likely lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This would result in neuronal hyperpolarization and a decrease in neuronal firing, a mechanism consistent with anxiolytic and antidepressant effects.

  • Antagonist Activity: Conversely, as a 5-HT1A antagonist, the compound would block the effects of endogenous serotonin at these receptors, which could be relevant in conditions characterized by excessive serotonergic signaling.

Dopamine (D) Receptor Modulation

The piperazine scaffold is also a common feature in dopamine receptor ligands. While less directly suggested by the specific substitutions, an interaction with D2-like (D2, D3, D4) or D1-like (D1, D5) receptors cannot be ruled out. The N-cyclobutyl group could potentially interact with hydrophobic regions of the dopamine receptor binding sites.

Experimental Validation Protocols

To empirically test the proposed mechanism of action, a tiered approach of in vitro and in vivo experiments is recommended.

Tier 1: In Vitro Receptor Binding Assays

The initial step is to determine the binding affinity of (2R)-1-cyclobutyl-2-methylpiperazine for a panel of CNS targets.

Protocol: Radioligand Binding Assays

  • Target Selection: A comprehensive panel of receptors and transporters should be screened, with a primary focus on:

    • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

    • Dopamine Receptors: D1, D2, D3, D4, D5

    • Norepinephrine Transporter (NET)

    • Serotonin Transporter (SERT)

    • Dopamine Transporter (DAT)

  • Membrane Preparation: Cell membranes expressing the human recombinant receptors of interest will be used.

  • Assay Conditions: Assays will be performed in 96-well plates. Each well will contain cell membranes, a specific radioligand for the target receptor, and varying concentrations of (2R)-1-cyclobutyl-2-methylpiperazine.

  • Incubation: The plates will be incubated at room temperature for a specified time to allow for binding equilibrium.

  • Separation and Detection: Bound and free radioligand will be separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters will be measured using a scintillation counter.

  • Data Analysis: The concentration of (2R)-1-cyclobutyl-2-methylpiperazine that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The binding affinity (Ki) will be calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for (2R)-1-cyclobutyl-2-methylpiperazine

TargetRadioligandKi (nM)
5-HT1A [3H]8-OH-DPAT < 10
5-HT2A[3H]Ketanserin> 500
D2[3H]Spiperone> 1000
D3[3H]7-OH-DPAT> 1000
SERT[3H]Citalopram> 1000
NET[3H]Nisoxetine> 1000
DAT[3H]WIN 35,428> 1000

This table presents hypothetical data to illustrate the expected outcome if the compound is a selective 5-HT1A ligand.

Tier 2: In Vitro Functional Assays

Once high-affinity targets are identified, functional assays are crucial to determine the nature of the interaction (agonist, antagonist, etc.).

Protocol: [35S]GTPγS Binding Assay (for GPCRs)

  • Principle: This assay measures the activation of G-proteins, a key step in GPCR signaling. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT1A) will be used.

  • Assay Conditions: Membranes will be incubated with varying concentrations of (2R)-1-cyclobutyl-2-methylpiperazine in the presence of GDP and [35S]GTPγS.

  • Data Analysis:

    • Agonist Activity: An increase in [35S]GTPγS binding indicates agonist activity. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) will be determined.

    • Antagonist Activity: The ability of the compound to inhibit the agonist-stimulated [35S]GTPγS binding will be measured to determine its antagonist properties (pA2 or Kb).

Diagram 1: Proposed Experimental Workflow for In Vitro Characterization

G A Compound Synthesis & Purification (2R)-1-cyclobutyl-2-methylpiperazine B Primary Screening: Radioligand Binding Assays (Panel of CNS Targets) A->B C Data Analysis: Determine Ki values B->C D High-Affinity Hits Identified? (e.g., Ki < 100 nM) C->D E Secondary Screening: Functional Assays ([35S]GTPγS, cAMP) D->E Yes I No Significant Binding D->I No F Data Analysis: Determine EC50/IC50, Emax E->F G Mechanism of Action Elucidated: (Agonist, Antagonist, etc.) F->G H Lead Optimization G->H J Cease Further Investigation I->J

Caption: Workflow for in vitro characterization of (2R)-1-cyclobutyl-2-methylpiperazine.

Tier 3: Downstream Signaling Pathway Analysis

To further confirm the mechanism of action, downstream signaling events should be investigated.

Protocol: cAMP Assay

  • Principle: For receptors coupled to adenylyl cyclase (e.g., 5-HT1A receptors are negatively coupled), changes in intracellular cAMP levels can be measured.

  • Cell Culture: Whole cells expressing the receptor of interest will be used.

  • Assay Conditions: Cells will be treated with forskolin (to stimulate adenylyl cyclase) and varying concentrations of (2R)-1-cyclobutyl-2-methylpiperazine.

  • Detection: Intracellular cAMP levels will be quantified using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: A decrease in forskolin-stimulated cAMP levels will confirm inhibitory G-protein coupling and agonist activity.

Diagram 2: Hypothesized 5-HT1A Receptor Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT 5-HT 5-HT1A_Receptor 5-HT1A Receptor 5-HT->5-HT1A_Receptor Binds G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Opens cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates K_ion K+ GIRK_Channel->K_ion Efflux Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) K_ion->Hyperpolarization Compound (2R)-1-cyclobutyl-2-methylpiperazine Compound->5-HT1A_Receptor Hypothesized to Bind (Agonist/Antagonist)

Caption: Hypothesized signaling cascade following 5-HT1A receptor activation.

Conclusion

While direct experimental data on (2R)-1-cyclobutyl-2-methylpiperazine is currently unavailable, a thorough analysis of its structural components and the broader pharmacology of piperazine derivatives allows for the formulation of a robust and testable mechanistic hypothesis. We propose that this compound is a novel modulator of monoaminergic neurotransmitter receptors, with a high probability of interacting with serotonin receptors, particularly the 5-HT1A subtype. The experimental protocols outlined in this guide provide a clear and logical path to elucidate the precise mechanism of action, affinity, and functional activity of this promising CNS-active molecule. The insights gained from these studies will be invaluable for its potential development as a therapeutic agent.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals.
  • Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. New Journal of Chemistry.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry.
  • Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry.
  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bulletin of Faculty of Pharmacy, Cairo University.
  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • (2R)-1-cyclobutyl-2-methylpiperazine (CAS No. 1241093-83-3) Suppliers. ChemicalRegister.com.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Pharmacological properties of natural piperidine derivatives.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia.
  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica.
  • Piperazine derivatives having aromatic and aliphatic systems.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • (2R)-1-cyclobutyl-2-methylpiperazine. BLDpharm.

Sources

Foundational

The Strategic Application of (2R)-1-Cyclobutyl-2-methylpiperazine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the piperazine ring stands as a te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands as a testament to structural versatility and pharmacological significance.[1][2] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of properties including structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance.[3] These attributes often translate to favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability, making piperazine a "privileged scaffold" in drug design.[3][4]

This guide delves into the applications of a specific, stereochemically defined derivative: (2R)-1-cyclobutyl-2-methylpiperazine . We will explore its synthesis, its incorporation into advanced drug candidates, and the underlying medicinal chemistry rationale that makes this building block a valuable tool for drug discovery professionals. The focus will be on providing not just a list of applications, but a deeper understanding of the causality behind its use, particularly in the context of kinase inhibition.

The Architectural Advantage: Deconstructing the Moiety

The therapeutic utility of (2R)-1-cyclobutyl-2-methylpiperazine stems from the synergistic contribution of its three key structural features: the 2-methylpiperazine core, the (R)-stereochemistry, and the N-cyclobutyl group.

  • The 2-Methylpiperazine Core: The introduction of a methyl group at the 2-position of the piperazine ring provides a strategic handle for modulating the molecule's properties. This substitution can influence the basicity of the nitrogen atoms and introduce a chiral center, allowing for three-dimensional diversity that can be crucial for specific interactions with biological targets.[5][6] Chiral piperazines are increasingly sought after to create more selective and potent drug candidates.

  • The (R)-Stereochemistry: The specific (2R) configuration is critical for defining the spatial orientation of substituents on the piperazine ring. This precise stereochemistry can lead to enhanced binding affinity and selectivity for the target protein by ensuring an optimal fit into the active site. The synthesis of enantiomerically pure piperazines is therefore a key aspect of their application in drug discovery.[7]

  • The N-Cyclobutyl Group: The cyclobutane ring is increasingly utilized in medicinal chemistry to confer a range of desirable properties.[8] Its rigid, puckered structure can help to conformationally constrain a molecule, which can reduce the entropic penalty upon binding to a target.[9] Furthermore, the cyclobutyl group can enhance metabolic stability and fill hydrophobic pockets within an enzyme's active site, thereby improving potency.[8]

Core Application: A Key Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitors

A primary and well-documented application of (2R)-1-cyclobutyl-2-methylpiperazine is in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in B-cell receptor signaling pathways, and its inhibition has emerged as a key therapeutic strategy for B-cell malignancies and autoimmune diseases.[10][11]

A recent patent (WO2022192490A1) discloses a series of covalent BTK inhibitors where the (2R)-1-cyclobutyl-2-methylpiperazine moiety plays a pivotal role. These inhibitors are designed to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[12]

The Role in BTK Inhibitors: A Structure-Activity Relationship (SAR) Perspective

The incorporation of the (2R)-1-cyclobutyl-2-methylpiperazine scaffold in these BTK inhibitors is a deliberate design choice rooted in structure-activity relationship (SAR) principles.

  • Enhanced Potency and Selectivity: The specific conformation imparted by the (2R)-methylpiperazine allows for optimal presentation of the rest of the inhibitor molecule into the BTK active site. This precise fit enhances binding affinity and, consequently, inhibitory potency. The cyclobutyl group can further contribute to potency by occupying a hydrophobic pocket in the kinase domain.

  • Improved Pharmacokinetic Properties: The piperazine core is known to improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[3] The N-cyclobutyl group can also contribute to improved metabolic stability by blocking potential sites of metabolism on the nitrogen atom.

The table below illustrates the typical potency of advanced BTK inhibitors, highlighting the low nanomolar concentrations at which they are effective. While the specific IC50 values for compounds containing the (2R)-1-cyclobutyl-2-methylpiperazine moiety from the patent are not publicly disclosed in a comparative table, the development of highly potent inhibitors like Ibrutinib and Acalabrutinib underscores the importance of optimizing each part of the molecule, including the solvent-exposed regions where the piperazine moiety often resides.

CompoundTargetIC50 (nM)
IbrutinibBTK0.5
AcalabrutinibBTK3
ZanubrutinibBTK<1
Representative BTK Inhibitor with Piperazine Moiety BTKLow nM

Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are representative values from the literature. The value for the representative inhibitor is indicative of the potency range achieved with this class of compounds.[6]

Synthesis and Methodologies

The successful application of (2R)-1-cyclobutyl-2-methylpiperazine in drug discovery relies on robust and scalable synthetic routes. The synthesis of this building block can be approached in a modular fashion, involving the preparation of enantiopure 2-methylpiperazine followed by N-alkylation.

Synthesis of (2R)-1-cyclobutyl-2-methylpiperazine

A plausible and efficient synthetic strategy involves a two-step process:

  • Synthesis of (R)-2-methylpiperazine: This can be achieved through various methods, including the resolution of racemic 2-methylpiperazine using a chiral acid or through asymmetric synthesis starting from a chiral precursor like an amino acid.[2]

  • N-alkylation with a Cyclobutyl Group: The resulting (R)-2-methylpiperazine, often with one nitrogen atom protected (e.g., with a Boc group), can then be selectively alkylated on the free nitrogen. A common method is reductive amination with cyclobutanone, which is a high-yielding and clean reaction. Alternatively, direct alkylation with a cyclobutyl halide can be employed.[12]

Experimental Protocol: Reductive Amination for the Synthesis of (2R)-1-cyclobutyl-2-methylpiperazine

This protocol is a representative example based on standard organic chemistry procedures.

Step 1: Boc-protection of (R)-2-methylpiperazine

  • To a solution of (R)-2-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)2O (1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (3R)-3-methylpiperazine-1-carboxylate.

Step 2: Reductive Amination with Cyclobutanone

  • Dissolve tert-butyl (3R)-3-methylpiperazine-1-carboxylate (1.0 eq) and cyclobutanone (1.2 eq) in a solvent such as 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (3R)-4-cyclobutyl-3-methylpiperazine-1-carboxylate.

Step 3: Deprotection

  • Dissolve the product from Step 2 in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid, yielding (2R)-1-cyclobutyl-2-methylpiperazine as its corresponding salt.

Incorporation into the Final Drug Candidate: A Representative Protocol

The following is a generalized protocol for the coupling of (2R)-1-cyclobutyl-2-methylpiperazine to a heterocyclic core, as might be found in the synthesis of a BTK inhibitor.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of a suitable heterocyclic electrophile (e.g., a chloropyrimidine derivative) (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add (2R)-1-cyclobutyl-2-methylpiperazine (1.2 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at 80-120 °C for several hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Visualizing the Synthetic and Application Pathways

Diagram: Synthetic Pathway to (2R)-1-cyclobutyl-2-methylpiperazine

Synthesis cluster_0 Synthesis of the Building Block R-2-methylpiperazine (R)-2-methylpiperazine Boc_protected tert-butyl (3R)-3- methylpiperazine-1-carboxylate R-2-methylpiperazine->Boc_protected Boc2O Final_Product_Protected Boc-(2R)-1-cyclobutyl- 2-methylpiperazine Boc_protected->Final_Product_Protected NaBH(OAc)3 Final_Product (2R)-1-cyclobutyl-2-methylpiperazine Cyclobutanone Cyclobutanone Cyclobutanone->Final_Product_Protected Deprotection Deprotection (TFA or HCl) Final_Product_Protected->Final_Product Deprotection

Caption: Synthetic route to (2R)-1-cyclobutyl-2-methylpiperazine.

Diagram: Application in BTK Inhibitor Synthesis

Application cluster_1 Drug Candidate Synthesis Building_Block (2R)-1-cyclobutyl-2-methylpiperazine Coupled_Intermediate Coupled Intermediate Building_Block->Coupled_Intermediate SNAr Reaction Heterocyclic_Core Heterocyclic Electrophile (e.g., chloropyrimidine) Heterocyclic_Core->Coupled_Intermediate Final_BTKi Final BTK Inhibitor Coupled_Intermediate->Final_BTKi Further Functionalization

Caption: Incorporation into a BTK inhibitor scaffold.

Conclusion and Future Outlook

(2R)-1-cyclobutyl-2-methylpiperazine is a prime example of how stereochemical and conformational control can be leveraged to create highly effective and specific drug candidates. Its application in the development of next-generation BTK inhibitors highlights the importance of thoughtfully designed building blocks in modern medicinal chemistry. The combination of the privileged piperazine scaffold with the beneficial properties of a cyclobutyl group and a defined stereocenter provides a powerful tool for medicinal chemists to fine-tune the properties of their lead compounds. As the demand for more selective and potent therapeutics continues to grow, we can expect to see the increased application of such sophisticated and well-designed building blocks in the discovery of new medicines.

References

  • Piperazine derivatives: a review of biological activities. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Preparation of chiral 2-methylpiperazine. (n.d.).
  • 2-Methylpiperazine. (2025). Career Henan Chemical Co.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Understanding the Properties of 2-Methylpiperazine for Your Applic
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Structure-Activity Relationships of 1-Benzylpiperidine Deriv
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.).
  • Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
  • Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. (2023). MDPI.
  • WO2016021524A1 - Method for producing optically active 2-methylpiperazine. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing.
  • ALKYLATED PIPERAZINE COMPOUNDS AS INHIBITORS OF BTK ACTIVITY. (2012).
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. (2023). DigitalCommons@TMC.
  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (2001). PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. (n.d.).
  • A Potent Seven-membered Cyclic BTK (Bruton's Tyrosine Kinase) Chiral Inhibitor Conceived by Structure-based Drug Design to Lock its Bioactive Conformation. (n.d.).
  • Incorporation of a cyclobutyl substituent in molecules by transition metal-catalyzed cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (n.d.). Benchchem.
  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.).
  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI.
  • Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. (n.d.). PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PMC.
  • Masitinib analogues with the N-methylpiperazine group replaced – A new hope for the development of anti-COVID-19 drugs. (2023).
  • Procedure for N-alkylation of Piperidine?. (2017).
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023). MDPI.
  • (PDF) Piperazine: the molecule of diverse pharmacological importance. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of (2R)-1-Cyclobutyl-2-methylpiperazine

Strategic Overview & Pharmaceutical Relevance (2R)-1-Cyclobutyl-2-methylpiperazine is a highly valued chiral diamine building block, frequently utilized in the development of central nervous system (CNS) therapeutics. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Pharmaceutical Relevance

(2R)-1-Cyclobutyl-2-methylpiperazine is a highly valued chiral diamine building block, frequently utilized in the development of central nervous system (CNS) therapeutics. It serves as a critical structural motif in the synthesis of histamine H3 receptor antagonists[1] and piperazinyl oxoalkyl tetrahydroisoquinoline derivatives[2].

The primary synthetic challenge in preparing this compound lies in the regioselective alkylation of (R)-2-methylpiperazine. The molecule possesses two secondary amines: the sterically hindered N1 (adjacent to the C2 methyl group) and the more accessible N4. Direct reductive amination with cyclobutanone would preferentially alkylate the less hindered N4 position, yielding the undesired 3-methyl isomer. Therefore, a robust protection-alkylation-deprotection strategy is required to force the cyclobutyl group onto the sterically hindered N1 position[3].

Synthetic Pathway Visualization

SynthesisWorkflow SM (R)-2-Methylpiperazine Step1 Step 1: Regioselective Protection (Boc2O, 0°C) SM->Step1 Int1 (R)-tert-butyl 3-methylpiperazine- 1-carboxylate Step1->Int1 Blocks less hindered N4 Step2 Step 2: Reductive Amination (Cyclobutanone, STAB, AcOH) Int1->Step2 Int2 (R)-tert-butyl 4-cyclobutyl- 3-methylpiperazine-1-carboxylate Step2->Int2 Alkylates hindered N1 Step3 Step 3: Boc Deprotection (4M HCl in Dioxane) Int2->Step3 Product (2R)-1-Cyclobutyl- 2-methylpiperazine 2HCl Step3->Product Yields Target Salt

Figure 1: Three-step regioselective synthesis workflow for (2R)-1-cyclobutyl-2-methylpiperazine.

Causality and Experimental Design (E-E-A-T)

As a self-validating protocol, every reagent choice and condition in this workflow is designed to control reaction trajectory and provide built-in quality control:

  • Thermodynamic vs. Kinetic Control in Step 1: By running the Boc-protection at 0 °C with slow addition of Di-tert-butyl dicarbonate (Boc₂O), we exploit the steric differentiation of the two amines. The bulky Boc group selectively attacks the unhindered N4 position. Note on nomenclature: Once N4 is protected, IUPAC rules designate the carbamate nitrogen as position 1, shifting the methyl group to position 3. Thus, the intermediate is named tert-butyl 3-methylpiperazine-1-carboxylate[4].

  • Iminium Catalysis in Step 2: The remaining free amine (now designated N4 of the carbamate, but originally N1) is highly sterically hindered by the adjacent methyl group. Standard reductive amination conditions often stall here. The addition of catalytic glacial acetic acid (AcOH) is critical; it accelerates the formation of the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH₄) because STAB is mild enough to reduce only the iminium ion without reducing the unreacted cyclobutanone.

  • Salt Isolation in Step 3: Deprotection using 4M HCl in dioxane directly yields the product as a dihydrochloride salt. This is a deliberate choice: the dihydrochloride salt is highly crystalline, stable against oxidation, and can be purified simply by trituration and filtration, eliminating the need for late-stage column chromatography.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (R)-tert-butyl 3-methylpiperazine-1-carboxylate
  • Preparation: Charge a flame-dried round-bottom flask with (R)-2-methylpiperazine (10.0 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under a nitrogen atmosphere.

  • Addition: Dissolve Boc₂O (21.8 g, 100 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise via an addition funnel over 1 hour to maintain the internal temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a pale yellow oil.

Step 2: Synthesis of (R)-tert-butyl 4-cyclobutyl-3-methylpiperazine-1-carboxylate
  • Preparation: Dissolve the intermediate from Step 1 (approx. 20.0 g, 100 mmol) in 1,2-dichloroethane (DCE, 200 mL).

  • Iminium Formation: Add cyclobutanone (9.1 g, 130 mmol, 1.3 eq) followed by glacial acetic acid (0.6 g, 10 mmol, 0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB) (31.8 g, 150 mmol, 1.5 eq) over 15 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the suspension at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases. Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify via short-pad silica gel chromatography (Hexanes/EtOAc) if necessary.

Step 3: Synthesis of (2R)-1-cyclobutyl-2-methylpiperazine dihydrochloride
  • Deprotection: Dissolve the Boc-protected intermediate (approx. 25.4 g, 100 mmol) in anhydrous DCM (100 mL).

  • Acid Cleavage: Slowly add 4M HCl in dioxane (125 mL, 500 mmol, 5.0 eq) at room temperature. A white precipitate will begin to form within 30 minutes.

  • Reaction: Stir vigorously for 4 hours at room temperature.

  • Isolation: Filter the resulting suspension through a Buchner funnel. Wash the white solid cake with cold diethyl ether (2 × 50 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the target compound as a highly pure dihydrochloride salt.

Quantitative Data & Analytical Checkpoints

To ensure the self-validating nature of this protocol, monitor the progress and confirm the identity of intermediates using the analytical checkpoints summarized below.

StepReaction TypeReagents (Eq.)Time & TempExpected YieldAnalytical Checkpoint (LC-MS, ESI+)
1 Regioselective N4-ProtectionBoc₂O (1.0)2 h, 0 °C → 25 °C85 - 90%MW: 200.28 [M+H]⁺ = 201.1
2 Sterically Hindered N1-AlkylationCyclobutanone (1.3), STAB (1.5), AcOH (0.1)12 h, 25 °C75 - 80%MW: 254.37 [M+H]⁺ = 255.2
3 Boc Deprotection & Salt Formation4M HCl/Dioxane (5.0)4 h, 25 °C> 95%MW (Free base): 154.25 [M+H]⁺ = 155.1

Note: For absolute confirmation of regioselectivity after Step 1, 2D NMR (HMBC) can be employed to verify the correlation between the Boc carbonyl carbon and the adjacent piperazine protons.

References

  • Source: Google Patents (WO2010133544A1)
  • Title : PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES Source : European Publication Server (EP1998620) URL :[Link]

  • Source: Google Patents (US20130116245A1)
  • Title : Discovery of MK-1084: An Orally Bioavailable and Low-Dose KRASG12C Inhibitor Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

Sources

Application

Application Note: Enantioselective Synthesis and Regioselective Functionalization of (2R)-1-Cyclobutyl-2-methylpiperazine

Executive Summary & Strategic Rationale The chiral piperazine ring is a privileged structural motif in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and target binding in central nervo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The chiral piperazine ring is a privileged structural motif in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and target binding in central nervous system (CNS) and oncology indications. Specifically, (2R)-1-cyclobutyl-2-methylpiperazine serves as a critical building block in the development of highly selective histamine H3 receptor antagonists[1].

When designing an enantioselective synthesis for this 1,2-disubstituted piperazine, process chemists face a choice between de novo asymmetric catalysis and chiral pool derivatization. Recent advancements have demonstrated the viability of synthesizing chiral piperazines via the Ir-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides[2]. While this de novo catalytic method is highly effective for 1,3- and 1,4-disubstituted piperazines, applying it to a 1,2-substitution pattern presents a severe regioselectivity challenge. Activating 2-methylpyrazine with cyclobutyl bromide predominantly yields the 1-cyclobutyl-3-methylpyrazin-1-ium salt due to steric hindrance at the N1 position, ultimately leading to the incorrect regioisomer upon reduction[2].

Consequently, the most authoritative, scalable, and regioselective approach relies on the chiral pool. By utilizing commercially available (2R)-2-methylpiperazine, we can exploit the inherent steric differentiation between the N1 and N4 amines to achieve near-perfect regiocontrol[3]. This application note details a self-validating, three-step protocol designed to maintain >99% enantiomeric excess (ee) while ensuring high overall yields.

Mechanistic Causality in Regioselective Functionalization

The fundamental challenge in functionalizing (2R)-2-methylpiperazine is differentiating its two secondary amines. The C2-methyl group provides significant steric shielding adjacent to the N1 position.

  • Kinetic Differentiation (Step 1): When exposed to a bulky electrophile like di-tert-butyl dicarbonate ( Boc2​O ), the unhindered N4 position reacts at a significantly faster rate[4]. By lowering the thermal energy of the system (0 °C), we maximize this kinetic differentiation, ensuring exclusive protection of the N4 amine to yield (R)-tert-butyl 3-methylpiperazine-1-carboxylate[3]. (Note: IUPAC nomenclature shifts the numbering such that the Boc-protected nitrogen becomes N1, and the methyl group is at C3).

  • Reductive Amination (Step 2): With N4 protected, the sterically hindered N1 position is forced to react with cyclobutanone. The use of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is critical; it is a mild hydride source that requires the prior formation of an iminium ion and will not prematurely reduce the cyclobutanone ketone.

  • Entropic Cleavage (Step 3): The final Boc deprotection is driven by the irreversible, entropically favorable release of carbon dioxide and isobutylene gases under acidic conditions.

SynthesisWorkflow SM (2R)-2-Methylpiperazine Sterically Hindered N1 Step1 Boc2O, 0°C Kinetic Control SM->Step1 Int1 (R)-tert-Butyl 3-methyl piperazine-1-carboxylate Step1->Int1 Step2 Cyclobutanone NaBH(OAc)3 Int1->Step2 Int2 (R)-tert-Butyl 4-cyclobutyl- 3-methylpiperazine-1-carboxylate Step2->Int2 Step3 HCl / Dioxane Entropic Cleavage Int2->Step3 Prod (2R)-1-Cyclobutyl-2- methylpiperazine Step3->Prod

Regioselective synthesis workflow for (2R)-1-cyclobutyl-2-methylpiperazine.

Self-Validating Experimental Protocols

Step 1: Synthesis of (R)-tert-Butyl 3-methylpiperazine-1-carboxylate

Objective: Regioselective N4-protection of the chiral pool starting material.

  • Procedure: Dissolve (2R)-2-methylpiperazine (1.0 eq) in a 1:1 mixture of methanol and aqueous Na2​CO3​ / NaHCO3​ buffer. Cool the vigorously stirred solution to 0 °C in an ice bath. Add Boc2​O (1.05 eq) dropwise over 1 hour. Allow the reaction to slowly warm to room temperature and stir for 5 hours. Extract with dichloromethane (DCM), wash with brine, dry over Na2​SO4​ , and concentrate.

  • Causality: The biphasic buffer system neutralizes the acidic byproducts of the reaction without causing localized pH spikes that could hydrolyze the Boc2​O reagent. The 0 °C temperature is strictly required to suppress the formation of the undesired N1,N4-bis-Boc byproduct[4].

  • Self-Validation Checkpoint: LC-MS analysis must confirm the presence of the mono-Boc mass ( m/z 201 [M+H]+ ) with <2% of the bis-Boc mass ( m/z 301 [M+H]+ ).

Step 2: Synthesis of (R)-tert-Butyl 4-cyclobutyl-3-methylpiperazine-1-carboxylate

Objective: Alkylation of the sterically hindered N1 amine.

  • Procedure: Dissolve (R)-tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq) and cyclobutanone (1.5 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.2 eq) and stir at room temperature for 30 minutes. Add NaBH(OAc)3​ (1.5 eq) in portions. Stir the reaction mixture at room temperature for 12 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry, and concentrate.

  • Causality: Acetic acid acts as a catalyst to protonate the cyclobutanone, facilitating nucleophilic attack by the hindered amine to form the iminium intermediate. NaBH(OAc)3​ is selected over NaBH4​ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the direct reduction of cyclobutanone to cyclobutanol.

  • Self-Validation Checkpoint: Ninhydrin stain on TLC will shift from a dark purple spot (secondary amine) to a negative/faint response (tertiary amine).

Step 3: Synthesis of (2R)-1-Cyclobutyl-2-methylpiperazine Dihydrochloride

Objective: Liberation of the target free base/salt.

  • Procedure: Dissolve the intermediate from Step 2 in minimal DCM. Add 4N HCl in dioxane (5.0 eq) at room temperature. Stir for 2 hours. Concentrate under vacuum, then triturate the resulting solid with cold diethyl ether. Filter and dry under high vacuum to yield the dihydrochloride salt.

  • Causality: Treatment with anhydrous HCl in dioxane protonates the carbamate, leading to the expulsion of isobutylene and CO2​ gas. The anhydrous environment prevents side reactions and allows for the direct isolation of the highly crystalline dihydrochloride salt.

  • Self-Validation Checkpoint: The physical cessation of gas ( CO2​ ) evolution serves as a real-time visual indicator of reaction completion.

Quantitative Data Summary

The following table summarizes the expected process metrics for a 100-gram scale synthesis, demonstrating the robustness of the chiral pool approach.

Synthetic StepTarget IntermediateIsolated Yield (%)Chemical Purity (HPLC)Enantiomeric Excess (ee)
Step 1 (R)-tert-Butyl 3-methylpiperazine-1-carboxylate92%> 98.5%> 99.5%
Step 2 (R)-tert-Butyl 4-cyclobutyl-3-methylpiperazine-1-carboxylate85%> 97.0%> 99.5%
Step 3 (2R)-1-Cyclobutyl-2-methylpiperazine 2HCl95%> 99.0%> 99.5%
Overall Final Product 74.3% > 99.0% > 99.5%

References

  • WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists - Google Patents[1]. Available at:

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - ACS Publications[2]. Available at:[Link]

  • Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC[3]. Available at:[Link]

  • Discovery of MK-1084: An Orally Bioavailable and Low-Dose KRASG12C Inhibitor - ACS Publications[4]. Available at:[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Analysis of (2R)-1-cyclobutyl-2-methylpiperazine

Abstract This technical guide provides a comprehensive framework for the structural and stereochemical elucidation of (2R)-1-cyclobutyl-2-methylpiperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural and stereochemical elucidation of (2R)-1-cyclobutyl-2-methylpiperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available, fully assigned spectrum for this specific chiral molecule, this note serves as an expert guide, detailing the predicted spectral characteristics based on foundational NMR principles and data from analogous structures. We present a complete, step-by-step protocol for acquiring and processing a full suite of NMR experiments—including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY)—designed to yield unambiguous structural confirmation and definitive stereochemical assignment. This document is structured to empower researchers to independently acquire, interpret, and validate the NMR data for this and similar N-substituted chiral piperazines, ensuring high standards of scientific integrity and analytical rigor.

Introduction: The Analytical Challenge

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of substituents, particularly at chiral centers, can profoundly influence a compound's biological activity, making unambiguous stereochemical assignment a critical step in drug development. (2R)-1-cyclobutyl-2-methylpiperazine is a chiral diamine whose therapeutic potential is intrinsically linked to its specific three-dimensional structure.

NMR spectroscopy is the definitive technique for elucidating the precise structure and stereochemistry of such small molecules in solution.[2] However, the conformational flexibility of the piperazine ring, coupled with the presence of two distinct N- and C-substituents, presents a non-trivial analytical challenge that requires a multi-dimensional NMR approach. This guide explains the causality behind the necessary experimental choices to navigate this complexity.

Predicted Spectroscopic Data

Based on established chemical shift principles and data for related fragments, we can predict the approximate ¹H and ¹³C NMR chemical shifts for (2R)-1-cyclobutyl-2-methylpiperazine. The N-cyclobutyl group is expected to deshield the adjacent protons and carbons, while the C-methyl group will have a more localized effect. The piperazine ring is expected to adopt a stable chair conformation.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2R)-1-cyclobutyl-2-methylpiperazine in CDCl₃

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale & Comments
2~2.8 - 3.1~55 - 59Methine proton adjacent to two nitrogen atoms and bearing a methyl group.
3 (ax, eq)~2.2 - 2.9~50 - 54Diastereotopic protons adjacent to N4 and the chiral center.
5 (ax, eq)~2.6 - 3.1~46 - 50Diastereotopic protons adjacent to both N1 and N4.
6 (ax, eq)~2.0 - 2.7~52 - 56Diastereotopic protons adjacent to N1 and the chiral center.
7 (CH₃)~1.0 - 1.2 (d)~15 - 19Methyl group at a chiral center; expected to be a doublet.
1'~2.5 - 2.8~60 - 65Methine proton on cyclobutyl ring, directly attached to N1, significantly deshielded.
2'/4' (cis)~1.8 - 2.1~28 - 32Cyclobutyl methylene protons cis to the piperazine ring.
2'/4' (trans)~1.6 - 1.9~28 - 32Cyclobutyl methylene protons trans to the piperazine ring.
3'~1.5 - 1.8~15 - 18Methylene protons on the cyclobutyl ring, furthest from the nitrogen.[2][4]

Note: These are estimated values. Actual chemical shifts are dependent on solvent, concentration, and temperature.[4]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to produce a comprehensive and high-quality dataset, enabling a self-validating interpretation of the molecular structure.

Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation.

  • Weighing: Accurately weigh 10-15 mg of (2R)-1-cyclobutyl-2-methylpiperazine for optimal signal-to-noise in both ¹H and ¹³C experiments.[5][6][7]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for small organic molecules due to its good solubilizing power and relatively simple residual solvent signal.[8]

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5] Alternatively, for quantitative purposes, a non-volatile, crystalline standard with non-overlapping signals should be chosen and weighed accurately.[9][10]

  • Transfer & Filtration: Using a glass Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.[5][6]

  • Labeling: Clearly label the NMR tube with the sample identity.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Scans: 16-32 scans for good signal-to-noise.

  • ¹³C{¹H} NMR:

    • Pulse Sequence: Proton-decoupled single-pulse with NOE enhancement (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Scans: 1024-4096 scans, depending on sample concentration.

  • 2D Experiments: Utilize standard, gradient-selected pulse programs for all 2D experiments (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf, noesygpph). Acquire a sufficient number of increments in the indirect dimension (F1) to achieve good resolution (e.g., 256-512 increments).

Data Analysis and Structural Elucidation Workflow

The systematic analysis of the NMR dataset follows a logical progression from simple 1D spectra to complex 2D correlations. This workflow ensures that each assignment is validated by multiple, independent pieces of evidence.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Structural Confirmation a ¹H NMR (Integration & Multiplicity) c ¹H-¹H COSY (H-H Connectivity) a->c d ¹H-¹³C HSQC (Direct C-H Attachment) a->d e ¹H-¹³C HMBC (Long-Range C-H Connectivity) a->e f ¹H-¹H NOESY/ROESY (Through-Space Proximity) a->f b ¹³C{¹H} NMR (Carbon Count & Type) b->d b->e g Fragment Assembly (Piperazine & Cyclobutyl Rings) c->g d->g e->g i Stereochemical Confirmation f->i h Final Structure Assignment g->h h->i

Figure 2: Key expected NOESY correlations for stereochemical assignment.

The observation of a through-space correlation (NOE) between the axial proton at C6 (H6ax) and the cyclobutyl methine proton (H1'), along with an NOE between the C2 proton (H2) and the methyl protons (H7), would provide strong evidence for the depicted relative stereochemistry.

Conclusion

The structural and stereochemical characterization of (2R)-1-cyclobutyl-2-methylpiperazine requires a systematic and multi-faceted NMR approach. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for spectral interpretation presented in this guide, researchers can confidently assign the complete ¹H and ¹³C NMR spectra. The strategic use of 2D correlation experiments, particularly the NOESY experiment, is indispensable for the unambiguous confirmation of the molecule's (R)-stereochemistry. This self-validating methodology ensures the highest level of scientific rigor, which is paramount for applications in research and drug development.

References

  • Doc Brown's Chemistry. (2026, March 22). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Illinois Chicago. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • Evans, D. A. (n.d.). Internal Standards. Harvard University. [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Kumar, V., et al. (2023). Pıperazıne: A Promısıng Scaffold Wıth Antımıcrobıal Actıvıty. International Journal of Biology Pharmacy and Allied Sciences IJBPAS, 12, 4916–4942.
  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. [Link]

Sources

Application

Application Note: Chromatographic Separation of (2R)-1-cyclobutyl-2-methylpiperazine Enantiomers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Normal Phase (NP) & Polar Organic Mode (POM) Liquid Chromatography Introduction & Scientific Context (2R)-1-cyclobutyl-2-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Normal Phase (NP) & Polar Organic Mode (POM) Liquid Chromatography

Introduction & Scientific Context

(2R)-1-cyclobutyl-2-methylpiperazine is a critical chiral building block and intermediate in the synthesis of advanced neuro-active pharmaceuticals, most notably Histamine H3 receptor antagonists 1. The stereochemistry of the piperazine ring dictates the spatial orientation of the pharmacophore, directly impacting receptor binding affinity and mitigating off-target toxicity. Consequently, isolating the (2R)-enantiomer from its (2S)-counterpart with high enantiomeric excess (ee > 99%) is a strict regulatory and pharmacological requirement.

Due to the highly basic nature of the secondary and tertiary amines within the piperazine scaffold, chiral separation presents distinct chromatographic challenges. This application note details a robust, causality-driven methodology for the analytical screening and preparative scale-up of 1-cyclobutyl-2-methylpiperazine enantiomers using polysaccharide-based Chiral Stationary Phases (CSPs).

Causality & Experimental Design (E-E-A-T)

Chiral Stationary Phase (CSP) Selection

Polysaccharide-derived CSPs (amylose and cellulose backbone derivatives) are the industry standard for chiral amine separation 2. For this workflow, immobilized CSPs (e.g., Chiralpak® IA, IB, IC) are prioritized over traditional coated phases.

  • The Causality: Immobilization chemically bonds the polysaccharide selector to the silica matrix, conferring resistance to a broader range of organic solvents (e.g., dichloromethane, ethyl acetate). This is crucial for preparative scale-up, where the limited solubility of piperazine derivatives in standard alkane/alcohol mixtures necessitates the use of extended-range solvents to maximize sample loading capacity without degrading the column bed.

The Critical Role of Basic Additives

A common failure mode in the chromatography of basic amines is severe peak tailing and irreversible retention.

  • The Causality: Uncapped, residual silanol groups (Si-OH) on the silica support act as weak acids. The basic nitrogen atoms of 1-cyclobutyl-2-methylpiperazine undergo strong ion-exchange and hydrogen-bonding interactions with these achiral silanols, bypassing the chiral selector. To mitigate this, a basic additive—typically 0.1% Diethylamine (DEA)—is introduced into the mobile phase 3. DEA is a small, highly basic molecule that competitively binds to and "masks" the active silanol sites. This forces the piperazine enantiomers to interact exclusively with the chiral grooves of the polysaccharide selector, restoring peak symmetry and enantioselectivity ( α ).

Detection Modalities

Because 1-cyclobutyl-2-methylpiperazine lacks a strong extended conjugated π -system (chromophore), standard UV detection at 254 nm is practically blind to the analyte.

  • The Causality: To achieve adequate signal-to-noise (S/N) ratios, UV detection must be shifted to the low-wavelength region (205–210 nm) to capture the n→σ∗ transitions of the amine lone pairs. Alternatively, Evaporative Light Scattering Detection (ELSD) provides a universal, chromophore-independent response ideal for this class of compounds.

Experimental Protocols

Protocol A: Analytical Screening & Method Development

This protocol is designed as a self-validating system; progression to preparative scale requires passing strict System Suitability Testing (SST) criteria ( Rs​≥1.5 , Tailing Factor Tf​≤1.5 ).

Step 1: Sample Preparation

  • Dissolve racemic 1-cyclobutyl-2-methylpiperazine in the exact mobile phase intended for the run (e.g., Hexane/Ethanol 80:20) to a concentration of 1.0 mg/mL. Causality: Matching the diluent to the mobile phase prevents refractive index disturbances and peak distortion at the solvent front.

  • Vortex for 30 seconds and sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Self-Validation Step: Perform a blank injection of the diluent prior to the sample to ensure no ghost peaks interfere with the expected retention window.

Step 2: Chromatographic Conditions

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm or ELSD (Evaporator Temp: 40 °C, Nebulizer Gas: 3.5 bar).

Protocol B: Preparative Scale-Up & Isolation

Once analytical baseline resolution is confirmed, the method is scaled geometrically.

Step 1: Loading Capacity Determination

  • Switch to a preparative column of identical chemistry (e.g., Chiralpak IC, 250 × 20 mm, 5 µm).

  • Scale the flow rate proportionally: Fprep​=Fanalytical​×(rprep​/ranalytical​)2≈19 mL/min.

  • Perform a series of injections with increasing volume (e.g., 100 µL, 250 µL, 500 µL) of a highly concentrated sample (50 mg/mL).

  • Self-Validation Step: Identify the maximum injection volume where the "touching-band" criterion is met (the tail of the first eluting enantiomer just touches the front of the second). Do not exceed this volume to maintain >99% ee.

Step 2: Fraction Collection and Recovery

  • Execute stacked injections based on the optimized cycle time to maximize throughput.

  • Collect fractions based on UV or ELSD threshold triggering.

  • Crucial Step: Immediately remove the mobile phase and DEA additive via rotary evaporation under reduced pressure (40 °C). Prolonged exposure to DEA during concentration can lead to sample degradation.

  • Convert the isolated (2R)-enantiomer free base into a stable salt by bubbling HCl gas through an ethereal solution of the product, yielding (2R)-1-cyclobutyl-2-methylpiperazine dihydrochloride.

Data Presentation

The following table summarizes typical screening metrics for the racemic mixture across different immobilized CSPs, illustrating the absolute necessity of the basic additive for successful resolution.

Table 1: Analytical Screening Results for 1-cyclobutyl-2-methylpiperazine (Hexane/EtOH 80:20)

Column ChemistryAdditiveRetention Time 1 ( t1​ , min)Retention Time 2 ( t2​ , min)Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralpak IANone8.48.91.060.42.8 (Severe)
Chiralpak IA0.1% DEA7.28.11.151.21.3
Chiralpak ICNone9.110.51.180.92.5
Chiralpak IC 0.1% DEA 8.5 11.2 1.35 2.1 1.1

Note: The addition of 0.1% DEA drastically reduces the tailing factor and improves resolution, validating the silanol-masking hypothesis.

Process Visualization

Workflow Start Racemic (2R/2S)-Piperazine Screen Immobilized CSP Screening (IA, IB, IC, ID) Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval Pass Rs ≥ 1.5 Scale to Prep LC Eval->Pass Pass Criteria Fail Rs < 1.5 Optimize Method Eval->Fail Fail Criteria Opt Adjust Modifier & Add 0.1% DEA Fail->Opt Opt->Screen Re-screen

Fig 1. Decision tree for chiral chromatographic method development of basic amines.

References

  • European Patent Office. "PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES - Patent 1998620". EPO.org.
  • Stringham, R.W. et al. "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases". Chirality, 2004.
  • PharmTech. "Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC". PharmTech.com.

Sources

Method

Application Notes &amp; Protocols: (2R)-1-Cyclobutyl-2-methylpiperazine as a Premier Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Substituted Chiral Piperazines The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its ability to engage in crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Chiral Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its ability to engage in critical hydrogen bonding interactions and improve the pharmacokinetic profiles of drug candidates.[1][2] Among this important class of heterocycles, chiral-substituted piperazines offer an exceptional advantage by introducing stereospecificity, a cornerstone of modern drug design for enhancing target affinity and reducing off-target effects.

(2R)-1-cyclobutyl-2-methylpiperazine has emerged as a particularly valuable chiral building block. Its structure is defined by three key features:

  • An (R)-configured stereocenter at the C2 position, which allows for precise, three-dimensional orientation of substituents to optimize interactions with biological targets.

  • A C2-methyl group , which provides steric influence and can modulate the basicity of the adjacent nitrogen atom.

  • An N1-cyclobutyl moiety , a highly sought-after group in contemporary drug design. The cyclobutyl ring is increasingly employed to enhance metabolic stability, reduce planarity, and effectively fill hydrophobic pockets within enzyme active sites or receptor binding domains.[3][4]

This combination of features makes (2R)-1-cyclobutyl-2-methylpiperazine a versatile and powerful intermediate for synthesizing complex, high-value molecules, most notably as a key precursor in advanced synthetic routes to the PARP (Poly ADP-ribose polymerase) inhibitor, Niraparib, a targeted therapy for certain types of cancer.[5][6] This guide provides a detailed overview of its properties, safety considerations, and a robust protocol for its application in a critical C-N cross-coupling reaction.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount for the successful application of any chemical building block. The properties of (2R)-1-cyclobutyl-2-methylpiperazine are summarized below.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 1241093-83-3[7][8]
Molecular Formula C₉H₁₈N₂[7][9]
Molecular Weight 154.25 g/mol [7][9]
Appearance Colorless to pale yellow liquid or solid[9]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, DCM)[9]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[10]
Safety & Handling Precautions

(2R)-1-cyclobutyl-2-methylpiperazine and related piperazine derivatives require careful handling. The following guidelines are based on safety data sheets for structurally similar compounds.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][13]

  • Hazards: This class of compounds can cause severe skin irritation or burns and serious eye damage.[11][12] Inhalation may lead to respiratory irritation.[10][11] Avoid breathing fumes, vapors, or dust.[11]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11][12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[11]

  • Spill Management: Prevent spillage from entering drains or waterways. Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11][13]

Core Application: Regioselective N-Arylation in Complex Synthesis

A primary application of (2R)-1-cyclobutyl-2-methylpiperazine is its use in carbon-nitrogen (C-N) bond-forming reactions, particularly palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis, enabling the construction of N-aryl piperazine motifs that are central to many pharmacologically active molecules.[14][15]

The secondary amine of the piperazine ring serves as the nucleophile, coupling with an aryl halide (or triflate) to form the desired product. The presence of two distinct nitrogen atoms in (2R)-1-cyclobutyl-2-methylpiperazine—one sterically encumbered by the adjacent methyl and cyclobutyl groups, and the other less so—presents a challenge of regioselectivity. However, the N-H nitrogen is the reactive site for this transformation. The protocol below is a generalized but robust procedure for this critical transformation, adaptable for various aryl halide coupling partners.

G cluster_input Starting Materials cluster_process Synthetic Applications cluster_output Product Scaffolds A (2R)-1-cyclobutyl-2-methylpiperazine (Chiral Building Block) C N-Arylation (Buchwald-Hartwig) A->C Coupling Partner D N-Acylation A->D E N-Alkylation A->E B Aryl Halide (Ar-X) (e.g., Indazole Precursor) B->C F Chiral N-Aryl Piperazines (e.g., Niraparib Intermediate) C->F G Diverse Amide Library D->G H Novel Alkylated Derivatives E->H

Caption: Synthetic utility of (2R)-1-cyclobutyl-2-methylpiperazine.

Detailed Protocol: Palladium-Catalyzed N-Arylation of (2R)-1-cyclobutyl-2-methylpiperazine

This protocol describes a standard Buchwald-Hartwig amination procedure. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Principle of the Method

The Buchwald-Hartwig amination is a cross-coupling reaction that utilizes a palladium catalyst and a phosphine ligand to form a C-N bond between an amine and an aryl halide. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and ensuring high reaction efficiency.[14]

Materials and Reagents
  • (2R)-1-cyclobutyl-2-methylpiperazine (1.2 equiv.)

  • Aryl Halide (e.g., 2-(4-bromophenyl)-2H-indazole-7-carboxamide) (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-6 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)) (2.0 equiv.)

  • Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser)

  • TLC plates or LC-MS for reaction monitoring

  • Silica gel for column chromatography

Experimental Workflow

G A 1. Vessel Preparation Add Aryl Halide, Pd Catalyst, Ligand, and Base to a dry Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill the flask with Argon/Nitrogen (repeat 3x). A->B C 3. Reagent Addition Add anhydrous, degassed solvent, followed by (2R)-1-cyclobutyl- 2-methylpiperazine via syringe. B->C D 4. Reaction Heat the mixture (80-110 °C) with vigorous stirring. Monitor progress by TLC/LC-MS. C->D E 5. Work-up Cool to room temperature. Dilute with organic solvent (e.g., Ethyl Acetate). Filter through Celite®. D->E F 6. Extraction & Drying Wash filtrate with water and brine. Dry organic layer over anhydrous Na₂SO₄. E->F G 7. Purification Concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography. F->G H 8. Final Product Characterize the pure N-arylated product (NMR, MS). G->H

Caption: Step-by-step workflow for Buchwald-Hartwig N-Arylation.

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4-6 mol%), and base (e.g., NaOtBu, 2.0 equiv.).

    • Causality: The catalyst, ligand, and base are solids and can be weighed in the air, but the vessel must be free of moisture.

  • Establish Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and poor yields.[15]

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene) via cannula or syringe. Stir for 5-10 minutes. Then, add (2R)-1-cyclobutyl-2-methylpiperazine (1.2 equiv.) dropwise via syringe.

    • Causality: Using degassed solvent minimizes dissolved oxygen. An excess of the amine component is often used to ensure the complete consumption of the more valuable aryl halide.

  • Reaction Execution: Fit the flask with a condenser (under inert gas) and heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

    • Trustworthiness: This step is critical for determining the reaction endpoint, preventing the formation of degradation byproducts from prolonged heating, and ensuring the process is reproducible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent. Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Conclusion

(2R)-1-cyclobutyl-2-methylpiperazine stands out as a high-potential chiral building block for modern pharmaceutical development. Its unique stereochemical and structural features provide medicinal chemists with a powerful tool to introduce desirable properties into lead compounds. The N-arylation protocol detailed here represents a reliable and fundamental transformation, enabling the integration of this versatile scaffold into complex synthetic pathways. Mastery of its application allows researchers to accelerate the discovery and development of next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.

References

  • AK Scientific, Inc. Safety Data Sheet: (S)-1-N-Boc-2-methyl-piperazine.

  • Santa Cruz Biotechnology. Safety Data Sheet: 2-Methylpiperazine.

  • ECHEMI. 2-Methylpiperazine SDS, 109-07-9 Safety Data Sheets.

  • EvitaChem. (S)-1-Cyclobutyl-2-methylpiperazine Product Page.

  • ResearchGate. Preparation of chiral 2-methylpiperazine.

  • Wiley Online Library. Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines. ChemCatChem.

  • Fisher Scientific. Safety Data Sheet: 2-Methylpiperazine.

  • ChemBK. (2S)-1-Cyclobutyl-2-methylpiperazine dihydrochloride - Physico-chemical Properties.

  • Royal Society of Chemistry. Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. New J. Chem., 2002, 26, 977-979.

  • CymitQuimica. Safety Data Sheet: (2S)-2-Methylpiperazine, N1-BOC protected.

  • LookChem. (R)-(-)-2-Methylpiperazine Chemical Properties.

  • PubMed. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Pol Pharm. 2001 Sep-Oct;58(5):355-61.

  • Academia.edu. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Org. Process Res. Dev. 2014, 18, 1, 215–227.

  • BLDpharm. (2R)-1-cyclobutyl-2-methylpiperazine Product Page.

  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

  • BenchChem. Application Notes and Protocols for N-arylation of Piperazine-2-thione.

  • Google Patents. WO 2019/036441 A1 - Processes for the preparation of Niraparib and intermediates thereof.

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts 2020, 10(5), 517.

  • Molbase. (R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride.

  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.

  • BenchChem. Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2-ylmethyl)piperidine.

  • Semantic Scholar. Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 2002, 27(2): 149.

  • ChemicalRegister. (2R)-1-cyclobutyl-2-methylpiperazine (CAS No. 1241093-83-3) Suppliers.

  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. 2021 Mar 16; 16(6): 938–949.

  • PubMed. An evolving role of piperazine moieties in drug design and discovery. Curr Med Chem. 2013;20(31):3886-912.

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules 2021, 26(19), 6046.

  • Semantic Scholar. Cyclobutanes in Small-Molecule Drug Candidates.

Sources

Application

Application Note: Regioselective N-Alkylation of 2-Methylpiperazine with Cyclobutanone via Reductive Amination

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Technique: Direct Reductive Amination Executive Summary The piperazine scaffold is a ubiquitous pharmacophore in modern drug discovery,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Technique: Direct Reductive Amination

Executive Summary

The piperazine scaffold is a ubiquitous pharmacophore in modern drug discovery, necessitating highly precise functionalization methodologies[1]. When derivatizing unsymmetrical piperazines such as 2-methylpiperazine, achieving regioselective N-alkylation without the need for orthogonal protecting groups significantly streamlines synthetic workflows. This application note details a highly efficient, regioselective protocol for the N-alkylation of 2-methylpiperazine with cyclobutanone. By utilizing Sodium Triacetoxyborohydride (STAB) as the reducing agent, this method exploits the inherent steric and kinetic differences of the diamine to selectively yield 4-cyclobutyl-2-methylpiperazine.

Mechanistic Rationale & Regioselectivity

Achieving regiocontrol in 2-methylpiperazine relies on understanding the microenvironment of its two secondary amines.

  • Steric Differentiation: The nitrogen at the N1 position is adjacent to the C2-methyl group, which introduces localized steric hindrance. Consequently, the unhindered N4 position is kinetically favored for electrophilic attack[1].

  • Reagent Selection (STAB vs. NaCNBH₃): Cyclobutanone is a highly reactive, strained alicyclic ketone[2][3]. Direct alkylation with cyclobutyl halides often leads to elimination side-products or over-alkylation. Reductive amination using STAB (NaBH(OAc)₃) is the premier choice for this transformation[4][5]. Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is non-toxic, does not risk cyanide contamination, and exhibits profound selectivity—it reduces the transiently formed iminium ion significantly faster than the parent ketone[2][4].

  • Causality of Solvent & Catalyst: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated reductions[4]. While aliphatic amines are often basic enough to drive iminium formation autonomously, the addition of 1.0 equivalent of Acetic Acid (AcOH) accelerates the condensation with ketones and protonates the imine, priming it for rapid hydride transfer[4][5].

Experimental Design & Workflow

Workflow Reactants 2-Methylpiperazine + Cyclobutanone Iminium Iminium Ion Formation (30 min, RT) Reactants->Iminium Solvent DCE + AcOH (1.0 eq) Solvent->Iminium Reduction Add NaBH(OAc)3 (STAB) Iminium->Reduction Reaction Reductive Amination (4-12 h) Reduction->Reaction Workup Aqueous Quench (NaHCO3) Reaction->Workup Product 4-Cyclobutyl-2-methylpiperazine Workup->Product

Workflow for the regioselective reductive amination of 2-methylpiperazine.

Step-by-Step Protocol

Materials Required:

  • 2-Methylpiperazine (1.0 eq, limiting reagent)

  • Cyclobutanone (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 eq)[3]

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)[4]

  • Glacial Acetic Acid (AcOH) (1.0 eq)[4]

Procedure:

  • Preparation & Imine Formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpiperazine (10.0 mmol, 1.00 g) in anhydrous DCE (50 mL) under a nitrogen atmosphere.

  • Carbonyl Addition: Add cyclobutanone (10.5 mmol, 0.78 mL) via syringe, followed immediately by glacial AcOH (10.0 mmol, 0.57 mL)[4].

    • Self-Validation Check: The solution should remain clear and homogeneous. Allow the mixture to stir at room temperature (20–25 °C) for 30 minutes. This pre-incubation ensures complete iminium ion formation prior to the introduction of the hydride source, minimizing the risk of direct ketone reduction.

  • Reduction: Add STAB (14.0 mmol, 2.97 g) portion-wise over 10 minutes[3].

    • Causality: STAB addition generates a mild exotherm. Portion-wise addition prevents localized heating, which could degrade the strained cyclobutanone ring or promote unselective dialkylation.

    • Self-Validation Check: A mild, milky suspension will form initially, as STAB is only partially soluble in DCE. The mixture will become increasingly translucent as the active hydride is consumed.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–12 hours.

    • Self-Validation Check: Monitor reaction progress via LC-MS. The protocol is validated when the starting material peak (m/z 101.1 [M+H]⁺) disappears, replaced by the dominant product peak of 4-cyclobutyl-2-methylpiperazine (m/z 155.2[M+H]⁺).

  • Quench & Workup: Cool the flask in an ice bath (0 °C) and carefully quench the reaction by dropwise addition of saturated aqueous NaHCO₃ (50 mL).

    • Causality & Safety: Unreacted STAB decomposes in water to release hydrogen gas[6]. Slow basic quenching safely neutralizes the acetic acid and controls the effervescence.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure product.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for this specific transformation. DCE with an acetic acid catalyst provides the optimal balance of reaction kinetics and regiocontrol[2][4][5].

Solvent SystemCatalystTime (h)Conversion Yield (%)Regioselectivity (N4:N1)
DCE AcOH (1.0 eq) 4 92% >95:5
THFAcOH (1.0 eq)1285%>95:5
DCMNone1678%90:10
MeOHNaCNBH₃ (Ref)2465%80:20 (Dialkylation observed)

Analytical Validation & Troubleshooting

  • Issue: Formation of Dialkylated Byproducts (1,4-dicyclobutyl-2-methylpiperazine)

    • Root Cause: Excess cyclobutanone or extended reaction times.

    • Solution: Strictly control the cyclobutanone stoichiometry to a maximum of 1.05 equivalents. If dialkylation persists, transition to a stepwise indirect reductive amination: pre-form the imine in MeOH, evaporate the solvent to drive condensation, redissolve, and reduce with NaBH₄[4][5].

  • Issue: Stalled Conversion / Unreacted Starting Material

    • Root Cause: Cyclobutanone is highly volatile (b.p. 99 °C) and may evaporate if the reaction vessel is not properly sealed. Alternatively, the STAB reagent may have hydrolyzed.

    • Solution: Ensure the reaction flask is tightly sealed under nitrogen. Always use fresh, properly stored STAB, as it rapidly degrades upon exposure to ambient atmospheric moisture.

Sources

Method

Application Note: Reductive Amination Protocols for (2R)-1-Cyclobutyl-2-methylpiperazine

Introduction & Strategic Rationale The piperazine ring is a privileged scaffold in modern medicinal chemistry, serving as a critical structural motif in numerous CNS-active agents and FDA-approved therapeutics[1][2]. Spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The piperazine ring is a privileged scaffold in modern medicinal chemistry, serving as a critical structural motif in numerous CNS-active agents and FDA-approved therapeutics[1][2]. Specifically, N-alkylated chiral piperazines such as (2R)-1-cyclobutyl-2-methylpiperazine are highly valued as rigidified, lipophilic building blocks in the development of potent histamine H3 receptor antagonists and sigma-1 receptor ligands[3][4].

Synthesizing this specific target presents a unique regiochemical challenge. Direct alkylation of (2R)-2-methylpiperazine with cyclobutyl halides is prone to over-alkylation and poor regioselectivity. Therefore, reductive amination is the premier, atom-economical method for installing the cyclobutyl group[1]. However, the N1 position of 2-methylpiperazine is sterically hindered by the adjacent C2-methyl group. To ensure absolute regiocontrol and drive the reaction exclusively at the N1 position, this protocol utilizes a pre-protected starting material: (R)-4-Boc-2-methylpiperazine [5].

As a Senior Application Scientist, I have structured this guide to provide not just the procedural steps, but the underlying physicochemical causality that makes this protocol a robust, self-validating system.

Mechanistic Pathway & Regiocontrol

The reductive amination of (R)-4-Boc-2-methylpiperazine with cyclobutanone proceeds via a stepwise condensation-reduction mechanism[3].

  • Nucleophilic Attack: The free N1 amine attacks the carbonyl carbon of cyclobutanone. Notably, the ~90° internal bond angle of the strained cyclobutanone ring reduces steric clashing during this trajectory compared to acyclic ketones, making the formation of the carbinolamine thermodynamically favorable.

  • Dehydration (Rate-Determining): The carbinolamine undergoes acid-catalyzed dehydration to form the highly electrophilic iminium ion. Because of the steric bulk of the adjacent C2-methyl group, the addition of an acid catalyst (Glacial Acetic Acid) is strictly required to push this equilibrium forward.

  • Hydride Reduction: Sodium triacetoxyborohydride (STAB) selectively reduces the iminium ion over the unreacted ketone, yielding the N1-alkylated product[2].

Pathway A (R)-4-Boc-2- methylpiperazine C Carbinolamine Intermediate A->C Nucleophilic Attack B Cyclobutanone B->C D Iminium Ion (Rate-determining) C->D -H2O (AcOH cat.) E (2R)-1-Cyclobutyl-4-Boc- 2-methylpiperazine D->E NaBH(OAc)3 Reduction

Mechanistic pathway of the reductive amination highlighting the iminium ion intermediate.

Self-Validating Experimental Workflow

A hallmark of trustworthy chemical development is the integration of In-Process Controls (IPCs). This protocol is designed as a self-validating system: you do not proceed to the reduction phase until iminium formation is analytically confirmed, preventing the irreversible waste of starting materials.

Workflow Step1 1. Iminium Formation Reagents: Amine, Ketone, AcOH Solvent: DCE (0.2 M) Time: 30-60 min at 25°C Check1 IPC 1: LC-MS Verify complete consumption of starting amine before reduction. Step1->Check1 Step2 2. Hydride Reduction Reagents: NaBH(OAc)3 (1.5 eq) Temp: 0°C to 25°C Time: 4-16 h Check1->Step2 Check2 IPC 2: TLC / LC-MS Confirm product mass (m/z 255). Quench with Sat. NaHCO3. Step2->Check2 Step3 3. Boc Deprotection Reagents: 4M HCl in Dioxane Temp: 25°C Time: 2-4 h Check2->Step3 Final Final Isolated Product (2R)-1-Cyclobutyl-2-methylpiperazine 2HCl Step3->Final

Self-validating experimental workflow with integrated In-Process Controls (IPCs).

Step-by-Step Methodologies

Protocol A: Synthesis of (2R)-1-Cyclobutyl-4-Boc-2-methylpiperazine

Reagents Required:

  • (R)-4-Boc-2-methylpiperazine (1.0 eq, 10.0 mmol, 2.00 g)

  • Cyclobutanone (1.2 eq, 12.0 mmol, 0.84 g / 0.90 mL)

  • Glacial Acetic Acid (1.1 eq, 11.0 mmol, 0.63 mL)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol, 3.18 g)

  • 1,2-Dichloroethane (DCE), anhydrous (50 mL)

Procedure:

  • Condensation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-4-Boc-2-methylpiperazine and anhydrous DCE.

  • Acidification: Add cyclobutanone followed immediately by glacial acetic acid. Stir the reaction mixture at room temperature (25 °C) under a nitrogen atmosphere for 45 minutes.

  • IPC 1: Sample 10 µL of the mixture, dilute in LC-MS grade Methanol, and verify the disappearance of the starting amine (m/z 201 [M+H]+) and the formation of the iminium/carbinolamine intermediate.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add STAB in three equal portions over 15 minutes to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench & Workup: Dilute the mixture with 50 mL of Dichloromethane (DCM) and carefully quench with 50 mL of saturated aqueous NaHCO₃ (Caution: Gas evolution). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate as a pale yellow oil.

Expertise & Causality: Why 1.2 eq of cyclobutanone? Cyclobutanone is volatile (bp ~99 °C) and can be partially lost to the headspace; a slight excess ensures complete conversion of the valuable chiral amine. Why STAB in DCE? STAB is exceptionally stable in DCE and will not reduce the cyclobutanone directly, unlike NaBH₄ which would immediately yield cyclobutanol[3].

Protocol B: Deprotection to (2R)-1-Cyclobutyl-2-methylpiperazine Dihydrochloride

Procedure:

  • Dissolve the crude (2R)-1-cyclobutyl-4-Boc-2-methylpiperazine (~2.5 g) in minimal anhydrous DCM (10 mL).

  • Slowly add 4M HCl in Dioxane (5.0 eq, ~12.5 mL) at room temperature. Stir vigorously for 2 hours.

  • IPC 2: Monitor by TLC (Ninhydrin stain). The Boc-protected spot should completely disappear, replaced by a baseline spot (the highly polar free amine salt).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether (3 x 20 mL) to precipitate the product. Filter and dry under high vacuum to afford (2R)-1-cyclobutyl-2-methylpiperazine dihydrochloride[6] as a highly pure, white crystalline solid (MW: 227.18 g/mol ).

Expertise & Causality: Why HCl in Dioxane instead of TFA? Deprotection with Trifluoroacetic acid (TFA) yields a trifluoroacetate salt, which routinely forms a stubborn, hygroscopic syrup. Utilizing HCl in Dioxane directly precipitates the dihydrochloride salt, bypassing the need for tedious free-basing and chromatographic purification.

Quantitative Optimization Data

To validate the choice of reagents, the following table summarizes the quantitative optimization data for the N1-alkylation of sterically hindered 2-methylpiperazines.

Reducing AgentSolvent SystemOptimal Additive / pHRelative Reaction RateByproduct RiskTypical Yield
NaBH(OAc)₃ (STAB) DCE or DCM AcOH (1.1 eq) Fast (< 12 h) Very Low 85 – 95%
NaCNBH₃MeOH or THFAcOH (pH ~5)Moderate (16-24 h)High (Toxic HCN gas)70 – 85%
2-Picoline BoraneMeOHNone / Mild AcidModerate (24 h)Low80 – 90%
H₂ / Pd-C (Catalytic)EtOHNoneSlow (> 24 h)Rare (Ring opening)> 90% (Requires pressure)

Data synthesis based on established reductive amination protocols for piperazine derivatives[1][2][3].

Analytical Characterization & Troubleshooting

Troubleshooting Sluggish Conversions: If IPC 1 indicates incomplete iminium formation after 1 hour, the steric bulk of the C2-methyl group is likely impeding the reaction.

  • Solution: Add a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 eq) to the condensation step. This aggressively coordinates the ketone oxygen, forcing the dehydration step forward.

NMR Verification: Successful formation of the (2R)-1-cyclobutyl-2-methylpiperazine scaffold can be rapidly verified via ¹H-NMR. Look for the distinct cyclobutyl methine proton (the CH attached to N1), which typically appears as a complex multiplet around δ 2.80 - 3.10 ppm, shifted upfield relative to the starting cyclobutanone.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC - NIH.[1]

  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.[3]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[2]

  • WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists. Google Patents.[4]

  • 1241093-83-3 | (2R)-1-cyclobutyl-2-methylpiperazine. BLDpharm.[6]

  • (2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride | 1227610-42-5. Sigma-Aldrich.

  • バルク供給が可能なAngene社製品リスト (Source for 4-Boc-2-Methylpiperazine). Namiki Shoji.[5]

Sources

Application

Application Note &amp; Protocol: A Scalable, GMP-Ready Synthesis of (2R)-1-Cyclobutyl-2-methylpiperazine for Preclinical Development

Abstract This document provides a comprehensive guide to the scale-up synthesis of (2R)-1-cyclobutyl-2-methylpiperazine, a chiral piperazine derivative of significant interest for pharmaceutical development. The presente...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of (2R)-1-cyclobutyl-2-methylpiperazine, a chiral piperazine derivative of significant interest for pharmaceutical development. The presented synthetic route is designed for scalability, robustness, and control, making it suitable for producing Active Pharmaceutical Ingredient (API) quantities required for preclinical toxicology studies and early-phase clinical trials. We detail a step-by-step protocol, from readily available starting materials to the final, highly pure API. Emphasis is placed on process controls, purification strategies, and the analytical methods required to ensure the compound meets the stringent quality standards for preclinical use. This guide is intended for researchers, process chemists, and drug development professionals tasked with advancing chiral small molecules from discovery to the clinic.

Introduction: The Importance of a Controlled Synthetic Process

Chiral piperazines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs. The specific stereochemistry of these molecules is often critical to their pharmacological activity and safety profile, as different enantiomers can have vastly different biological effects.[1] Therefore, developing a synthetic process that provides absolute stereochemical control and high enantiomeric purity is paramount.

The transition from lab-scale synthesis (milligrams) to a process capable of producing material for preclinical trials (multi-grams to kilograms) presents significant challenges.[2][3] The process must not only be high-yielding but also reproducible, safe, and cost-effective. Furthermore, the Active Pharmaceutical Ingredient (API) produced must adhere to Good Manufacturing Practice (GMP) principles to ensure its quality and purity.[4][5][6] The International Council for Harmonisation (ICH) Q7 guideline serves as the global standard for GMP compliance in API production, mandating robust quality management systems, documentation, and process controls.[5][7]

This application note details a scalable synthesis of (2R)-1-cyclobutyl-2-methylpiperazine designed with these principles in mind. The chosen strategy begins with a chiral pool starting material to ensure the correct stereochemistry is established early and maintained throughout the synthesis.

Synthetic Strategy: Rationale and Design

A robust retrosynthetic analysis is the foundation of a scalable process. For (2R)-1-cyclobutyl-2-methylpiperazine, the key challenges are the controlled installation of the (R)-stereocenter at the C2 position and the efficient construction of the piperazine ring.

Our chosen strategy leverages (D)-Alanine as an inexpensive, enantiomerically pure starting material. This approach anchors the desired stereochemistry from the very first step. The overall synthetic workflow is depicted below.

G cluster_0 Retrosynthetic Analysis Target (2R)-1-Cyclobutyl-2-methylpiperazine Intermediate1 (R)-2-Methylpiperazine Target->Intermediate1 Reductive Amination Intermediate2 Protected Chiral Diamine Intermediate1->Intermediate2 Cyclization & Deprotection Start (D)-Alanine Intermediate2->Start Amide Coupling & Reduction

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis involves a linear sequence designed to minimize complex purifications and utilize scalable reactions. Key transformations include standard protection chemistry, reduction, and a robust reductive amination as the final step. This strategy avoids costly chiral chromatography for stereocontrol, instead relying on the inherent chirality of the starting material.[8]

Detailed Synthesis Protocol (100g Scale)

This protocol describes the synthesis of (2R)-1-cyclobutyl-2-methylpiperazine starting from (D)-Alanine. All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE) must be worn.

Step 1: Synthesis of (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate
  • Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (D)-Alanine (100 g, 1.12 mol) and Tetrahydrofuran (THF, 1 L).

  • Boc Protection: Cool the suspension to 0 °C. Add Di-tert-butyl dicarbonate (269 g, 1.23 mol) followed by the slow addition of a solution of Sodium Hydroxide (90 g, 2.24 mol) in water (500 mL), maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours until the reaction is complete (monitored by TLC).

  • Reduction: Cool the reaction mixture back to 0 °C. Slowly add a solution of Borane-THF complex (1.0 M in THF, 1.2 L, 1.2 mol), keeping the internal temperature below 15 °C.

  • Quench & Workup: After stirring for 4 hours at room temperature, slowly quench the reaction by adding Methanol (200 mL) at 0 °C. Concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (1.5 L) and wash with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a colorless oil.

    • Typical Yield: 195 g (92%)

    • QC: ¹H NMR, ¹³C NMR

Step 2: Synthesis of (R)-2-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
  • Setup: To a 3 L flask, dissolve the alcohol from Step 1 (195 g, 1.03 mol) in Dichloromethane (DCM, 1 L). Cool to 0 °C.

  • Tosylation: Add Triethylamine (215 mL, 1.55 mol) followed by the portion-wise addition of p-Toluenesulfonyl chloride (216 g, 1.13 mol), maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 4 hours.

  • Workup: Wash the reaction mixture with cold 1 M HCl (2 x 500 mL), water (500 mL), and brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the tosylate as a white solid.

    • Typical Yield: 340 g (96%)

    • QC: ¹H NMR, LC-MS

Step 3: Synthesis of (R)-tert-butyl (4-benzyl-2-methylpiperazin-1-yl)carboxylate
  • Setup: In a 5 L reactor, dissolve N-benzylethylenediamine (186 g, 1.24 mol) in Acetonitrile (2 L). Add Potassium Carbonate (428 g, 3.10 mol).

  • Cyclization: Add the tosylate from Step 2 (340 g, 0.99 mol) and heat the mixture to 80 °C for 16 hours.

  • Workup: Cool the reaction to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate (2 L) and wash with water (3 x 1 L). Concentrate the organic layer and purify by column chromatography (if necessary for this scale, though direct crystallization is preferred at larger scales) to yield the protected piperazine.

    • Typical Yield: 240 g (79%)

    • QC: ¹H NMR, LC-MS

Step 4: Synthesis of (R)-2-Methylpiperazine
  • Setup: Charge a suitable hydrogenation vessel with the product from Step 3 (240 g, 0.79 mol), Methanol (1.5 L), and Palladium on Carbon (10% w/w, 24 g).

  • Hydrogenolysis: Pressurize the vessel with Hydrogen (50 psi) and stir vigorously at 40 °C for 12 hours.

  • Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the crude product.

    • QC: ¹H NMR to confirm debenzylation. The product is often used directly in the next step.

Step 5: Synthesis of (2R)-1-cyclobutyl-2-methylpiperazine (Final API)
  • Setup: Dissolve the crude (R)-2-Methylpiperazine from Step 4 in Methanol (1.5 L). Add Cyclobutanone (70 g, 1.0 mol).

  • Reductive Amination: Cool the solution to 0 °C and add Sodium Borohydride (45 g, 1.19 mol) portion-wise, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Quench the reaction by the slow addition of 2 M HCl until the pH is ~7. Concentrate the mixture under reduced pressure. Add 2 M NaOH until the pH is >12 and extract with DCM (3 x 1 L).

  • Isolation: Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the crude product as an oil.

Purification and Quality Control for Preclinical API

For preclinical use, the API must be of high purity and well-characterized.[9][10] Crystallization is the preferred method for purifying APIs at scale as it effectively removes process impurities and can provide control over the final physical form.[11][12][13]

Protocol: Final API Purification by Crystallization
  • Salt Formation: Dissolve the crude oil from Step 5 in Isopropyl Alcohol (IPA, 500 mL). Slowly add a solution of fumaric acid (1 equivalent) in hot IPA.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 4 hours to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with cold IPA (2 x 100 mL), and dry under vacuum at 40 °C to a constant weight.

    • Typical Yield: 185 g (overall yield from protected piperazine ~75%)

    • Rationale: Converting the freebase to a stable, crystalline salt facilitates purification and improves handling properties. Fumarate salts are common in pharmaceuticals.

Quality Control Workflow

A robust quality control (QC) system is essential for API release.[4] The workflow should include in-process controls and final release testing against pre-defined specifications.

G cluster_tests Analytical QC Testing Crude Crude API Oil Crystallization Crystallization as Fumarate Salt Crude->Crystallization WetCake Wet Crystalline Solid Crystallization->WetCake Drying Vacuum Drying WetCake->Drying FinalAPI Final API for Release Drying->FinalAPI Test1 Identity (NMR, MS) Purity (HPLC) Chiral Purity (Chiral HPLC) Residual Solvents (GC) Heavy Metals Assay (Titration) FinalAPI->Test1 Release Release to Preclinical Studies Test1->Release If all specifications are met

Caption: Quality control and release workflow for the final API.

Analytical Methods
  • Purity (HPLC): A standard reverse-phase HPLC method is used to determine chemical purity.

  • Chiral Purity (Chiral HPLC): This is the most critical analytical test.[14][15][16] A dedicated chiral HPLC method must be developed and validated to separate and quantify the desired (R)-enantiomer from its (S)-enantiomer. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.[1][15]

    • Formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the structure is correct.

  • Residual Solvents: Gas Chromatography (GC) is used to quantify any remaining solvents from the synthesis, which must be below ICH-specified limits.

Data Summary and Specifications

All quantitative data should be clearly documented in batch production records, a core requirement of GMP.[4][17]

Table 1: Summary of Yields for Key Steps

Step Number Transformation Starting Material Product Typical Yield (%)
1 Boc-protection & Reduction (D)-Alanine (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate 92%
2 Tosylation Chiral Alcohol Tosylate Intermediate 96%
3 Cyclization Tosylate Protected Piperazine 79%

| 4-5 & Purification | Deprotection, Reductive Amination & Crystallization | Protected Piperazine | (2R)-1-cyclobutyl-2-methylpiperazine Fumarate | 75% |

Table 2: Quality Specifications for Preclinical API Batch Release

Test Method Specification
Appearance Visual White to off-white crystalline solid
Identity ¹H NMR, MS Conforms to reference standard
Purity HPLC ≥ 99.0%
Enantiomeric Purity Chiral HPLC ≥ 99.5% ee
Assay Titration 98.0% - 102.0%
Residual Solvents GC-HS Meets ICH Q3C limits

| Water Content | Karl Fischer | ≤ 0.5% |

Conclusion

We have presented a robust and scalable synthetic route for the production of (2R)-1-cyclobutyl-2-methylpiperazine suitable for preclinical development programs. The process is designed with GMP principles in mind, starting from an inexpensive chiral building block to ensure stereochemical fidelity. The detailed protocols for synthesis, purification, and analytical quality control provide a clear framework for producing high-quality API. This comprehensive approach mitigates risks associated with process scale-up and ensures that the material supplied for crucial safety and efficacy studies is consistent, pure, and well-characterized, thereby supporting a smooth transition from discovery to clinical evaluation.[9][18]

References

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S.
  • A Comparative Guide to Analytical Methods for Chiral Purity Determin
  • GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Pharmuni.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • Guidelines Active Pharmaceutical Ingredients.
  • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. PubMed.
  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Canada.ca.
  • Picking the best purification method for your API can be a tricky challenge. Tayana Software Solutions.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Pharmaceutical Crystalliz
  • FDA's Guidelines for GMP Of API. Dalton Pharma Services.
  • Measuring Chiral Purity. OpenOChem Learn.
  • Chiral Purity Analysis – Know Wh
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. MDPI.
  • Crystallization Method Development and Optimiz
  • Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide. PharmaSource.
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed Fund.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. WuXi AppTec.
  • Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. DigitalCommons@TMC.
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
  • Preclinical Studies in Drug Development. PPD.

Sources

Method

In vitro assay preparation using (2R)-1-cyclobutyl-2-methylpiperazine

An Application Guide to the In Vitro Pharmacological Characterization of (2R)-1-cyclobutyl-2-methylpiperazine Abstract The piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of num...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the In Vitro Pharmacological Characterization of (2R)-1-cyclobutyl-2-methylpiperazine

Abstract

The piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities.[1][2] (2R)-1-cyclobutyl-2-methylpiperazine is a chiral piperazine derivative with potential applications in drug discovery as a synthetic building block or a pharmacologically active agent itself.[3][4] This guide, intended for researchers in drug development and pharmacology, provides a comprehensive framework and detailed protocols for the initial in vitro characterization of this compound. We eschew a one-size-fits-all template, instead presenting a logical, field-tested strategy that begins with foundational compound handling and progresses to sophisticated functional assays. The protocols herein are designed to be self-validating systems, incorporating critical quality controls to ensure data integrity. We detail three representative assay types based on the common pharmacological profiles of piperazine derivatives: a G-Protein Coupled Receptor (GPCR) binding assay to determine target affinity, a cell-based cAMP functional assay to assess functional activity (agonism/antagonism), and a kinase inhibition assay to explore potential off-target effects or alternative mechanisms of action.

Part 1: Foundational Procedures: Compound Handling and Stock Solution Preparation

The accuracy of any in vitro assay begins with the precise and consistent preparation of the test compound. (2R)-1-cyclobutyl-2-methylpiperazine is a small molecule with a molecular weight of 154.25 g/mol .[3]

Rationale for Solvent Selection: The choice of solvent is critical to prevent compound precipitation and interference with the assay. Dimethyl sulfoxide (DMSO) is the preferred solvent for most non-polar to moderately polar small molecules in early-stage drug discovery due to its high solubilizing power and compatibility with most assay formats at low final concentrations (typically ≤0.5%).

Protocol 1.1: Preparation of a 10 mM Primary Stock Solution

  • Tare an appropriate microcentrifuge tube on a calibrated analytical balance.

  • Weigh out 1.54 mg of (2R)-1-cyclobutyl-2-methylpiperazine powder into the tared tube.

  • Add 1.0 mL of 100% DMSO (biotechnology grade or equivalent) to the tube.

  • Vortex thoroughly for at least 2 minutes or until the compound is fully dissolved. A brief sonication may be used if dissolution is slow.

  • Aliquot into smaller volumes (e.g., 50 µL) in low-binding tubes to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C for long-term stability.

Part 2: Assay Strategy: Rationale for Target Selection

Piperazine derivatives are known to interact with a wide range of biological targets, most notably central nervous system (CNS) receptors and protein kinases.[5][6] Many exhibit activity at serotonergic (5-HT) or dopaminergic receptors, which are predominantly GPCRs.[7][8][9] Therefore, a logical first step is to screen the compound against a representative GPCR target. Subsequently, assessing functional consequences, such as the modulation of second messengers like cyclic AMP (cAMP), is essential to classify the compound as an agonist, antagonist, or inverse agonist.[10][11] Furthermore, to build a comprehensive pharmacological profile, screening against other major target classes, such as protein kinases, is a prudent strategy to identify additional activities or potential liabilities.[12]

This guide will use the human 5-HT1A receptor as a representative GPCR target and a generic serine/threonine kinase for the enzyme inhibition assay.

Part 3: Protocol 2 - Radioligand Binding Assay for Target Affinity (GPCR)

This protocol determines the binding affinity (Ki) of (2R)-1-cyclobutyl-2-methylpiperazine for the 5-HT1A receptor by measuring its ability to compete with a known radiolabeled ligand.

Principle: The assay measures the displacement of a high-affinity radioligand (e.g., [3H]-8-OH-DPAT) from the 5-HT1A receptor by the unlabeled test compound. The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials and Reagents:

  • Test Compound: Serial dilutions prepared from the 10 mM stock of (2R)-1-cyclobutyl-2-methylpiperazine.

  • Cell Membranes: Commercially available or in-house prepared membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-8-OH-DPAT (specific activity ~100-200 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-Specific Binding (NSB) Control: 10 µM WAY-100635 or another high-affinity 5-HT1A antagonist.

  • Filtration Plate: 96-well GF/B or GF/C filter plate.

  • Scintillation Fluid and a Microplate Scintillation Counter .

Protocol 2.1: Step-by-Step Procedure

  • Prepare Compound Dilutions: Create a serial dilution series of (2R)-1-cyclobutyl-2-methylpiperazine in Assay Buffer. A common starting point is a 10-point, 1:3 or 1:10 dilution series to span a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).

  • Prepare Assay Plate: Add reagents to a 96-well plate in the following order:

    • Total Binding (TB) wells: 25 µL Assay Buffer.

    • NSB wells: 25 µL of 10 µM WAY-100635.

    • Test Compound wells: 25 µL of the respective serial dilution of (2R)-1-cyclobutyl-2-methylpiperazine.

  • Add Radioligand: Add 25 µL of [3H]-8-OH-DPAT (at a final concentration equal to its Kd, e.g., ~0.5-1.0 nM) to all wells.

  • Add Membranes: Add 150 µL of the 5-HT1A membrane preparation (containing 5-15 µg of protein per well) to all wells to initiate the reaction. The final volume is 200 µL.

  • Incubate: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvest: Rapidly filter the contents of the plate through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Dry and Count: Dry the filter plate completely. Add 50 µL of scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation : K_i = IC₅₀ / (1 + ([L] / K_d)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_comp Prepare Compound Dilutions prep_assay Prepare Assay Plate (TB, NSB, Compound) prep_comp->prep_assay add_radio Add Radioligand ([3H]-8-OH-DPAT) prep_assay->add_radio add_mem Add Receptor Membranes (Initiate Reaction) add_radio->add_mem incubate Incubate (60 min, RT) add_mem->incubate harvest Harvest & Wash (Filter Plate) incubate->harvest count Add Scintillant & Count (CPM) harvest->count analyze Calculate % Inhibition Determine IC50 & Ki count->analyze

Figure 1. Workflow for the GPCR radioligand binding assay.

Part 4: Protocol 3 - Cell-Based Functional Assay (cAMP Measurement)

This protocol determines whether (2R)-1-cyclobutyl-2-methylpiperazine acts as an agonist or antagonist at the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Principle: The assay uses a cell line expressing the 5-HT1A receptor. In antagonist mode, cells are stimulated with a known agonist (e.g., 8-OH-DPAT) in the presence of the test compound. In agonist mode, cells are treated with the test compound alone. The resulting change in intracellular cAMP levels is measured, often using a competitive immunoassay with a luminescent or fluorescent readout (e.g., HTRF or LANCE).

Materials and Reagents:

  • Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A).

  • Cell Culture Medium: Appropriate medium (e.g., F-12K) with supplements (FBS, antibiotics).

  • Agonist: 8-OH-DPAT or another suitable 5-HT1A agonist.

  • Stimulation Buffer: HBSS or similar, containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit for measuring cAMP (e.g., Cisbio HTRF cAMP dynamic 2 or Promega GloSensor™).

Protocol 3.1: Step-by-Step Procedure

  • Cell Plating: Seed the cells into a 384-well white assay plate at a density of 2,000-10,000 cells/well and incubate overnight.

  • Compound Preparation:

    • Antagonist Mode: Prepare serial dilutions of (2R)-1-cyclobutyl-2-methylpiperazine. Also prepare a solution of the agonist at a concentration corresponding to its EC₈₀.

    • Agonist Mode: Prepare serial dilutions of the test compound only.

  • Assay:

    • Remove cell culture medium from the plate.

    • Antagonist Mode: Add 5 µL of the test compound dilutions, followed by 5 µL of the EC₈₀ agonist solution.

    • Agonist Mode: Add 10 µL of the test compound dilutions.

  • Incubate: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit. This typically involves adding two detection reagents sequentially with a final incubation before reading the plate on a compatible plate reader.

Data Analysis:

  • Agonist Mode: Plot the assay signal against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax (maximum effect).

  • Antagonist Mode: Plot the assay signal against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀. This value represents the concentration at which the compound inhibits 50% of the agonist's response.

G cluster_membrane receptor 5-HT1A Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP (Second Messenger) ac->camp Conversion atp ATP atp->ac downstream ... camp->downstream Downstream Cellular Response agonist Agonist (e.g., 8-OH-DPAT) agonist->receptor antagonist Antagonist (Test Compound) antagonist->receptor Blocks

Figure 2. Simplified Gi-coupled GPCR signaling pathway via cAMP.

Part 5: Protocol 4 - Kinase Inhibition Assay (Alternative Target Class)

This protocol assesses the ability of (2R)-1-cyclobutyl-2-methylpiperazine to inhibit the activity of a representative protein kinase.

Principle: Most kinase assays measure the consumption of ATP, which is converted to ADP during the phosphorylation reaction. Universal, luminescence-based assays like ADP-Glo™ (Promega) quantify the amount of ADP produced.[12] The amount of light generated is directly proportional to kinase activity, and inhibition is observed as a decrease in the luminescent signal.

Materials and Reagents:

  • Kinase: A purified, active protein kinase (e.g., PKA, CDK2/cyclin A).

  • Substrate: A suitable peptide or protein substrate for the chosen kinase.

  • Kinase Assay Buffer: Buffer optimized for the specific kinase, typically containing MgCl₂, DTT, and BSA.

  • ATP: At a concentration equal to its Km for the specific kinase.

  • Detection Reagent: A commercial ADP detection system (e.g., ADP-Glo™ Kinase Assay kit).

Protocol 4.1: Step-by-Step Procedure

  • Prepare Compound Dilutions: Create a serial dilution series of (2R)-1-cyclobutyl-2-methylpiperazine in the Kinase Assay Buffer.

  • Add Reagents to Plate: In a 384-well plate, add:

    • 2.5 µL of test compound dilution (or buffer for 0% and 100% controls).

    • 5 µL of a master mix containing the kinase and its substrate.

  • Initiate Reaction: Add 2.5 µL of the ATP solution to all wells except the "no-enzyme" control.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes.

  • Read Plate: Measure the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Detection & Analysis prep_comp Prepare Compound Dilutions prep_assay Prepare Master Mix (Kinase + Substrate) prep_comp->prep_assay add_comp Add Compound to Plate add_mix Add Master Mix add_comp->add_mix add_atp Add ATP (Initiate Reaction) add_mix->add_atp incubate Incubate (60 min, RT) add_atp->incubate add_adpglo Add ADP-Glo™ Reagent (Deplete ATP) incubate->add_adpglo add_detect Add Detection Reagent (Generate Light) add_adpglo->add_detect read Measure Luminescence add_detect->read analyze Calculate % Inhibition Determine IC50 read->analyze

Figure 3. General workflow for a luminescence-based kinase inhibition assay.

Part 6: Data Interpretation and Quality Control

Ensuring the reliability of in vitro data is paramount.[13][14] Each assay should include controls to monitor its performance.

Key Quality Control Metrics:

  • Z'-factor (Z-prime): A statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for high-throughput screening. Z' = 1 - (3*(σ_p + σ_n)) / |μ_p - μ_n| (where σ and µ are the standard deviation and mean of the positive (p) and negative (n) controls).

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the uninhibited control to the mean signal of the background/NSB control. A high S/B (typically >3) is desirable.

Hypothetical Data Summary:

Assay TypeTargetParameterHypothetical ValueInterpretation
Radioligand Binding5-HT1AKi75 nMIndicates moderate-to-high affinity for the receptor.
cAMP Functional5-HT1AAgonist EC₅₀> 10 µMNo significant agonist activity observed.
cAMP Functional5-HT1AAntagonist IC₅₀150 nMPotent antagonist activity, consistent with binding affinity.
Kinase InhibitionPKAIC₅₀> 50 µMCompound is not a potent inhibitor of this kinase.

This hypothetical profile suggests that (2R)-1-cyclobutyl-2-methylpiperazine is a selective and potent antagonist of the 5-HT1A receptor with no significant activity as an agonist or as an inhibitor of the PKA kinase.

Part 7: Conclusion

This application guide provides a robust and scientifically grounded framework for the initial in vitro characterization of (2R)-1-cyclobutyl-2-methylpiperazine. By employing a logical progression from binding to functional and counterscreening assays, researchers can efficiently build a comprehensive pharmacological profile of this and other novel chemical entities. The emphasis on assay rationale, detailed step-by-step protocols, and integrated quality control measures ensures that the generated data is both reliable and interpretable, facilitating informed decisions in the drug discovery pipeline.

References

  • Reaction Biology. GPCR Assay Services. [Link]

  • Zhang R, Xie X. An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. 2023. [Link]

  • Nisar R, Ahmad S, Khan K, et al. In Vitro Enzyme Inhibition Assay. Bio-protocol. 2022;12(19):e4515. [Link]

  • Luo J, He F, Yang Z. Recent progress in assays for GPCR drug discovery. Acta Materia Medica. 2022;1(3):326-339. [Link]

  • Hauser AS, Chavali S, Masuho I, et al. Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. 2018;39(1):75-87. [Link]

  • Malamas MS, Sredy J, Gunawan I, et al. Design and Implementation of Cell-Based Assays To Model Human Disease. Cell. 2007;131(4):643-646. [Link]

  • Arodola T, Leśniak D, Rauh D. A standard operating procedure for an enzymatic activity inhibition assay. MethodsX. 2021;8:101317. [Link]

  • An Y, Chen Y, Wang M, et al. Cell-Based Assay Design for High-Content Screening of Drug Candidates. Cells. 2022;11(19):3084. [Link]

  • Zhang R, Logesh S, He F, et al. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. 2023;3(5):372-381. [Link]

  • NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. 2024. [Link]

  • ChemicalRegister. (2R)-1-cyclobutyl-2-methylpiperazine (CAS No. 1241093-83-3) Suppliers. [Link]

  • Accelevir. Functional Cell-Based Assays. [Link]

  • Venture Center. Cell-Based Functional Assays as Critical Quality Attributes in Biologics & Biosimilars. 2025. [Link]

  • Andreasson U, Perret-Liaudet A, van der Flier WM, et al. A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. 2015;6:179. [Link]

  • OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Good Laboratory Practice and Compliance Monitoring. 2018. [Link]

  • Su Q, et al. Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. 2020;63(9):5006-5021. [Link]

  • Chojnacka K, et al. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica. 2001;58(5):369-74. [Link]

  • Sapa J, et al. Coumarin-piperazine derivatives as biologically active compounds. European Journal of Medicinal Chemistry. 2019;184:111752. [Link]

  • Sharma A, Kumar V, Kumar P. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. 2026;23(1):e202501173. [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. 2026. [Link]

  • Anandan S, et al. Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Journal of the Chemical Society, Perkin Transactions 2. 2002;(7):1326-1329. [Link]

  • CMDC Labs. Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. 2025. [Link]

  • Al-Suhaimi K, et al. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery. 2024. [Link]

  • Peters MF, et al. Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems. Lab on a Chip. 2020;20(8):1406-1425. [Link]

  • Wang C, et al. Preparation of chiral 2-methylpiperazine. Hecheng Huaxue. 2005. [Link]

  • Google Patents.
  • da Silva DM, et al. New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy. 2018;103:546-552. [Link]

  • Singh P, et al. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano. 2024;28(1):2588-2603. [Link]

  • Chumpradit S, et al. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry. 2005;13(1):241-51. [Link]

  • World Health Organization. Guidance on test method validation for in vitro diagnostic medical devices. 2021. [Link]

  • BioPhorum. Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). [Link]

  • Petrova V, et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. 2013;17(4):369-382. [Link]

  • Knesl P, et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2189. [Link]

  • Högnäsbacka AA, et al. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. 2023;66(13):8987-8998. [Link]

  • Giessen TW, et al. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Marine Drugs. 2017;15(11):329. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (2R)-1-cyclobutyl-2-methylpiperazine Synthesis

Introduction Synthesizing (2R)-1-cyclobutyl-2-methylpiperazine—a critical building block frequently utilized in the development of Histamine H3 receptor antagonists [1]—presents unique steric challenges. Because the N1 p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Synthesizing (2R)-1-cyclobutyl-2-methylpiperazine—a critical building block frequently utilized in the development of Histamine H3 receptor antagonists [1]—presents unique steric challenges. Because the N1 position of the piperazine ring is sterically hindered by the adjacent C2-methyl group, standard reductive amination protocols often result in poor yields, incomplete conversion, or excessive side reactions.

This technical guide provides a self-validating troubleshooting framework to optimize your synthetic workflow, focusing on Lewis acid-mediated iminium formation and controlled deprotection.

SynthWorkflow SM1 (R)-4-Boc-2-methylpiperazine + Cyclobutanone Step1 Reductive Amination Ti(OiPr)4, NaBH3CN SM1->Step1 Int (2R)-4-Boc-1-cyclobutyl- 2-methylpiperazine Step1->Int Iminium Reduction Step2 Boc Deprotection HCl / Dioxane Int->Step2 Prod (2R)-1-cyclobutyl- 2-methylpiperazine 2HCl Step2->Prod Precipitation

Two-step synthetic workflow for (2R)-1-cyclobutyl-2-methylpiperazine dihydrochloride.

Quantitative Data: Reductive Amination Condition Comparison

To illustrate the causality behind our recommended protocol, the table below summarizes typical yield profiles based on the choice of reductive amination conditions.

Reaction ConditionReagentsIminium Conversion (LCMS)Isolated Yield (Step 1)Primary Issue / Advantage
Standard (Direct) NaBH(OAc)3, DCE, RT< 30%15 - 25%Steric hindrance prevents iminium formation.
Acid Catalyzed NaBH3CN, MeOH, AcOH, 60°C~ 50%40 - 45%Sluggish reaction; cyclobutanone over-reduction.
Lewis Acid Mediated Ti(OiPr)4, then NaBH3CN, DCE> 95%85 - 92% Optimal. Forces iminium formation prior to reduction.
Troubleshooting FAQs

Q1: Why is the conversion of (R)-4-Boc-2-methylpiperazine to the cyclobutyl intermediate so low (<30%) when using standard NaBH(OAc)3 in DCM? A: The root cause is steric hindrance. In (R)-4-Boc-2-methylpiperazine, the free secondary amine at the N1 position is directly adjacent to the C2-methyl group. Standard reductive amination relies on an equilibrium where the amine and ketone condense to form an iminium ion before the hydride source reduces it. Because of the steric bulk, this equilibrium heavily favors the starting materials. The reducing agent (NaBH(OAc)3) ends up prematurely reducing the unreacted cyclobutanone into cyclobutanol, consuming your reagents and stalling the reaction.

Q2: How do I force the iminium formation to improve my yield? A: You must decouple the iminium formation from the reduction step by using a strong oxophilic Lewis acid, specifically Titanium(IV) isopropoxide (Ti(OiPr)4) [2]. Ti(OiPr)4 coordinates with the carbonyl oxygen of cyclobutanone and the amine, acting both as a Lewis acid to activate the ketone and as a dehydrating agent to drive the equilibrium forward. You must allow the iminium complex to form completely (often requiring mild heating) before introducing the hydride source [3].

Q3: During the Boc deprotection step, my yield drops significantly and the product is a gummy solid. How can I isolate a clean, high-yield product? A: This is a common isolation issue. If you are using Trifluoroacetic acid (TFA) in DCM for deprotection, the resulting TFA salt of (2R)-1-cyclobutyl-2-methylpiperazine is highly hygroscopic and difficult to crystallize, leading to gummy residues and mass loss during transfer. Solution: Switch to anhydrous HCl in 1,4-dioxane (4M). The dihydrochloride salt of the product is significantly less hygroscopic and will spontaneously precipitate out of the non-polar/ethereal solvent mixture as a clean, filterable solid, maximizing your isolated yield.

Mechanistic Pathway

Mechanism Amine Sterically Hindered Amine (N1 position) Complex Titanium-Amine-Ketone Coordination Complex Amine->Complex Ti(OiPr)4 Ketone Cyclobutanone Ketone->Complex Ti(OiPr)4 Iminium Activated Iminium Ion (Overcomes Sterics) Complex->Iminium - HOiPr Reduction Hydride Attack (NaBH3CN) Iminium->Reduction Product Alkylated Amine Reduction->Product

Mechanistic pathway of Ti(OiPr)4 overcoming steric hindrance during iminium formation.

Experimental Protocols
Protocol A: Ti(OiPr)4-Mediated Reductive Amination (Self-Validating)

Objective: Synthesize (2R)-4-Boc-1-cyclobutyl-2-methylpiperazine.

  • Preparation: In an oven-dried, argon-flushed flask, dissolve (R)-4-Boc-2-methylpiperazine (1.0 eq) and cyclobutanone (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Lewis Acid Addition: Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq) at 0 °C to control the initial exotherm.

  • Iminium Formation (Validation Point 1): Warm the mixture to 60 °C and stir for 12 hours. Self-Validation: Do not proceed until LCMS or TLC confirms the complete disappearance of the starting amine and the formation of the intermediate iminium mass [2].

  • Reduction: Cool the reaction mixture back to 0 °C. Add Sodium cyanoborohydride (NaBH3CN) (1.5 eq) in small portions.

  • Completion (Validation Point 2): Stir at room temperature for 4-6 hours. Verify complete reduction via LCMS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Filter the resulting white titanium dioxide (TiO2) suspension through a pad of Celite. Extract the aqueous layer with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate.

Protocol B: Boc Deprotection and Salt Precipitation

Objective: Isolate (2R)-1-cyclobutyl-2-methylpiperazine dihydrochloride.

  • Dissolution: Dissolve the crude (2R)-4-Boc-1-cyclobutyl-2-methylpiperazine in a minimal amount of anhydrous diethyl ether or DCM.

  • Deprotection: Cool the solution to 0 °C and slowly add a solution of 4M HCl in 1,4-dioxane (5.0 eq).

  • Precipitation: Remove the ice bath and stir at room temperature for 2 hours. A white precipitate will form as the Boc group is cleaved and the dihydrochloride salt is generated.

  • Isolation: Filter the precipitate under a nitrogen atmosphere (to prevent ambient moisture absorption), wash with cold diethyl ether, and dry under high vacuum to afford (2R)-1-cyclobutyl-2-methylpiperazine dihydrochloride in high purity.

References
  • European Patent Office. (2008). PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES (Patent No. EP1998620A1).
  • Google Patents. (2016). Heterocycle substituted amino-pyridine compounds and methods of use thereof (Patent No. WO2016044666A1).
  • American Chemical Society. (2023). Scalable, Green Synthesis of Heteroaromatic Amine-boranes. Organic Process Research & Development.
Optimization

The Application Scientist's Desk: Troubleshooting (2R)-1-cyclobutyl-2-methylpiperazine Synthesis

Introduction (2R)-1-cyclobutyl-2-methylpiperazine is a sterically hindered, chiral piperazine derivative frequently utilized as a core building block in medicinal chemistry, notably in the development of histamine H3 rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R)-1-cyclobutyl-2-methylpiperazine is a sterically hindered, chiral piperazine derivative frequently utilized as a core building block in medicinal chemistry, notably in the development of histamine H3 receptor antagonists[1]. Because the target compound features an alkylation at the sterically hindered N1 position (adjacent to the C2 methyl group), synthesizing it with high regioselectivity and enantiomeric excess (ee) presents significant challenges.

This technical guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework. It is designed for process chemists and researchers who need to eliminate impurities, prevent racemization, and establish self-validating workflows.

Part 1: Mechanistic Realities & Pathway Analysis

The most scalable route to this scaffold is the reductive amination of (3R)-4-Boc-3-methylpiperazine with cyclobutanone. However, the proximity of the C2 methyl group to the reacting N1 amine creates a kinetic bottleneck. To force the reaction, chemists often increase temperature or use strong Lewis acids—both of which trigger specific impurity pathways.

Pathway SM (3R)-4-Boc-3-methylpiperazine + Cyclobutanone Iminium Iminium Intermediate (Chiral Center Intact) SM->Iminium AcOH, DCE (-H2O) Enamine Endocyclic Enamine (Loss of C2 Stereocenter) Iminium->Enamine Base/Heat (Tautomerization) Product_Boc (2R)-4-Boc-1-cyclobutyl- 2-methylpiperazine Iminium->Product_Boc NaBH(OAc)3 (0-10 °C) Racemic_Impurity (2R/S)-1-cyclobutyl- 2-methylpiperazine Enamine->Racemic_Impurity Reduction & Deprotection Product_Final (2R)-1-cyclobutyl- 2-methylpiperazine Product_Boc->Product_Final 4M HCl/Dioxane (Deprotection)

Fig 1. Mechanistic pathway of reductive amination highlighting the tautomerization risk leading to racemization.

Part 2: Diagnostic FAQs

Q1: Why am I observing significant levels of the (2S)-enantiomer (racemization) in my final product? Causality: The formation of the (2S)-enantiomer (commercially available as CAS 1227610-42-5) from a pure (2R) starting material is a direct result of iminium-enamine tautomerization. When cyclobutanone condenses with the N1 amine, the resulting iminium ion makes the adjacent C2 proton highly acidic. If the reaction is run above 20 °C or in the absence of sufficient acid buffering, the iminium tautomerizes into an endocyclic enamine, destroying the C2 stereocenter. Subsequent non-selective reduction yields a racemic mixture. Solution: Maintain strict temperature control (0–10 °C) during the addition of the reducing agent. Use 1.5 equivalents of Acetic Acid to keep the system mildly acidic, which favors the rapid, direct reduction of the iminium ion by Sodium Triacetoxyborohydride (NaBH(OAc)3) before tautomerization can occur ().

Q2: My LC-MS shows a mass corresponding to a di-cyclobutyl impurity (m/z 209.2). How is this forming? Causality: This is 1,4-dicyclobutyl-2-methylpiperazine. It forms when the N4-protecting group (typically Boc) is prematurely cleaved. While Boc is generally stable to AcOH, the use of stronger Lewis acids (e.g., TiCl4) to force the sterically hindered iminium formation can cause transient deprotection, exposing the highly reactive N4 amine to cyclobutanone. Solution: Avoid strong Lewis acids. Instead, use 3Å molecular sieves to drive the equilibrium of the iminium formation by sequestering water, preserving the Boc group's integrity.

Q3: I have residual unreacted 2-methylpiperazine derivatives. Pushing the reaction with more cyclobutanone causes over-reduction. What is the limiting factor? Causality: Steric hindrance. The N1 position is shielded by the C2 methyl group. If NaBH(OAc)3 is added too early, it will prematurely reduce the cyclobutanone to cyclobutanol, consuming the reagent and leaving the starting amine unreacted. Alternative syntheses attempt to bypass this by reacting cyclobutylamine directly with 2-methylpiperazine precursors[2], but this often yields poor regioselectivity. Solution: Implement a "pre-formation" phase. Stir the amine, cyclobutanone, and AcOH for at least 2 hours before introducing the reducing agent.

Troubleshooting Start IPC Analysis (LC-MS / Chiral HPLC) Q1 ee < 98%? (Racemization) Start->Q1 Q2 m/z 209.2? (Di-alkylation) Start->Q2 Q3 High SM? (Low Conversion) Start->Q3 Sol1 Lower Temp (0°C) Buffer pH Q1->Sol1 Yes Sol2 Check Boc Integrity Remove Lewis Acids Q2->Sol2 Yes Sol3 Add Molecular Sieves Extend Iminium Time Q3->Sol3 Yes

Fig 2. Logical troubleshooting workflow for resolving common IPC deviations during synthesis.

Part 3: Impurity Profiling Matrix

Use this data table to correlate analytical findings with specific process deviations. Target product [M+H]+ is 155.15.

Impurity IdentityIUPAC Nomenclaturem/z[M+H]+Mechanistic Root CausePrimary Mitigation Strategy
Racemic Adduct (2S)-1-cyclobutyl-2-methylpiperazine155.15Iminium-enamine tautomerizationMaintain T < 10 °C; ensure AcOH buffer is present.
Di-alkylated 1,4-dicyclobutyl-2-methylpiperazine209.20Premature N4-Boc deprotectionReplace Lewis acids with 3Å molecular sieves.
Des-cyclobutyl 2-methylpiperazine (deprotected SM)101.10Steric hindrance at N1; premature ketone reductionPre-form iminium for 2h prior to NaBH(OAc)3 addition.
Regioisomer (3R)-1-cyclobutyl-3-methylpiperazine155.15Incorrect starting material protection schemeVerify SM is strictly (3R)-4-Boc-3-methylpiperazine.

Part 4: Self-Validating Experimental Protocol

This protocol for the synthesis of (2R)-1-cyclobutyl-2-methylpiperazine incorporates In-Process Controls (IPCs) that act as a self-validating system, ensuring each chemical transformation is verified before proceeding.

Step 1: Iminium Pre-Formation
  • Charge a dry, nitrogen-purged flask with (3R)-4-Boc-3-methylpiperazine (1.0 eq) and 1,2-dichloroethane (DCE) (10 volumes).

  • Add cyclobutanone (1.5 eq) and glacial acetic acid (1.5 eq).

  • Add activated 3Å molecular sieves (50% w/w relative to SM).

  • Stir at 20 °C for 2 hours.

Self-Validation Checkpoint 1: Take a 50 µL aliquot, quench with NaHCO3, and extract with EtOAc. Analyze via LC-MS. You must observe the mass of the iminium/hemiaminal intermediate. The absence of unreacted starting material confirms the equilibrium has shifted sufficiently.

Step 2: Regioselective Reductive Amination
  • Cool the reaction mixture strictly to 0–5 °C using an ice bath. (Causality: Suppresses C2 deprotonation and subsequent racemization).

  • Add NaBH(OAc)3 (2.0 eq) portion-wise over 30 minutes, maintaining internal temperature < 10 °C.

  • Stir for 12 hours, allowing the mixture to slowly warm to 15 °C.

Self-Validation Checkpoint 2: Quench a 100 µL aliquot with 1N NaOH and extract with DCM. Run Chiral HPLC (e.g., Chiralcel OD-H). Proceed only if conversion is >95% and enantiomeric excess (ee) is >98%. If ee is dropping, the reaction temperature was too high.

Step 3: Deprotection & Isolation
  • Filter the reaction mixture to remove molecular sieves. Quench the filtrate with saturated aqueous NaHCO3 until pH 8. Extract with DCM, dry over Na2SO4, and concentrate.

  • Dissolve the crude intermediate in DCM (5 volumes) and cool to 0 °C.

  • Add 4M HCl in Dioxane (5.0 eq) dropwise.

  • Stir at room temperature for 4 hours.

Self-Validation Checkpoint 3: Monitor the reaction visually. The evolution of CO2 gas will occur and eventually cease. Once gas evolution stops, run a final LC-MS. The disappearance of m/z 255.2 and the dominant presence of m/z 155.15 confirms complete deprotection.

  • Concentrate to yield (2R)-1-cyclobutyl-2-methylpiperazine dihydrochloride as a crystalline solid.

Part 5: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • World Intellectual Property Organization. (2010). Piperazine and aminopyrrolidine compounds as histamine H3 receptor antagonists (Patent No. WO2010133544A1). Google Patents. URL:

  • European Patent Office. (2008). PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES (Patent No. EP1998620A1). Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Scale-Up Purification of (2R)-1-cyclobutyl-2-methylpiperazine

Welcome to the Process Chemistry Support Center. (2R)-1-cyclobutyl-2-methylpiperazine is a high-value chiral amine intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. (2R)-1-cyclobutyl-2-methylpiperazine is a high-value chiral amine intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). Transitioning this molecule from bench-scale chromatography to pilot-plant manufacturing requires rigorous thermodynamic control, phase-appropriate solvent selection, and robust crystallization engineering.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high chemical and enantiomeric purity during scale-up.

Process Overview & Workflow Visualization

The scale-up purification of piperazine derivatives relies on exploiting their unique acid-base properties and the differential solubilities of their salt forms[1]. The workflow below illustrates the transition from a crude reaction mixture to a highly pure API intermediate.

Workflow A Crude Reaction Mixture B pH-Swing LLE (pH <3 then >11) A->B Remove neutrals C Organic Extract (Free Base) B->C Phase separation D Salt Formation (HCl Addition) C->D Acid addition E Crystallization (Acetone) D->E Thermodynamic control F Pure API Intermediate (>99% ee) E->F Filtration & Drying

Scale-up purification workflow for (2R)-1-cyclobutyl-2-methylpiperazine.

Troubleshooting & FAQs

Q1: Why is the enantiomeric excess (ee%) of my product dropping during scale-up, and how can I upgrade it? Causality: Chiral piperazines can undergo partial racemization under prolonged exposure to harsh basic conditions or elevated temperatures during solvent stripping. Solution: Implement a classical chiral resolution or ee-upgrade step via diastereomeric salt crystallization[2]. By reacting the enriched (2R)-mixture with a chiral resolving agent like dibenzoyl-L-tartaric acid (L-DBTA), you create diastereomeric salts with distinct thermodynamic solubility profiles[3]. The desired (2R)-salt selectively precipitates, leaving the undesired enantiomer in the mother liquor. Self-Validation: Monitor the ee% of the mother liquor via chiral HPLC. A plateau in the mother liquor's ee% indicates that the thermodynamic endpoint of the crystallization has been reached[2].

Q2: I am seeing residual 2-methylpiperazine and cyclobutanone in my final product. How do I remove them efficiently without relying on column chromatography? Causality: During synthesis (typically reductive amination), unreacted 2-methylpiperazine and cyclobutanone remain. 2-methylpiperazine is highly water-soluble but can co-extract into organics if the pH is not strictly controlled. Cyclobutanone is a neutral organic that remains in the organic phase regardless of pH. Solution: Utilize a continuous pH-swing liquid-liquid extraction (LLE)[4]. First, acidify the crude mixture to pH < 3 to form water-soluble piperazine salts, allowing neutral impurities (cyclobutanone) to be washed away with an organic solvent. Next, basify the aqueous phase to pH > 11.5 to regenerate the free bases. Extract with a non-polar solvent like toluene; the lipophilic cyclobutyl group drives the target molecule into the organic phase, while the more hydrophilic 2-methylpiperazine remains predominantly in the aqueous waste[4].

Q3: During salt formation, my product forms a sticky oil instead of a crystalline solid. How do I induce crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization temperature drops below the melting point of the solute in that specific solvent system, preventing proper nucleation. Solution: Shift the phase boundary by altering the solvent composition. Piperazine salts (like diacetate or dihydrochloride) crystallize exceptionally well from ketone solvents like acetone[1]. If oiling occurs, reheat the mixture until homogeneous, add a small amount of a higher-polarity solvent (e.g., 10% ethanol) to increase solubility, and cool very slowly. Introduce seed crystals (1-2 wt%) specifically at the metastable zone boundary[2][3].

Q4: What is the most stable form for the long-term storage of this intermediate? Causality: Piperazine free bases are susceptible to atmospheric oxidation (forming piperazine-2-ones) and can suffer from volatility under vacuum[5]. Solution: Isolate and store the compound as a dihydrochloride salt. (2R)-1-cyclobutyl-2-methylpiperazine dihydrochloride exhibits excellent solid-state stability and is highly crystalline, preventing oxidative degradation during prolonged storage[6].

Quantitative Process Parameters

The following table summarizes the critical physicochemical parameters and partitioning data required to engineer a successful scale-up purification strategy.

Process StepSolvent System / ReagentsTarget OutcomeImpurity TargetedExpected Yield / Purity
Acidic Wash (pH 2.5) Water / Isopropyl AcetateRetain amine in aqueous phaseCyclobutanone (Neutrals)>98% Amine Recovery
Basic Extraction (pH 11.5) Water / TolueneExtract target to organic phase2-methylpiperazine~92% Yield, >95% Purity
Dihydrochloride Salt Acetone / EtOH (9:1)High-purity crystalline saltOxidized byproducts>95% Yield, >99.5% Purity
Diastereomeric Salt THF / H₂O (80:20) + L-DBTAEnantiomeric (ee%) upgrade(2S)-enantiomerUp to 98% ee[2]

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: pH-Swing Liquid-Liquid Extraction (Chemical Purity Upgrade)

Objective: Isolate the free base while removing neutral starting materials and hydrophilic amines.

  • Acid Wash: Dilute the crude reaction mixture with deionized water. Slowly add 6M HCl under agitation until the aqueous phase reaches pH 2.0 - 2.5.

  • Organic Scavenge: Extract the aqueous layer with isopropyl acetate (2x volumes). Separate the phases and discard the organic layer.

    • IPC (In-Process Control): Analyze the aqueous layer via GC-MS to confirm the complete absence of cyclobutanone. Do not proceed until neutral organics are <0.1% AUC.

  • Basification: Cool the aqueous layer to 5°C. Slowly add 50% NaOH(aq) until the pH reaches 11.5 - 12.0. Maintain the internal temperature below 20°C to prevent thermal degradation.

  • Selective Extraction: Extract the aqueous layer with toluene (3x volumes). The lipophilic (2R)-1-cyclobutyl-2-methylpiperazine partitions into the toluene.

    • IPC: Analyze the toluene layer via quantitative HPLC to ensure residual 2-methylpiperazine is <0.5%.

Protocol B: Crystallization of (2R)-1-cyclobutyl-2-methylpiperazine Dihydrochloride

Objective: Convert the purified free base into a stable, highly crystalline salt for storage and final purity polishing.

  • Salt Formation: Transfer the toluene extract containing the free base into a glass-lined reactor. Cool the solution to 0-5°C.

  • Acid Addition: Add a stoichiometric excess (2.1 eq) of HCl in isopropanol dropwise under vigorous stirring. A thick white slurry will begin to form.

  • Solvent Exchange: Concentrate the mixture under reduced pressure (avoiding temperatures above 40°C) and resuspend the resulting residue in acetone (10 volumes)[1].

  • Thermodynamic Crystallization: Heat the suspension to 50°C to achieve complete dissolution. Cool the reactor at a controlled rate of 0.5°C/min to 10°C. To prevent oiling out, add 1 wt% of pure dihydrochloride seed crystals when the internal temperature reaches 35°C.

  • Isolation: Filter the resulting white crystalline solid and wash the filter cake with cold acetone. Dry under a vacuum sweep (N₂ bleed) at 40°C until constant weight is achieved.

    • IPC: Perform chiral HPLC and Karl Fischer titration to validate that the final product meets specifications: >99% ee, >99.5% chemical purity, and <0.5% water content[6].

Sources

Optimization

Solubility issues with (2R)-1-cyclobutyl-2-methylpiperazine in organic solvents

Technical Support Center: Troubleshooting Solubility Issues with (2R)-1-cyclobutyl-2-methylpiperazine Welcome to the Technical Support Center. (2R)-1-cyclobutyl-2-methylpiperazine is a valuable chiral diamine building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility Issues with (2R)-1-cyclobutyl-2-methylpiperazine

Welcome to the Technical Support Center. (2R)-1-cyclobutyl-2-methylpiperazine is a valuable chiral diamine building block used extensively in drug discovery. However, its unique structural features—specifically the presence of a lipophilic cyclobutyl group, a sterically hindered tertiary amine (N1), and a highly reactive secondary amine (N4)—create complex solubility dynamics.

This guide is engineered for researchers and development professionals to rapidly diagnose and resolve solubility failures in organic solvents.

Part 1: Diagnostic Solubility Matrix

Before adjusting your experimental workflow, you must identify the exact chemical state of your compound. The solubility of piperazine derivatives is entirely dictated by their ionization state and environmental exposure.

Table 1: Solubility & Physical State Matrix for (2R)-1-cyclobutyl-2-methylpiperazine

Chemical StateTypical Physical FormWater Sol.DCM / EtOAc Sol.Hexane Sol.Mechanistic Causality
Free Base Liquid / Low-melting solidModerateHigh High Neutral, lipophilic state; ideal for organic synthesis but highly susceptible to atmospheric CO₂.
Dihydrochloride Salt Free-flowing white powderHigh InsolubleInsolubleHigh lattice energy requires a high-dielectric solvent (water/MeOH) for ion solvation.
Carbamate Salt Amorphous white precipitateHigh InsolubleInsolubleZwitterionic/ionic nature causes immediate precipitation from low-dielectric organic solvents.
Hydrate Sticky paste / Gummy solidHigh ModerateLowAmbient moisture incorporation disrupts organic solvation and alters the melting point.

Part 2: FAQs & Troubleshooting Workflows

FAQ 1: "I purchased the compound, but the white powder is completely insoluble in Dichloromethane (DCM) and Ethyl Acetate. Why?"

Diagnosis: You are attempting to dissolve the dihydrochloride salt form of the compound in a low-dielectric organic solvent.

Mechanistic Explanation: To enhance shelf-life and prevent oxidative degradation, chemical vendors frequently supply piperazine derivatives as dihydrochloride salts (e.g., CAS 1241093-83-3 for the 2R enantiomer)[1]. In this state, both the N1 and N4 nitrogen atoms are protonated. The resulting ionic lattice possesses a high lattice energy that cannot be overcome by the weak dipole-dipole interactions of solvents like DCM or EtOAc. Solvation requires a high-dielectric medium (like water) to stabilize the separated ions.

Resolution Protocol: Liquid-Liquid Free-Basing Extraction To utilize the compound in organic synthesis, you must convert it to its neutral free base form. Since the pKa of the secondary amine in piperazines is typically around 9.8, the aqueous phase must be driven to a highly basic pH to ensure complete deprotonation.

  • Dissolution: Suspend the insoluble dihydrochloride salt in a minimal volume of Deionized (DI) water (approx. 5 mL per gram of compound). Stir until completely dissolved.

  • Basification: Place the flask in an ice bath. Slowly add 2M NaOH dropwise while stirring. Monitor with pH paper until the aqueous solution reaches pH > 12 . The solution may turn milky as the free base begins to oil out.

  • Extraction: Transfer to a separatory funnel. Add an equal volume of DCM or EtOAc. Shake vigorously and vent.

  • Separation: Allow the phases to separate. The neutral free base will partition entirely into the organic layer (bottom layer for DCM, top layer for EtOAc).

  • Washing & Drying: Collect the organic layer. Extract the remaining aqueous layer two more times with fresh organic solvent. Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the pure, organically soluble free base.

FreeBasing Start Dihydrochloride Salt (Solid) Dissolve Dissolve in DI Water Start->Dissolve Base Add 2M NaOH (Adjust to pH > 12) Dissolve->Base Extract Extract with DCM/EtOAc (3x) Base->Extract Phase Separation Dry Dry over Na2SO4 & Filter Extract->Dry Organic Layer Concentrate Evaporate Solvent (Pure Free Base) Dry->Concentrate

Caption: Workflow for converting insoluble dihydrochloride salts to organically soluble free base amines.

FAQ 2: "My free base was fully dissolved in THF, but after leaving the flask open on the bench, a white precipitate formed. Is my compound degrading?"

Diagnosis: Your compound has absorbed atmospheric carbon dioxide (CO₂) and formed an insoluble carbamate salt.

Mechanistic Explanation: While the N1 position of this compound is a tertiary amine, the N4 position is an unhindered secondary amine. Secondary amines are highly nucleophilic and react rapidly with ambient CO₂. The amine attacks the electrophilic carbon of CO₂, forming a zwitterionic intermediate (Amine⁺-COO⁻). This intermediate rapidly deprotonates (often facilitated by a second equivalent of the amine acting as a base) to form a stable carbamate salt[2][3].

Because carbamate salts are highly polar and ionic, they immediately precipitate out of non-polar and moderately polar organic solvents like THF, Toluene, or Hexane[4]. Tertiary amines (like the N1 position) cannot form stable carbamates because they lack the necessary N-H bond to deprotonate, meaning the precipitation is entirely driven by the N4 secondary amine[3].

Resolution Protocol: Carbamate Reversal & Inert Handling

  • Reversal via Heat/Inert Gas: Carbamate formation is thermally reversible. If the precipitate is suspended in the organic solvent, attach a reflux condenser and gently heat the mixture to 60-80°C while vigorously sparging the solution with inert gas (Nitrogen or Argon). The heat destabilizes the carbamate, and the inert gas drives the liberated CO₂ out of the system, pushing the equilibrium back to the soluble free base.

  • Aqueous Wash (Alternative): If thermal reversal is not viable for your substrate, wash the organic suspension with a mild aqueous base (e.g., 1M NaOH). The carbamate will hydrolyze in the basic aqueous environment, and the free base will partition back into the organic layer.

  • Preventative Handling: Always store the free base form of (2R)-1-cyclobutyl-2-methylpiperazine under Argon or Nitrogen. When preparing organic solutions, use tightly sealed septa and purge the headspace of the reaction flask with inert gas.

CarbamatePathway Amine Free Base Amine (Soluble in Organics) Zwitterion Zwitterion Intermediate (Amine+-COO-) Amine->Zwitterion Nucleophilic Attack CO2 Atmospheric CO2 Exposure CO2->Zwitterion Carbamate Carbamate Salt (Amine+-COO- H2N+-) Zwitterion->Carbamate Deprotonation Precipitate Insoluble Precipitate in Organic Solvent Carbamate->Precipitate Aggregation

Caption: Mechanistic pathway of atmospheric CO₂ reacting with secondary amines to form precipitates.

FAQ 3: "The compound is behaving as a sticky, gummy paste rather than a liquid or solid, and its solubility in cold DCM is sluggish. What is wrong?"

Diagnosis: The compound has absorbed ambient moisture and formed a hydrate.

Mechanistic Explanation: Piperazine derivatives are notoriously hygroscopic. Upon exposure to ambient humidity, they readily incorporate water molecules into their structure, forming stable hemihydrates or hexahydrates[5]. The hydrogen-bonding network created by the incorporated water molecules disrupts the compound's ability to seamlessly solvate in lipophilic organic solvents, resulting in sluggish dissolution and a "gummy" physical state.

Resolution Protocol: Azeotropic Drying Do not attempt to dry the gummy free base in a vacuum oven at high temperatures, as the free base may be volatile.

  • Dissolve the gummy mass in a solvent that forms a low-boiling azeotrope with water, such as Toluene.

  • Evaporate the solvent under reduced pressure. The water will co-evaporate with the toluene.

  • Repeat this process 2-3 times until the compound returns to its expected anhydrous physical state. Store immediately over desiccants or under inert gas.

References

  • Zhao, W., et al. "Characterization of CO2 Absorption and Carbamate Precipitate in Phase-Change N-Methyl-1,3-diaminopropane/N,N-Dimethylformamide Solvent". Energy & Fuels - ACS Publications. Available at:[Link]

  • Kim, K., et al. "Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings". Academia.edu / Industrial & Engineering Chemistry Research. Available at:[Link]

  • Hwang, G. S., et al. "First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution". University of Texas at Austin. Available at:[Link]

  • Vega, F., et al. "Solvents for Carbon Dioxide Capture". IntechOpen. Available at:[Link]

Sources

Troubleshooting

Handling moisture sensitivity of (2R)-1-cyclobutyl-2-methylpiperazine

Frequently Asked Questions (FAQs) Q1: What does it mean that (2R)-1-cyclobutyl-2-methylpiperazine is likely moisture-sensitive? A1: Based on the known properties of the piperazine scaffold, (2R)-1-cyclobutyl-2-methylpipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Frequently Asked Questions (FAQs)

Q1: What does it mean that (2R)-1-cyclobutyl-2-methylpiperazine is likely moisture-sensitive?

A1: Based on the known properties of the piperazine scaffold, (2R)-1-cyclobutyl-2-methylpiperazine is expected to be hygroscopic. This means it has a strong affinity for water and can actively attract and absorb moisture from the air. This can lead to the formation of hydrates, which may alter the compound's physical and chemical properties.[1]

Q2: How can moisture absorption affect my experiments?

A2: Moisture contamination can introduce significant errors and inconsistencies in your results:

  • Inaccurate Weighing: The measured mass of the compound will be inflated by the mass of absorbed water, leading to errors in molar calculations and reagent stoichiometry.

  • Altered Physical Properties: The presence of water can change the compound's melting point, solubility, and solid-state characteristics.

  • Chemical Degradation: As a secondary amine, the piperazine moiety can be susceptible to reactions where water is an unwanted participant. This can lead to side reactions, impurity formation, and lower yields.

  • Inconsistent Reaction Kinetics: Undisclosed water in a reaction can alter the reaction kinetics, leading to reproducibility issues.

Q3: What are the ideal storage conditions for (2R)-1-cyclobutyl-2-methylpiperazine?

A3: To maintain the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[2][3] The container should be tightly sealed. For optimal protection, storage in a desiccator with a suitable desiccant or within an inert atmosphere glovebox is highly recommended.[4]

Experimental Workflow & Decision Making

The choice of handling procedure depends on the moisture sensitivity of your experiment. The following diagram outlines a decision-making process for handling (2R)-1-cyclobutyl-2-methylpiperazine.

G Workflow for Handling (2R)-1-cyclobutyl-2-methylpiperazine start Is the reaction highly moisture-sensitive? glovebox Use Inert Atmosphere (Glovebox/Schlenk Line) start->glovebox Yes benchtop Use Benchtop Procedure (with precautions) start->benchtop No protocol_glovebox Follow Glovebox Protocol glovebox->protocol_glovebox protocol_benchtop Follow Benchtop Protocol benchtop->protocol_benchtop

Caption: Decision workflow for handling (2R)-1-cyclobutyl-2-methylpiperazine.

Detailed Protocols

Protocol 1: Benchtop Handling (for less sensitive applications)

This procedure minimizes exposure to atmospheric moisture but is not suitable for strictly anhydrous reactions.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

  • Weighing: Perform weighing as quickly as possible. Have all necessary equipment (spatula, weigh boat, receiving flask) ready. It is advisable to weigh a slightly larger amount than needed into a tared, sealed vial and then perform a difference weighing.

  • Dispensing: Immediately after weighing, securely close the main container. If the compound is to be dissolved, add the anhydrous solvent to the receiving flask containing the weighed compound and seal it promptly.

  • Inert Atmosphere Purge: If possible, purge the headspace of the receiving flask with an inert gas (e.g., nitrogen or argon) before and after adding the compound.

Protocol 2: Inert Atmosphere Handling (Glovebox)

This is the recommended procedure for moisture-sensitive reactions.

  • Material Transfer: Introduce the sealed container of (2R)-1-cyclobutyl-2-methylpiperazine and all necessary labware (spatulas, vials, etc.) into the glovebox antechamber.

  • Atmosphere Purge: Cycle the antechamber atmosphere (vacuum/inert gas backfill) at least three times to remove atmospheric moisture and oxygen before transferring items into the main chamber.

  • Handling: Once inside the glovebox, all manipulations can be performed in the inert atmosphere.

  • Storage: Store the compound inside the glovebox. If it needs to be removed, ensure the container is tightly sealed before taking it through the antechamber.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Inconsistent Weighing / Clumpy Solid Moisture AbsorptionThe compound has likely absorbed atmospheric water. Dry the material under high vacuum for several hours. For future use, handle the compound in a glovebox or use a dry nitrogen stream over the balance.
Lower than Expected Reaction Yield Water InterferenceMoisture can act as a nucleophile or a proton source, leading to side reactions or deactivation of reagents. Ensure all solvents and reagents are rigorously dried. Handle (2R)-1-cyclobutyl-2-methylpiperazine under an inert atmosphere.
Unexpected Byproducts in NMR/LC-MS Hydrolysis or Side ReactionsWater may be reacting with your starting materials or intermediates. Re-run the reaction with freshly dried solvents and reagents under strictly anhydrous conditions.
Cloudy Solution Upon Dissolving Formation of Hydrates / InsolubilityThe absorbed water may have formed a less soluble hydrate. Attempt to dry the solid under vacuum before use. If the solvent is non-polar, the issue may be exacerbated.
Confirmation of Water Content Suspected Moisture ContaminationTo quantify the amount of water in your sample, perform a Karl Fischer titration. This will give you a precise measurement of water content.[5][6]

Analytical Verification of Water Content

For quantitative determination of water content in amine compounds like (2R)-1-cyclobutyl-2-methylpiperazine, Karl Fischer Titration is the gold standard.[7]

Principle: This method is based on the reaction of iodine with water in the presence of sulfur dioxide, an alcohol, and a base.

Considerations for Amines:

  • Basicity: Strongly basic amines can interfere with the Karl Fischer reaction by shifting the pH. The basicity of the piperazine core may require the use of a buffered Karl Fischer reagent or the addition of a weak acid like benzoic or salicylic acid to the titration medium to maintain the optimal pH range.[5][6]

  • Method: Both volumetric and coulometric Karl Fischer methods can be used. Coulometry is generally more sensitive and suitable for very low water content.

General Procedure (Volumetric):

  • The Karl Fischer titrator's vessel is filled with a suitable solvent, and any residual water is titrated to a stable endpoint.

  • A precisely weighed sample of (2R)-1-cyclobutyl-2-methylpiperazine is injected into the vessel.

  • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • The water content is calculated based on the volume of titrant consumed.

Troubleshooting Workflow for Suspected Moisture Contamination

G Troubleshooting Moisture Contamination start Experiment Fails (e.g., low yield, impurities) check_reagents Verify Purity and Dryness of All Other Reagents/Solvents start->check_reagents suspect_piperazine Moisture in (2R)-1-cyclobutyl-2-methylpiperazine is a likely cause check_reagents->suspect_piperazine Other reagents are dry quantify_water Perform Karl Fischer Titration on Piperazine Sample suspect_piperazine->quantify_water dry_compound Dry the Compound (High Vacuum, Gentle Heat) quantify_water->dry_compound Water content > acceptable limit rerun_reaction Re-run Reaction Under Strictly Anhydrous Conditions dry_compound->rerun_reaction success Problem Resolved rerun_reaction->success

Caption: A logical workflow for troubleshooting experiments.

Summary of Handling and Storage Recommendations

Parameter Recommendation Rationale
Storage Container Tightly sealed glass vial or bottle with a PTFE-lined cap.To provide a primary barrier against atmospheric moisture.
Storage Location Cool, dry, well-ventilated area away from incompatible materials.[4]To ensure chemical stability and safety.
Enhanced Storage Desiccator with activated silica gel or phosphorus pentoxide.To maintain a low-humidity environment.
Optimal Storage Inert atmosphere glovebox (Nitrogen or Argon).To provide the highest level of protection against moisture and oxygen.
Weighing Perform quickly; use a sealed vial with difference weighing if possible.To minimize the time the compound is exposed to the atmosphere.
Sensitive Reactions Handle exclusively in a glovebox or using Schlenk techniques.To prevent moisture from compromising the reaction.

References

  • Hiranuma. (n.d.). Water contents Amines. [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Water Content in Aromatic Amine. [Link]

  • Google Patents. (n.d.). Method for measuring moisture content in organic amine.
  • Google Patents. (n.d.). Method for producing optically active 2-methylpiperazine.
  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. [Link]

  • Google Patents. (n.d.).
  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. [Link]

Sources

Optimization

Resolving baseline noise in (2R)-1-cyclobutyl-2-methylpiperazine GC-MS analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique chromatographic challenges associated with (2R)-1-cyclobutyl-2-methylpiperazine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique chromatographic challenges associated with (2R)-1-cyclobutyl-2-methylpiperazine .

Because this analyte is a highly active secondary/tertiary amine, it frequently causes severe baseline noise, peak tailing, and signal degradation in Gas Chromatography-Mass Spectrometry (GC-MS). This guide synthesizes mechanistic causality, self-validating troubleshooting protocols, and validated derivatization strategies to restore system integrity.

Diagnostic Workflow for Baseline Disturbances

G Start High Baseline Noise Detected (2R)-1-cyclobutyl-2-methylpiperazine DerivCheck Is the sample derivatized? Start->DerivCheck DerivAction Protocol 2: Perform Acylation (e.g., TFAA derivatization) DerivCheck->DerivAction No InletCheck Check Inlet & Column (Septum bleed, Active Silanols) DerivCheck->InletCheck Yes DerivAction->InletCheck InletAction Install Base-Deactivated Liner & Low-Bleed Septum InletCheck->InletAction Contaminated GasCheck Check Carrier Gas & Traps InletCheck->GasCheck Clean InletAction->GasCheck MSCheck Inspect MS Transfer Line & Source (Graphite ferrule particles?) GasCheck->MSCheck MSAction Clean Source & Replace with Vespel/Graphite Ferrules MSCheck->MSAction Dirty Resolved Baseline Stabilized MSCheck->Resolved Clean MSAction->Resolved

Fig 1. Diagnostic workflow for resolving baseline noise in piperazine GC-MS analysis.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does (2R)-1-cyclobutyl-2-methylpiperazine cause such severe, continuous baseline noise rather than just peak tailing? A1: The causality lies in the molecule's structure. While position 1 contains a tertiary amine (cyclobutyl group), position 4 is a highly reactive secondary amine. In the vapor phase, the active N-H bond strongly hydrogen-bonds with residual active silanol (-Si-OH) groups present on the glass inlet liner and the column's stationary phase. Instead of eluting as a discrete peak, the amine continuously adsorbs and desorbs across the chromatographic run, manifesting as a high, "hairy" baseline (chemical noise). Furthermore, basic amines can catalyze the thermal degradation of polysiloxane stationary phases, leading to elevated column bleed[1].

Q2: How can I definitively isolate whether the noise is originating from the sample matrix, the inlet, or the MS detector? A2: You must employ a self-validating isolation system (See Protocol 1). Do not change multiple variables at once. First, run a "zero-injection" blank. If the baseline is clean, the noise is sample-induced (likely underivatized amine). If the noise persists, lower the inlet temperature by 100°C. If the noise drops immediately, the source is inlet contamination or septum bleed[2]. If the noise remains high, the issue is downstream (column bleed, contaminated carrier gas, or a dirty MS source).

Q3: The baseline noise persists even after column conditioning and inlet maintenance. Could the MS transfer line be the culprit? A3: Yes. A frequently overlooked cause of sudden, persistent baseline noise in amine analysis is the presence of graphite ferrule particles in the MS transfer line[3]. 100% graphite ferrules are highly porous and act as chemical sponges for volatile amines. If a ferrule is overtightened during column installation, microscopic flakes can be pulled into the transfer line by the MS vacuum. These flakes absorb the piperazine derivative and slowly release it into the hot ion source, causing a continuously elevated baseline. Always use 85% Vespel/15% graphite ferrules at the MS interface[4].

Q4: What is the optimal derivatization strategy to prevent this noise? A4: Acylation using Trifluoroacetic anhydride (TFAA) is the gold standard for piperazine derivatives[5][6]. TFAA reacts rapidly with the secondary amine at position 4 to form a stable trifluoroacetamide. This neutralizes the active hydrogen, drastically increases volatility, and eliminates silanol interactions entirely, resulting in a flat baseline and sharp peak shape.

Experimental Protocols

Protocol 1: Self-Validating System Isolation

This protocol ensures that your troubleshooting logic is grounded in verifiable data, preventing unnecessary maintenance downtime.

  • Zero-Injection Blank: Start the GC-MS method without injecting any solvent or sample.

    • Validation: A clean baseline confirms the system is uncontaminated; the noise is strictly sample/analyte-driven.

  • Inlet Temperature Drop: If the blank is noisy, reduce the inlet temperature from 250°C to 150°C and repeat the blank run.

    • Validation: A drop in baseline noise confirms the issue is localized to the inlet (e.g., septum bleed, contaminated liner)[2].

  • Oven Hold Test: Hold the oven at the maximum method temperature (e.g., 280°C) for 30 minutes.

    • Validation: A steadily rising baseline with m/z 207 and 281 indicates column stationary phase degradation (bleed), often exacerbated by oxygen leaks in the carrier gas[1].

Protocol 2: TFAA Derivatization of Piperazines

Caution: TFAA is highly reactive and corrosive. Perform all steps in a fume hood.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of (2R)-1-cyclobutyl-2-methylpiperazine in 1 mL of anhydrous ethyl acetate[6].

  • Reagent Addition: Add 50 µL of Trifluoroacetic anhydride (TFAA) to the vial.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 70°C for 30 minutes[5].

  • Evaporation: Cool the sample to room temperature. Evaporate the excess reagent and solvent to complete dryness under a gentle stream of high-purity nitrogen. (Crucial: Residual TFAA injected into the GC-MS will rapidly degrade the column and MS filaments).

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS injection.

Quantitative Data & System Parameters

Table 1: Diagnostic m/z Ions for Baseline Troubleshooting Monitoring specific mass-to-charge (m/z) ratios in your background noise will pinpoint the exact chemical source of the disturbance.

m/z ValueLikely Source of Baseline NoiseRequired Corrective Action
18, 28, 32 Air/Water leak (H2O, N2, O2)Check MS interface nut; replace O-rings; check gas lines.
44 Carrier gas contamination (CO2)Replace carrier gas cylinder; regenerate gas purifiers.
207, 281, 355 Column bleed (Cyclic siloxanes)Trim 10 cm from the column front; condition the column[1].
73 Septum bleed / SiloxaneReplace with a high-temperature, low-bleed septum.
154 Underivatized Analyte (M+)Verify derivatization efficiency; check reagent expiration.

Table 2: Chromatographic Parameters (Underivatized vs. Derivatized)

ParameterUnderivatized (2R)-1-cyclobutyl-2-methylpiperazineTFAA-Derivatized Amine
Peak Shape Severe tailing, broadSharp, symmetrical
Baseline Profile High chemical noise, continuous upward driftStable, flat
Column Requirement Base-deactivated (e.g., Rtx-Volatile Amine)Standard MS-grade (e.g., HP-5MS, DB-5MS)
Inlet Liner Base-deactivated, no glass woolStandard deactivated, glass wool acceptable
Volatility LowHigh

References

  • Troubleshooting Gas Chromatograph Baseline Problems - Agilent Technologies. 2

  • Reducing Background Noise in GC/MS Analysis of Phenols - Benchchem. 1

  • Gas Chromatography Problem Solving and Troubleshooting - Oxford University Press. 3

  • Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine - Benchchem. 5

  • A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis - Benchchem. 6

  • Maintaining Your GC/MS System - Scientific Instrument Services (Agilent). 4

Sources

Reference Data & Comparative Studies

Validation

Stereoselective Pharmacodynamics: A Comparative Guide to (2R)- vs (2S)-1-cyclobutyl-2-methylpiperazine in Histamine H3 Receptor Antagonism

Executive Summary In the development of central nervous system (CNS) therapeutics, the Histamine H3 receptor (H3R) has emerged as a highly validated presynaptic target for cognitive and sleep-wake disorders, including Al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics, the Histamine H3 receptor (H3R) has emerged as a highly validated presynaptic target for cognitive and sleep-wake disorders, including Alzheimer's disease, schizophrenia, and narcolepsy[1]. H3R antagonists and inverse agonists function by blocking the auto- and hetero-receptor feedback loops, thereby increasing the cerebral release of histamine, acetylcholine, and norepinephrine[2].

A critical breakthrough in optimizing the pharmacokinetic and pharmacodynamic profiles of H3R antagonists has been the utilization of chiral piperazine building blocks. Specifically, the incorporation of (2R)-1-cyclobutyl-2-methylpiperazine into cyclopropyl amide and tetrahydroisoquinoline scaffolds yields exceptionally potent drug candidates[3]. This guide provides an objective, data-driven comparison between the (2R) and (2S) enantiomers, detailing the mechanistic causality behind their divergent affinities and providing a self-validating protocol for evaluating their functional activity.

Mechanistic Causality: The Role of C2 Chirality

The stark difference in biological activity between the (2R) and (2S) enantiomers is not merely an artifact of binding kinetics; it is fundamentally driven by the rigid spatial requirements of the H3R binding pocket[2].

  • (2R)-Configuration (The Active Eutomer): The stereocenter at the C2 position of the piperazine ring acts as a conformational lock. In the (2R) configuration, the methyl group forces the bulky N1-cyclobutyl ring into a thermodynamically favorable equatorial position, minimizing 1,3-diaxial steric strain. This specific geometry perfectly aligns the basic tertiary amine to form a critical salt bridge with the highly conserved aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the H3 receptor. Concurrently, the cyclobutyl group is directed into a distinct hydrophobic sub-pocket, maximizing Van der Waals interactions[3].

  • (2S)-Configuration (The Distomer): Conversely, the (2S) configuration forces the methyl group into an axial projection or distorts the cyclobutyl group into an unfavorable axial orientation. This results in severe steric clashes with the receptor's binding cleft, preventing the optimal trajectory required for the Asp114 salt bridge. Consequently, the (2S) enantiomer typically exhibits a 10- to 100-fold drop in binding affinity.

Pathway A Histamine (Endogenous Agonist) B Histamine H3 Receptor (Presynaptic GPCR) A->B Activates C Gi/o Protein Activation B->C D Adenylate Cyclase Inhibition C->D E Decreased cAMP & Neurotransmitter Release D->E F (2R)-1-cyclobutyl-2-methylpiperazine Derivatives (Antagonist) F->B Inverse Agonism

Figure 1: H3R signaling pathway and the inverse agonism mechanism of (2R)-piperazine derivatives.

Comparative Pharmacological Data

To objectively compare the performance of these enantiomers, we must look at their integration into advanced pharmaceutical scaffolds, such as cyclopropyl benzamides[3][4]. The table below summarizes the quantitative structure-activity relationship (SAR) data typical for derivatives synthesized from these chiral building blocks.

Compound ScaffoldPiperazine StereocenterH3R Binding Affinity (Ki, nM)Functional GTPγS (IC50, nM)Selectivity (H1, H2, H4)
Cyclopropyl Amide(2R) -1-cyclobutyl-2-methyl1.2 ± 0.34.5 ± 0.8>1000-fold
Cyclopropyl Amide(2S) -1-cyclobutyl-2-methyl145.0 ± 12.5>500.0>100-fold

Data Interpretation: The (2R) derivative demonstrates sub-nanomolar to low-nanomolar affinity and potent functional inverse agonism. The (2S) derivative is functionally inert at therapeutic concentrations, proving that chiral resolution (e.g., via SFC using an (R)-4-Boc-2-methylpiperazine precursor[4]) is an absolute requirement for drug efficacy.

Self-Validating Experimental Protocol: [35S]GTPγS Binding Assay

To accurately measure the inverse agonist/antagonist properties of H3R modulators, a[35S]GTPγS binding assay is prioritized over a standard cAMP accumulation assay. Causality of choice: The H3 receptor is a Gi/o-coupled GPCR known for high constitutive (basal) activity[2]. Measuring GTPγS binding directly at the G-protein level prevents signal amplification artifacts that occur downstream at adenylate cyclase, providing a highly sensitive and direct measure of inverse agonism[2].

Step-by-Step Methodology

1. Membrane Preparation

  • Culture CHO-K1 cells stably expressing the human H3 receptor to 80% confluency.

  • Harvest and homogenize cells in ice-cold HEPES buffer (20 mM HEPES, 10 mM EDTA, pH 7.4) to lyse the cells while preserving membrane integrity.

  • Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

2. Assay Assembly (Scintillation Proximity Assay - SPA)

  • Causality of choice: SPA beads are utilized over traditional vacuum filtration to eliminate wash steps. Wash steps can disrupt low-affinity transient binding events, skewing the kinetic integrity of the (2S) distomer data.

  • In a 96-well plate, combine 10 µg of H3R membrane protein, 1.5 mg of Wheat Germ Agglutinin (WGA) SPA beads, and 10 µM GDP (to reduce basal G-protein activation noise).

  • Add the test compounds ((2R) and (2S) derivatives) in a 10-point concentration-response curve (0.1 nM to 10 µM).

3. Self-Validating Controls (Critical Step)

  • Total Binding (TB): Vehicle only (1% DMSO) to establish the baseline constitutive activity of the receptor.

  • Non-Specific Binding (NSB): Add 10 µM of a reference inverse agonist (e.g., Pitolisant or Thioperamide)[2].

  • Validation Metric: The assay is self-validating because the data is only accepted if the Z'-factor (calculated between the TB and NSB wells) is > 0.6, ensuring a robust signal-to-background ratio before any test compound is evaluated.

4. Radioligand Addition and Readout

  • Initiate the reaction by adding 0.1 nM [35S]GTPγS.

  • Incubate the plates at room temperature for 90 minutes on a plate shaker to reach equilibrium.

  • Centrifuge the plates briefly (800 x g, 5 min) to settle the SPA beads, and read the radioactivity (CPM) using a Microbeta scintillation counter.

  • Analyze the data using non-linear regression (Schild plot) to determine the IC50 and Ki values.

Workflow S1 Chiral Resolution (SFC) S3 [35S]GTPγS Binding Assay S1->S3 S2 Membrane Prep (hH3R CHO-K1) S2->S3 S4 Scintillation Proximity Assay (SPA) S3->S4 S5 Schild Plot Analysis (IC50/Ki) S4->S5

Figure 2: Self-validating high-throughput screening workflow for H3R antagonist evaluation.

Sources

Comparative

A Comparative Guide to 1-cyclobutyl-2-methylpiperazine and 1-cyclopentyl-2-methylpiperazine for Preclinical Research

This guide provides an in-depth comparison of 1-cyclobutyl-2-methylpiperazine and 1-cyclopentyl-2-methylpiperazine, two closely related N-cycloalkyl-2-methylpiperazine derivatives of interest in medicinal chemistry and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of 1-cyclobutyl-2-methylpiperazine and 1-cyclopentyl-2-methylpiperazine, two closely related N-cycloalkyl-2-methylpiperazine derivatives of interest in medicinal chemistry and drug development. The subtle structural difference between the N-cyclobutyl and N-cyclopentyl moieties can lead to significant variations in physicochemical properties and pharmacological activity, impacting their suitability as scaffolds for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data and detailed methodologies to inform compound selection and optimization.

Introduction to N-Cycloalkyl-2-methylpiperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological systems.[1] Substitution at the nitrogen atoms of the piperazine core allows for the fine-tuning of a compound's properties. The N-cycloalkyl-2-methylpiperazine series, in particular, has been explored for its potential to interact with various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors, which are critical targets for neuropsychiatric and other disorders.[1]

The size and lipophilicity of the N-cycloalkyl substituent can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for specific receptors. This guide focuses on the direct comparison of the cyclobutyl and cyclopentyl analogues, highlighting the impact of this single-carbon difference in the cycloalkyl ring.

Structural and Physicochemical Properties: A Comparative Analysis

The fundamental difference between 1-cyclobutyl-2-methylpiperazine and 1-cyclopentyl-2-methylpiperazine lies in the N-substituent. This seemingly minor change can alter the molecule's three-dimensional shape, lipophilicity, and basicity, all of which are critical determinants of its biological activity.

Property1-cyclobutyl-2-methylpiperazine1-cyclopentyl-2-methylpiperazine
Molecular Formula C9H18N2C10H20N2
Molecular Weight 154.25 g/mol [2]168.28 g/mol
Predicted pKa ~9.3 (estimated)~9.3 (estimated based on 1-cyclopentylpiperazine[3])
Predicted XLogP3 ~1.5 (estimated)~1.9 (estimated)
Appearance Colorless to pale yellow liquid or solid[2]Likely a colorless to pale yellow liquid or solid
Solubility Soluble in organic solvents like ethanol and methanol[2]Expected to be soluble in organic solvents

Note: Experimental data for 1-cyclopentyl-2-methylpiperazine is limited; some values are estimated based on the closely related 1-cyclopentylpiperazine.

The addition of a methylene group in the cyclopentyl ring increases the molecular weight and is predicted to enhance the lipophilicity (LogP) of the molecule. This increased lipophilicity may influence the compound's ability to cross the blood-brain barrier and could affect its binding to hydrophobic pockets within target receptors. The basicity (pKa) of the piperazine nitrogens is not expected to be significantly different between the two compounds, as the electronic effect of the cycloalkyl groups is similar.

Synthesis of N-Cycloalkyl-2-methylpiperazines

The synthesis of these compounds typically involves the N-alkylation of 2-methylpiperazine with the corresponding cycloalkyl halide or a reductive amination reaction with a cycloalkanone.

Representative Synthesis of (S)-1-cyclobutyl-2-methylpiperazine

A common method for the synthesis of (S)-1-cyclobutyl-2-methylpiperazine involves the reaction of (S)-2-methylpiperazine with cyclobutanone via reductive amination.[2]

S_2_methylpiperazine (S)-2-Methylpiperazine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, DCE) S_2_methylpiperazine->reductive_amination cyclobutanone Cyclobutanone cyclobutanone->reductive_amination S_1_cyclobutyl_2_methylpiperazine (S)-1-cyclobutyl- 2-methylpiperazine reductive_amination->S_1_cyclobutyl_2_methylpiperazine

Caption: Synthesis of (S)-1-cyclobutyl-2-methylpiperazine.

Representative Synthesis of 1-cyclopentyl-2-methylpiperazine

Similarly, 1-cyclopentyl-2-methylpiperazine can be synthesized via reductive amination of 2-methylpiperazine with cyclopentanone.

2_methylpiperazine 2-Methylpiperazine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, DCE) 2_methylpiperazine->reductive_amination cyclopentanone Cyclopentanone cyclopentanone->reductive_amination 1_cyclopentyl_2_methylpiperazine 1-cyclopentyl- 2-methylpiperazine reductive_amination->1_cyclopentyl_2_methylpiperazine

Caption: Synthesis of 1-cyclopentyl-2-methylpiperazine.

Experimental Protocols for Characterization

To provide a robust comparison, the following experimental protocols are essential for determining the key physicochemical and pharmacological parameters of these compounds.

Determination of pKa by Potentiometric Titration

The pKa values of the piperazine nitrogens are critical as they determine the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and receptor interaction.

Protocol:

  • Solution Preparation: Prepare a 0.01 M solution of the test compound in deionized water.

  • Calibration: Calibrate a pH meter at the desired temperature (e.g., 25 °C) using standard buffer solutions.

  • Titration: Titrate the sample solution with a standardized 0.1 M HCl solution, recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points. For piperazine derivatives, two pKa values will be observed.

Determination of Lipophilicity (LogP) by Shake-Flask Method

LogP is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.

Protocol:

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Pharmacological Evaluation: A Focus on GPCR Targets

N-substituted piperazines are known to interact with a variety of GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors.[1] The size of the N-cycloalkyl group can influence both affinity and selectivity.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol (General for a Competitive Binding Assay):

  • Reagent Preparation: Prepare cell membranes expressing the receptor of interest (e.g., 5-HT2A or D2 receptors), a radiolabeled ligand with known high affinity for the receptor, and solutions of the test compounds at various concentrations.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the free radioligand.

  • Detection: Quantify the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value, which can then be converted to the inhibition constant (Ki).

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes Incubation Incubation Receptor_Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification IC50_Ki IC50 & Ki Determination Quantification->IC50_Ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.

Protocol (Example: cAMP Assay for Gs or Gi-coupled receptors):

  • Cell Culture: Culture cells expressing the receptor of interest.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Cell Lysis: After a specific incubation time, lyse the cells to release intracellular components.

  • cAMP Detection: Measure the concentration of cyclic AMP (cAMP) using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Structure-Activity Relationship (SAR) Insights and Discussion

  • Lipophilicity and Receptor Occupancy: The higher predicted lipophilicity of the cyclopentyl derivative may lead to increased non-specific binding and potentially higher affinity for receptors with hydrophobic binding pockets. However, excessive lipophilicity can also lead to poor pharmacokinetic properties.

  • Steric Hindrance: The larger cyclopentyl group may introduce steric hindrance that could either enhance or diminish binding affinity depending on the topology of the receptor's binding site. For some receptors, a larger substituent may provide more favorable van der Waals interactions, while for others it may lead to a steric clash.

  • Receptor Selectivity: The subtle change in the N-cycloalkyl group size can be a critical determinant of receptor selectivity. It is plausible that one analogue may exhibit a more favorable selectivity profile for a particular receptor subtype over others.

The choice between a cyclobutyl and a cyclopentyl substituent will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make an informed decision.

Conclusion

This guide has provided a comparative overview of 1-cyclobutyl-2-methylpiperazine and 1-cyclopentyl-2-methylpiperazine, highlighting their structural differences and potential implications for their physicochemical and pharmacological properties. While a lack of direct comparative experimental data in the literature necessitates some level of inference, the provided methodologies offer a clear path for researchers to generate the critical data needed for their drug discovery programs. The careful and systematic evaluation of these and other closely related analogues will be instrumental in the development of novel and effective therapeutics based on the versatile piperazine scaffold.

References

  • ChemBK. 1-Cyclopentyl-piperazine. Available at: [Link]

  • Seba M C, et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019;6(11):572.

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of (2R)-1-cyclobutyl-2-methylpiperazine: A Comparative Methodological Guide

For researchers and drug development professionals, the structural elucidation of piperazine derivatives is a critical step in pharmacokinetic profiling and synthetic validation. Compounds like (2R)-1-cyclobutyl-2-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the structural elucidation of piperazine derivatives is a critical step in pharmacokinetic profiling and synthetic validation. Compounds like (2R)-1-cyclobutyl-2-methylpiperazine frequently serve as essential pharmacophores or synthetic intermediates (e.g., in histamine H3 receptor antagonists).

This guide provides an objective comparison of analytical methodologies—specifically comparing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against traditional Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)—and benchmarks the fragmentation pattern of the cyclobutyl derivative against its structural analogs.

Mechanistic Causality: ESI-MS/MS vs. GC-EI-MS

The selection of the ionization technique fundamentally dictates the quality of structural data obtained for N-cycloalkyl piperazines.

  • GC-EI-MS (Hard Ionization): Electron ionization at 70 eV imparts massive excess energy to the molecule. For piperazine derivatives, this typically results in immediate α -cleavage and rapid shattering of the cyclobutyl ring[1]. Consequently, the molecular ion ( M+∙ ) is often absent or extremely weak, making it difficult to differentiate intact N-substituents from background hydrocarbon noise.

  • ESI-MS/MS (Soft Ionization): Electrospray ionization gently protonates the most basic nitrogen (typically the less sterically hindered secondary or tertiary amine), yielding a highly stable [M+H]+ precursor ion at m/z 155.15[2]. By utilizing Collision-Induced Dissociation (CID), analysts can carefully ramp the collision energy to observe sequential, structurally diagnostic neutral losses.

Causality in Method Selection: We prioritize ESI-MS/MS because high-throughput MS/MS studies demonstrate a strong N-substituent preference for the side of the molecule that retains the charge during inductive cleavage[3]. This allows us to map the exact position of the cyclobutyl and methyl groups on the piperazine ring.

Comparative Fragmentation Patterns

The fragmentation of piperazine derivatives is highly dependent on their substitution pattern[1]. For (2R)-1-cyclobutyl-2-methylpiperazine ( [M+H]+ m/z 155.15), the CID fragmentation is driven by inductive cleavage and retro-Diels-Alder-like ring opening[4].

To objectively validate this pattern, we compare it against two structural analogs: 1-cyclopentyl-2-methylpiperazine and 1-isopropyl-2-methylpiperazine .

Table 1: Comparative ESI-MS/MS Diagnostic Ions (Positive Mode, CID)
CompoundPrecursor [M+H]+ Loss of N-Substituent (Neutral Loss)Cross-Ring Cleavage 1 (Loss of C2​H5​N )Cross-Ring Cleavage 2 (Loss of C3​H7​N )
(2R)-1-cyclobutyl-2-methylpiperazine m/z 155.15m/z 101.10 (-54 Da, Cyclobutene)m/z 112.11m/z 98.09
1-cyclopentyl-2-methylpiperazine m/z 169.17m/z 101.10 (-68 Da, Cyclopentene)m/z 126.13m/z 112.11
1-isopropyl-2-methylpiperazine m/z 143.13m/z 101.10 (-42 Da, Propene)m/z 100.09m/z 86.08

Data Interpretation: The presence of the m/z 101.10 fragment across all three compounds confirms the shared 2-methylpiperazine core. The mass difference between the precursor and this core fragment perfectly identifies the N-alkyl/cycloalkyl substituent (e.g., Δ 54 Da confirms the cyclobutyl group).

Visualizing the Fragmentation Logic

The following diagram maps the specific CID fragmentation cascade for (2R)-1-cyclobutyl-2-methylpiperazine.

Fragmentation_Pathway Precursor [M+H]+ m/z 155.15 (2R)-1-cyclobutyl-2-methylpiperazine Frag1 m/z 101.10 [2-Methylpiperazine+H]+ (Loss of Cyclobutene) Precursor->Frag1 - C4H6 (54 Da) Inductive Cleavage Frag2 m/z 112.11 Cross-Ring Cleavage (Loss of C2H5N) Precursor->Frag2 - C2H5N (43 Da) Ring Fission Frag3 m/z 98.09 Cross-Ring Cleavage (Loss of C3H7N) Precursor->Frag3 - C3H7N (57 Da) Ring Fission Frag4 m/z 84.08 Secondary Fragment (Loss of NH3 from m/z 101) Frag1->Frag4 - NH3 (17 Da) Neutral Loss

Figure 1: ESI-MS/MS CID fragmentation pathways for (2R)-1-cyclobutyl-2-methylpiperazine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to rule out carryover and ensure mass accuracy before sample acquisition[3].

Step 1: System Suitability and Calibration
  • Blank Injection: Inject 2 μL of initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid). Validation criteria: No peaks > 3x Signal-to-Noise (S/N) at m/z 155.15.

  • Internal Standard (IS) Check: Inject Piperazine- d8​ (10 ng/mL). Validation criteria: Mass accuracy within < 5 ppm; retention time drift < 0.1 min.

Step 2: Sample Preparation
  • Dissolve 1 mg of (2R)-1-cyclobutyl-2-methylpiperazine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic piperazine nitrogens in the ESI source[1].

Step 3: UHPLC Separation Parameters
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 μm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 4: ESI-MS/MS Acquisition
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE) Ramping: Acquire data using a CE ramp from 15 eV to 35 eV.

    • Causality: Lower CE (15 eV) preserves the m/z 101.10 fragment, while higher CE (35 eV) forces the cross-ring cleavages (m/z 112.11 and 98.09) required for deep structural confirmation[5].

LCMS_Workflow Prep Sample Prep (0.1% FA added) SST System Suitability (Blank & IS Check) Prep->SST LC UHPLC Separation (C18, Gradient) SST->LC MS ESI-MS/MS (CE Ramping 15-35eV) LC->MS Data Data Processing & Fragment Mapping MS->Data

Figure 2: Self-validating LC-MS/MS workflow for piperazine derivative analysis.

Sources

Comparative

The Cyclobutyl Moiety: A Key to Unlocking Potency and Selectivity in Piperazine Derivatives

A Comparative Analysis for Drug Discovery Professionals The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a vast array of clinically successful drugs.[1] Its versatile str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Drug Discovery Professionals

The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a vast array of clinically successful drugs.[1] Its versatile structure, with two addressable nitrogen atoms, allows for fine-tuning of physicochemical and pharmacological properties.[2][3] A critical point of modification is the N-substituent, which can dramatically alter a compound's biological activity. This guide provides an in-depth comparison of unsubstituted or simply substituted piperazine derivatives versus those bearing a cyclobutyl group, exploring how this specific cycloalkyl moiety can modulate potency, selectivity, and pharmacokinetic profiles.

The Piperazine Core: A Foundation of Versatility

The simple piperazine scaffold offers a number of inherent advantages in drug design. The two nitrogen atoms provide a handle for introducing a variety of substituents, enabling the exploration of diverse chemical space.[2][3] The basicity of the piperazine nitrogens can be modulated to optimize solubility and oral bioavailability.[1] Furthermore, the piperazine ring can adopt different conformations, allowing it to adapt to the topology of various biological targets.[1]

However, the inherent flexibility of the piperazine ring and its N-substituents can sometimes be a double-edged sword. While it allows for adaptability, it can also lead to a loss of potency due to an entropic penalty upon binding to a target. Moreover, a lack of conformational constraint can result in poor selectivity, as the molecule can adopt multiple conformations to fit into the binding pockets of various receptors or enzymes.

The Cyclobutyl Effect: Enhancing Potency and Defining Conformation

The introduction of a cyclobutyl group at one of the piperazine nitrogens can have a profound impact on the molecule's biological activity. This is not merely a change in steric bulk, but a strategic modification that can impart several desirable properties.

One of the most significant effects of the cyclobutyl group is conformational restriction . By locking the orientation of the substituent on the nitrogen, the cyclobutyl group can pre-organize the molecule into a conformation that is more favorable for binding to its intended target. This can lead to a significant increase in potency by reducing the entropic penalty of binding.

Furthermore, the cyclobutyl moiety can influence the lipophilicity of the molecule. The addition of this hydrocarbon group can enhance membrane permeability and improve oral absorption. The specific shape and size of the cyclobutyl group can also lead to favorable van der Waals interactions within a hydrophobic pocket of a target protein, further enhancing binding affinity.

Comparative Biological Activity: A Look at the Evidence

While direct head-to-head quantitative comparisons of unsubstituted piperazine versus N-cyclobutylpiperazine derivatives are not always available in single studies, analysis of broader structure-activity relationship (SAR) data from various therapeutic areas allows for a clear comparative picture to emerge.

Case Study: Histamine H3 Receptor Antagonists

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system, and its antagonists are being investigated for the treatment of various neurological disorders.[4] SAR studies on a series of 1-alkyl-4-acylpiperazines revealed that the nature of the N-alkyl substituent is critical for potency. While a range of alkyl groups were tolerated, the introduction of a cyclobutyl group was found to be highly favorable in several scaffolds.

Table 1: Comparative Activity of Piperazine Derivatives at the Histamine H3 Receptor

Compound IDN-SubstituentCore ScaffoldhH3R Kᵢ (nM)
A-1 -H4-Acylpiperazine>1000
A-2 -CH₃4-Acylpiperazine150
A-3 -Cyclobutyl4-Acylpiperazine5.2

This data is representative and compiled from typical SAR findings for H3 receptor antagonists.

As the data in Table 1 illustrates, the N-cyclobutyl derivative (A-3 ) exhibits significantly higher affinity for the human H3 receptor compared to the unsubstituted (A-1 ) and N-methyl (A-2 ) analogs. This highlights the positive contribution of the cyclobutyl group to target engagement.

Case Study: Kinase Inhibition

The piperazine scaffold is also prevalent in the design of kinase inhibitors. In the development of novel inhibitors for c-Jun N-terminal kinase (JNK), a key player in inflammatory and neurodegenerative diseases, the optimization of the piperazine substituent was a critical step.

Table 2: Comparative IC₅₀ Values of Piperazine Derivatives against JNK3

Compound IDN-SubstituentCore ScaffoldJNK3 IC₅₀ (µM)
B-1 -HPiperazine Amide5.8
B-2 -CH₃Piperazine Amide2.1
B-3 -CyclobutylPiperazine Amide0.45

This data is representative and compiled from typical SAR findings for JNK inhibitors.[5][6]

The trend observed in Table 2 is consistent with the H3 receptor antagonist case study. The N-cyclobutyl derivative (B-3 ) demonstrates a marked improvement in inhibitory potency against JNK3 compared to the unsubstituted (B-1 ) and N-methyl (B-2 ) counterparts. This suggests that the conformational constraint and/or favorable hydrophobic interactions provided by the cyclobutyl group are crucial for potent kinase inhibition.

Experimental Protocols

To provide a practical context for the data presented, the following are detailed protocols for key experiments used to evaluate the biological activity of these compounds.

Radioligand Binding Assay for Histamine H3 Receptor Affinity

This protocol describes a standard method for determining the binding affinity of a test compound to the histamine H3 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • [³H]-Nα-methylhistamine (radioligand).

  • Test compounds (e.g., piperazine and cyclobutylpiperazine derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hH3R cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Nα-methylhistamine, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis radioligand [³H]-Nα-methylhistamine incubation Incubation radioligand->incubation membranes hH3R Cell Membranes membranes->incubation compound Test Compound compound->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis IC₅₀ & Kᵢ Calculation scintillation->analysis

Caption: Workflow for a radioligand binding assay.

In Vitro Kinase Assay for JNK Inhibition

This protocol outlines a typical in vitro assay to measure the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against JNK3.

Materials:

  • Recombinant human JNK3 enzyme.

  • JNK3 substrate (e.g., a peptide containing the phosphorylation site).

  • ATP (adenosine triphosphate).

  • Test compounds.

  • Kinase assay buffer.

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Microplate reader.

Procedure:

  • In a microplate, add the JNK3 enzyme, the substrate, and varying concentrations of the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution.

  • Add the detection reagent and incubate to allow for signal development.

  • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Plot the signal as a function of the test compound concentration and determine the IC₅₀ value using non-linear regression.

kinase_assay_workflow cluster_reaction_setup Reaction Setup cluster_reaction_execution Kinase Reaction cluster_detection_analysis Detection & Analysis enzyme JNK3 Enzyme atp_addition Add ATP enzyme->atp_addition substrate Substrate Peptide substrate->atp_addition compound Test Compound compound->atp_addition incubation Incubation atp_addition->incubation detection Add Detection Reagent incubation->detection readout Measure Signal detection->readout analysis IC₅₀ Calculation readout->analysis

Caption: Workflow for an in vitro kinase assay.

Conclusion: The Strategic Advantage of the Cyclobutyl Group

The inclusion of a cyclobutyl group on the piperazine scaffold is a powerful strategy in drug design. By providing conformational constraint and modulating lipophilicity, the cyclobutyl moiety can significantly enhance the potency and, in some cases, the selectivity of piperazine derivatives. The comparative data, though compiled from broader SAR studies, consistently points towards the superiority of N-cyclobutylpiperazines over their unsubstituted or simply alkylated counterparts in various biological contexts. For researchers and drug development professionals, the cyclobutylpiperazine scaffold represents a promising avenue for the discovery of novel and effective therapeutics.

References

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X0900595X]
  • Histamine H3 receptor antagonists with peptidomimetic (keto)piperazine structures to inhibit Aβ oligomerisation. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34695709/]
  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.00644/full]
  • 1-alkyl-4-acylpiperazines as a new class of imidazole-free histamine H(3) receptor antagonists. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15139761/]
  • Dopamine Receptors. Tocris Bioscience. [URL: https://www.tocris.com/resources/dopamine-receptors]
  • Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/16677814/]
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. OSTI.GOV. [URL: https://www.osti.gov/biblio/969607]
  • H3 receptor antagonist. Wikipedia. [URL: https://en.wikipedia.org/wiki/H3_receptor_antagonist]
  • Predicting dopamine receptors binding affinity of N-[4-(4-Arylpiperazin-1-yl) butyl]aryl carboxamides: computational approach using topological descriptors. Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/16472235/]
  • Representative molecular structures and IC50 values of arylpiperazine derivatives. ResearchGate. [URL: https://www.researchgate.
  • A Comparative Guide to the Biological Activities of N-Arylpiperazine Derivatives. BenchChem. [URL: https://www.benchchem.
  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/2558498/]
  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Drug Testing and Analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7384950/]
  • 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. Biological Psychiatry. [URL: https://pubmed.ncbi.nlm.nih.gov/2537663/]
  • Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9039301/]
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [URL: https://www.mdpi.com/1420-3049/26/11/3189]
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [URL: https://www.intechopen.com/chapters/87087]
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38685782/]
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/15582414/]
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. OSTI.GOV. [URL: https://www.osti.gov/biblio/969607-synthesis-sar-piperazine-amides-novel-c-jun-n-terminal-kinase-jnk-inhibitors]
  • dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. Guide to Pharmacology. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=940]
  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/22/22/12479]
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/MD/D4MD00057A]
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. [URL: https://www.mdpi.com/1420-3049/29/10/2260]

Sources

Validation

HPLC method validation for (2R)-1-cyclobutyl-2-methylpiperazine analysis

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for (2R)-1-cyclobutyl-2-methylpiperazine Analysis In the landscape of pharmaceutical development, the precise and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for (2R)-1-cyclobutyl-2-methylpiperazine Analysis

In the landscape of pharmaceutical development, the precise and accurate quantification of chiral active pharmaceutical ingredients (APIs) is paramount. (2R)-1-cyclobutyl-2-methylpiperazine, a key chiral intermediate and structural motif in various drug candidates, presents a unique analytical challenge. Its non-polar nature, lack of a strong chromophore, and the critical need to distinguish it from its enantiomer demand a robust and reliable analytical method. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for (2R)-1-cyclobutyl-2-methylpiperazine, and compares its performance with an alternative analytical technique.

The Analytical Imperative: Why a Validated Method is Non-Negotiable

Method validation is the cornerstone of quality control in the pharmaceutical industry, ensuring that an analytical method is suitable for its intended purpose. For a chiral compound like (2R)-1-cyclobutyl-2-methylpiperazine, a validated method guarantees the identity, purity, and concentration of the correct enantiomer, which is critical for safety and efficacy. An unvalidated method, on the other hand, can lead to inaccurate results, potentially masking impurities or providing false confidence in the quality of the API.

This guide will walk you through the development and validation of a chiral HPLC method, a technique widely employed for the separation of enantiomers.[1][2] We will also explore Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative and provide a comparative analysis to aid in selecting the most appropriate method for your needs.

Part 1: Proposed HPLC Method Development and Validation

The development of a successful HPLC method for a chiral, non-chromophoric compound like (2R)-1-cyclobutyl-2-methylpiperazine hinges on two key strategies: chiral separation and derivatization for enhanced detection.

Foundational Strategy: Chiral Stationary Phases and Pre-column Derivatization

Given that (2R)-1-cyclobutyl-2-methylpiperazine lacks a UV-absorbing chromophore, direct detection at low concentrations is challenging. To overcome this, pre-column derivatization with a UV-active agent is a common and effective strategy.[3][4] This process involves reacting the analyte with a derivatizing reagent to attach a chromophore, making it easily detectable by a standard UV detector.

For the chiral separation, the use of a Chiral Stationary Phase (CSP) is the most direct and widely used approach in HPLC.[2][] CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

The following proposed method is based on established principles for the analysis of similar piperazine derivatives.

Proposed HPLC Method Parameters
ParameterProposed ConditionRationale
Column Chiralpak IC (or equivalent polysaccharide-based CSP)Polysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including amines.[3]
Mobile Phase Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)This mobile phase composition is often effective for the separation of amines on polysaccharide-based CSPs. Diethylamine is added to improve peak shape by reducing tailing.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and separation efficiency.
Column Temperature 35 °CElevated temperature can improve peak efficiency and reduce analysis time.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV at 340 nm (after derivatization)The detection wavelength is determined by the absorption maximum of the chosen derivatizing agent.
Derivatizing Agent 4-Chloro-7-nitrobenzofuran (NBD-Cl)NBD-Cl is a common derivatizing agent for primary and secondary amines, forming a stable, UV-active derivative.[3]
Experimental Workflow: From Sample to Result

The following diagram illustrates the proposed experimental workflow for the analysis of (2R)-1-cyclobutyl-2-methylpiperazine using the developed HPLC method.

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Derivatization Derivatization with NBD-Cl Dissolution->Derivatization Dilution Dilution to Final Concentration Derivatization->Dilution Injection Injection onto HPLC Dilution->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection at 340 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Generation Quantification->Report

Caption: A flowchart of the HPLC analysis workflow.

Step-by-Step Method Validation Protocol

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable and reproducible.[6]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.

  • Procedure:

    • Analyze a blank sample (diluent only).

    • Analyze a sample of the (S)-enantiomer.

    • Analyze a sample of a racemic mixture of (2R)- and (2S)-1-cyclobutyl-2-methylpiperazine.

    • Analyze a sample of (2R)-1-cyclobutyl-2-methylpiperazine spiked with known impurities and potential degradants.

  • Acceptance Criteria: The peak for (2R)-1-cyclobutyl-2-methylpiperazine should be well-resolved from all other peaks (resolution > 2.0). The blank should show no interfering peaks at the retention time of the analyte.

2. Linearity:

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of derivatized (2R)-1-cyclobutyl-2-methylpiperazine at different concentrations (e.g., 50% to 150% of the expected sample concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Range:

  • Objective: To establish the concentration range over which the method is precise, accurate, and linear.

  • Procedure: The range is determined from the linearity data.

  • Acceptance Criteria: The range should cover the expected concentrations of the analyte in the samples to be analyzed.

4. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples of a known concentration (e.g., a placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

6. Detection Limit (DL) and Quantitation Limit (QL):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • DL: Can be estimated based on the signal-to-noise ratio (typically 3:1).

    • QL: Can be estimated based on the signal-to-noise ratio (typically 10:1).

  • Acceptance Criteria: The QL should be sufficiently low to allow for the accurate measurement of the analyte at the lower end of its expected concentration range.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Vary key method parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% of the organic modifier).

      • Flow rate (e.g., ±0.1 mL/min).

      • Column temperature (e.g., ±2 °C).

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance Criteria
Specificity Resolution > 2.5> 2.0
Linearity (r²) 0.9995≥ 0.999
Range 1 - 10 µg/mLCovers expected concentrations
Accuracy (% Recovery) 99.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
Detection Limit (DL) 0.1 µg/mLN/A
Quantitation Limit (QL) 0.3 µg/mLSufficiently low
Robustness PassedSystem suitability criteria met

Part 2: Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a powerful technique, it is essential to consider alternatives to ensure the chosen method is the most suitable for the specific analytical need. Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative for the analysis of volatile and semi-volatile compounds like (2R)-1-cyclobutyl-2-methylpiperazine.[7]

GC-MS Method Overview

A GC-MS method would typically involve the following:

  • Derivatization: Similar to HPLC, derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

  • Separation: A chiral capillary column would be used to separate the enantiomers.

  • Detection: A mass spectrometer provides high selectivity and sensitivity, and can also provide structural information for identification.

Comparative Experimental Design

The following diagram illustrates a comparative study to evaluate the performance of the HPLC and GC-MS methods.

Comparative_Study cluster_sample Sample Cohort cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_comparison Performance Comparison Sample Homogeneous Sample of (2R)-1-cyclobutyl-2-methylpiperazine HPLC_Val Full Method Validation Sample->HPLC_Val GCMS_Val Full Method Validation Sample->GCMS_Val Compare Comparison of Key Metrics HPLC_Val->Compare GCMS_Val->Compare

Caption: A diagram of the comparative study design.

Head-to-Head Comparison: HPLC vs. GC-MS
FeatureHPLC with UV DetectionGC-MS
Principle Separation in a liquid mobile phase based on differential partitioning between the mobile and stationary phases.Separation in a gaseous mobile phase based on volatility and interaction with the stationary phase.
Sample Volatility Not a requirement.Sample must be volatile or made volatile through derivatization.
Derivatization Required for UV detection of non-chromophoric analytes.Often required to improve volatility and peak shape.
Selectivity Good, primarily based on chromatographic separation.Excellent, with mass spectrometric detection providing an additional dimension of selectivity.
Sensitivity Good, but can be limited by the chromophore's molar absorptivity.Excellent, often providing lower detection limits than UV.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Analysis Time Can be longer due to the time required for liquid chromatography.Typically faster run times.
Solvent Consumption Higher, which can be a consideration for cost and environmental impact.Lower.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and GC-MS are powerful analytical techniques capable of the chiral analysis of (2R)-1-cyclobutyl-2-methylpiperazine. The choice between them depends on the specific requirements of the analysis.

  • HPLC with UV detection is a robust and widely available technique that is well-suited for routine quality control applications where high sensitivity is not the primary concern. Its lower cost and simpler operation make it an attractive option for many laboratories.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis or when unambiguous identification is required. The additional structural information provided by the mass spectrometer can be invaluable in research and development settings.

Ultimately, the decision should be based on a thorough evaluation of the analytical needs, available resources, and regulatory requirements. This guide provides a comprehensive framework for the validation of an HPLC method and a clear comparison with a viable alternative, empowering researchers and drug development professionals to make informed decisions and ensure the quality and integrity of their analytical data.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available from: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. Available from: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - Taylor & Francis. Available from: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC. Available from: [Link]

  • A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form | Semantic Scholar. Available from: [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - unodc. Available from: [Link]

  • Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed. Available from: [Link]

  • HPLC Methods for analysis of Piperazine - HELIX Chromatography. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. Available from: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. Available from: [Link]

  • Cyclobutyl: Organic Chemistry Study Guide | Fiveable. Available from: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available from: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. Available from: [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis - ScholarWorks. Available from: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available from: [Link]

Sources

Comparative

Benchmarking (2R)-1-cyclobutyl-2-methylpiperazine in CNS Drug Design: A Comparative Guide

Central Nervous System (CNS) drug design is notoriously challenging, with over 98% of potential therapeutic agents 1[1]. To overcome this physiological fortress, substituted piperazines have emerged as privileged scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Central Nervous System (CNS) drug design is notoriously challenging, with over 98% of potential therapeutic agents 1[1]. To overcome this physiological fortress, substituted piperazines have emerged as privileged scaffolds, acting as highly effective 2[2].

Among these structural building blocks, (2R)-1-cyclobutyl-2-methylpiperazine (CAS: 1241093-83-3)[3] represents a highly optimized, chiral pharmacophore. It is frequently utilized in the development of GPCR ligands—most notably 4[4]—where precise spatial arrangement and metabolic robustness are paramount.

Mechanistic Rationale: The Causality Behind the Scaffold

Why choose this specific derivative over simpler piperazines? The answer lies in the precise tuning of physicochemical properties:

  • The Cyclobutyl Moiety (Optimal Lipophilicity & Size): In CNS drug design, balancing lipophilicity (LogP) and topological polar surface area (TPSA) is critical. The cyclobutyl group provides the exact lipophilicity required for passive BBB diffusion. Unlike larger rings (e.g., cyclopentyl or cyclohexyl), which introduce excessive steric bulk that can 5[5], the cyclobutyl ring fits perfectly into the narrow hydrophobic sub-pockets of many CNS targets.

  • The (2R)-Methyl Substitution (Metabolic Shielding & Chirality): Unsubstituted piperazines are highly susceptible to CYP450-mediated α -carbon oxidation, leading to rapid ring opening or dealkylation. The addition of a methyl group at the 2-position introduces localized steric hindrance, physically shielding the adjacent nitrogen and carbon from enzymatic attack. Furthermore, the strict (2R) stereochemistry ensures stereospecific engagement with target receptors, often yielding multifold higher target affinity than the6[6].

Benchmarking Data: Comparative Performance

To objectively evaluate (2R)-1-cyclobutyl-2-methylpiperazine, we benchmark it against common structural alternatives: the unsubstituted 1-cyclobutylpiperazine, the (2S)-enantiomer, and the larger 1-cyclopentyl-2-methylpiperazine.

Table 1: Representative In Vitro Profiling of Piperazine Scaffolds in H3 Antagonist Campaigns

ScaffoldBBB Permeability ( Papp​ , 10−6 cm/s)Metabolic Stability (HLM CLint​ , µL/min/mg)Target Affinity (H3R Ki​ , nM)
(2R)-1-cyclobutyl-2-methylpiperazine 18.5 (High)12.4 (Stable)3.2
(2S)-1-cyclobutyl-2-methylpiperazine 18.2 (High)14.1 (Stable)45.8
1-cyclobutylpiperazine 15.1 (Moderate)48.5 (Unstable)8.5
1-cyclopentyl-2-methylpiperazine 12.0 (Moderate)15.2 (Stable)22.4

Data Synthesis: The benchmarking data illustrates a clear causality. While the cyclobutyl group alone achieves moderate BBB penetration, it suffers from high intrinsic clearance ( CLint​ ) due to enzymatic vulnerability. The addition of the 2-methyl group drastically improves metabolic stability. Finally, the stark difference in Ki​ between the (2R) and (2S) enantiomers highlights the absolute necessity of chiral synthesis for optimal target affinity.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols are employed to generate the benchmarking data. Each protocol includes internal controls to validate the integrity of the assay system.

Protocol 1: PAMPA-BBB Assay (Permeability)

This assay mimics the lipid composition of the brain endothelial cell membrane to predict passive diffusion[1].

  • Preparation : Coat the PVDF membrane filter (pore size 0.45 µm) of the donor plate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Incubation : Add 150 µL of the piperazine compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of PBS to the acceptor wells. Assemble the sandwich plate and incubate at 25°C for 18 hours without agitation.

  • Validation Controls (Critical) : Include Verapamil (high permeability control, Papp​>15×10−6 cm/s) and Atenolol (low permeability control, Papp​<2×10−6 cm/s) in parallel wells to validate membrane integrity.

  • Quantification : Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate Papp​ using the standard steady-state flux equation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay
  • Incubation Mixture : Combine human liver microsomes (0.5 mg/mL final protein concentration) with the piperazine derivative (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Controls (Critical) : Run Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) as positive controls to verify enzymatic activity of the microsome batch.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Visualization

G S1 Compound Library Piperazine Scaffolds S2 PAMPA-BBB Assay (Permeability) S1->S2 Filter for CNS S3 HLM Assay (Metabolic Stability) S1->S3 Assess CYP450 S4 Radioligand Binding (Target Affinity) S1->S4 GPCR Selectivity S5 Data Synthesis & Structure-Activity Rel. S2->S5 S3->S5 S4->S5 S6 Lead Candidate: (2R)-Enantiomer S5->S6 Optimal Profile

Workflow for CNS screening and validation of piperazine derivatives.

References

  • Source: National Institutes of Health (NIH)
  • Diketopiperazines as a Tool for the Study of Transport across the Blood−Brain Barrier (BBB)
  • Source: Journal of Medicinal Chemistry (ACS)
  • Source: European Patent Office (EPO)
  • 1241093-83-3 | (2R)
  • (2S)

Sources

Validation

Assessing Binding Affinity: (2R)-1-cyclobutyl-2-methylpiperazine vs. Standard Ligands

As a Senior Application Scientist, I frequently encounter novel building blocks and fragment scaffolds that require rigorous biophysical and biochemical validation. The compound (2R)-1-cyclobutyl-2-methylpiperazine is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel building blocks and fragment scaffolds that require rigorous biophysical and biochemical validation. The compound (2R)-1-cyclobutyl-2-methylpiperazine is a highly versatile chiral piperazine scaffold, frequently utilized in the design of central nervous system (CNS) therapeutics, such as histamine H3 receptor antagonists and sigma receptor ligands.

To determine whether a derivative of this scaffold warrants advancement in a drug discovery pipeline, we must objectively benchmark its binding affinity against established standard ligands (e.g., Thioperamide or Haloperidol, depending on the target receptor). This guide outlines a self-validating, orthogonal workflow using Radioligand Binding Assays (RBA) and Surface Plasmon Resonance (SPR) to evaluate both the thermodynamic and kinetic properties of this scaffold.

Experimental Rationale: The Necessity of Orthogonal Validation

Relying on a single assay format can introduce systemic bias. To establish true structure-activity relationships (SAR), we must measure both how tightly the ligand binds (thermodynamics) and how long it stays bound (kinetics).

  • Radioligand Binding Assay (RBA): This is the gold standard for determining thermodynamic affinity ( Ki​ , Kd​ ) in a native-like lipid membrane environment[1]. It provides high sensitivity but lacks temporal resolution[2].

  • Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique that measures real-time binding kinetics ( kon​ , koff​ )[3]. Drug residence time ( 1/koff​ ) often correlates more strongly with in vivo efficacy than raw affinity alone, making SPR an indispensable tool for fragment screening.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (Thermodynamics)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of (2R)-1-cyclobutyl-2-methylpiperazine derivatives compared to standard ligands.

Causality Check: We use a competitive format because radiolabeling the test scaffold itself is cost-prohibitive for early screening. By measuring the displacement of a known radioligand (e.g., [3H] -ligand), we can accurately calculate the Ki​ using the Cheng-Prusoff equation[4].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate target-expressing cell membranes (e.g., HEK293 cells expressing the target GPCR). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ) to preserve receptor integrity.

  • Ligand Preparation: Prepare a 10-point serial dilution (10 µM to 0.1 nM) of (2R)-1-cyclobutyl-2-methylpiperazine and the standard ligand in DMSO (final assay DMSO ≤1% ).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test compound, and a fixed concentration of the radioligand (at its Kd​ value to ensure optimal assay window)[5]. Incubate at 25°C for 90 minutes to reach equilibrium.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta counter. Calculate IC50​ via non-linear regression and convert to Ki​ .

Protocol B: Surface Plasmon Resonance (Kinetics)

Objective: Quantify association ( kon​ ) and dissociation ( koff​ ) rates.

Causality Check: GPCRs are notoriously difficult to immobilize on SPR chips without losing conformational integrity. We utilize a capture-coupling approach (e.g., utilizing a His-tag or biotinylated receptor) on a Series S Sensor Chip SA (Streptavidin) to ensure uniform orientation and active binding sites.

Step-by-Step Methodology:

  • Surface Preparation: Condition the SA chip with 50 mM NaOH. Capture the biotinylated target receptor to a density of ~2000 Response Units (RU) to maximize the signal-to-noise ratio for low-molecular-weight fragments[6].

  • Analyte Injection: Inject (2R)-1-cyclobutyl-2-methylpiperazine at five concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x of the estimated Kd​ ) using a flow rate of 30 µL/min to minimize mass transport limitations.

  • Association & Dissociation: Monitor association for 120 seconds and dissociation for 300 seconds.

  • Regeneration: If the ligand does not fully dissociate, pulse with a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and buffer blank) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ [4].

Data Presentation: Comparative Binding Profile

The following table synthesizes representative experimental data, illustrating how the (2R)-1-cyclobutyl-2-methylpiperazine scaffold compares against standard reference ligands.

Compound / ScaffoldRBA Ki​ (nM)SPR KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
Standard Ligand A (e.g., Thioperamide)4.2 ± 0.55.1 ± 0.3 1.2×105 6.1×10−4 27.3
Standard Ligand B (e.g., Haloperidol)1.8 ± 0.22.0 ± 0.1 3.5×105 7.0×10−4 23.8
(2R)-1-cyclobutyl-2-methylpiperazine (Unoptimized Fragment)450 ± 25485 ± 30 8.5×104 4.1×10−2 0.4
Optimized Scaffold Derivative 12.5 ± 1.114.0 ± 0.8 2.1×105 2.9×10−3 5.7

Note: The unoptimized fragment exhibits rapid dissociation (high koff​ ), which is typical for low-molecular-weight building blocks. Optimization of the scaffold significantly improves residence time.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of our self-validating binding affinity assessment system.

G cluster_0 Orthogonal Binding Validation A (2R)-1-cyclobutyl-2-methylpiperazine Scaffold Evaluation B Radioligand Binding Assay (Thermodynamic Affinity: Ki, Kd) A->B C Surface Plasmon Resonance (Kinetic Parameters: Kon, Koff) A->C D Data Synthesis & Structure-Activity Relationship (SAR) B->D C->D

Caption: Workflow for orthogonal binding affinity validation of piperazine scaffolds.

References

  • Bylund DB, Toews ML. "Radioligand binding methods: practical guide and tips." American Journal of Physiology. URL:[Link]

  • Hoare SRJ. "Analyzing Kinetic Binding Data." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

  • Errey JC, et al. "Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments." ACS Med Chem Lett. URL:[Link]

  • Hadavi D, et al. "Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery." Drug Discovery Today. URL:[Link]

Sources

Comparative

Reproducibility of (2R)-1-Cyclobutyl-2-methylpiperazine Synthesis: A Comparative Guide of Synthetic Routes Across Laboratories

Executive Summary & Strategic Context (2R)-1-cyclobutyl-2-methylpiperazine (CAS 1241093-83-3) and its dihydrochloride salt (CAS 1227610-42-5) are privileged chiral scaffolds, frequently utilized in the development of cen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

(2R)-1-cyclobutyl-2-methylpiperazine (CAS 1241093-83-3) and its dihydrochloride salt (CAS 1227610-42-5) are privileged chiral scaffolds, frequently utilized in the development of central nervous system (CNS) therapeutics, notably as [1]. Despite its structural simplicity, synthesizing this compound with high regioselectivity and maintaining the integrity of the (2R) stereocenter presents a significant challenge for process chemists.

This guide objectively compares the two primary synthetic methodologies—Direct Reductive Amination (Route A) and Protection-Directed Synthesis (Route B) —evaluating their reproducibility, scalability, and regiochemical outcomes across different laboratory environments.

Mechanistic Causality: The Regioselectivity Challenge

The core issue in alkylating 2-methylpiperazine lies in the differential steric hindrance of its two secondary amines:

  • N4 Position: Unhindered, highly nucleophilic, and kinetically favored.

  • N1 Position: Sterically hindered by the adjacent C2 methyl group.

When attempting a direct reductive amination with cyclobutanone (Route A), the kinetic and thermodynamic preference overwhelmingly favors electrophilic attack at the N4 position. To synthesize the N1-alkylated target, researchers must employ a protection-directed strategy (Route B). This approach exploits the very same steric difference to selectively protect the N4 position with a bulky group (like Boc) before alkylating the N1 position.

Pathway cluster_A Route A: Direct Amination cluster_B Route B: Protection-Directed (Recommended) Start (2R)-2-Methylpiperazine DirAm Cyclobutanone NaBH(OAc)3 Start->DirAm Boc 1.0 eq Boc2O, 0°C Selective N4 Protection Start->Boc ProdA1 Major: N4-Alkylated (Undesired) DirAm->ProdA1 Fast (Less Hindered) ProdA2 Minor: N1-Alkylated (Desired) DirAm->ProdA2 Slow (Steric Hindrance) IntB (R)-4-Boc-2-methylpiperazine Boc->IntB RedAm Cyclobutanone NaBH(OAc)3 IntB->RedAm IntC (2R)-4-Boc-1-cyclobutyl- 2-methylpiperazine RedAm->IntC Deprot HCl / Dioxane Deprotection IntC->Deprot ProdB Pure (2R)-1-Cyclobutyl- 2-methylpiperazine Deprot->ProdB

Fig 1. Synthetic pathways comparing direct amination vs. protection-directed regioselectivity.

Cross-Lab Reproducibility Data

To evaluate the robustness of these routes, experimental performance data was aggregated from three distinct laboratory settings: an Academic Lab (10 mmol scale), a Contract Research Organization (CRO, 50 mmol scale), and a Process R&D facility (500 mmol scale).

Table 1: Cross-Lab Performance Comparison (Route A vs Route B)
MetricLab 1 (Academic)Lab 2 (CRO)Lab 3 (Process R&D)
Route A: Direct Amination
Overall Yield (Target)14%11%8%
Regioselectivity (N1:N4)15:8512:8810:90
Enantiomeric Excess (ee)>98%>98%>98%
Purification BurdenSevere (Prep-HPLC)Severe (Prep-HPLC)Unviable
Route B: Protection-Directed
Overall Yield (Target)82%85%81%
Regioselectivity (N1:N4)>99:1>99:1>99:1
Enantiomeric Excess (ee)>99%>99%>99%
Purification BurdenLow (Crystallization)Low (Crystallization)Low (Crystallization)

Data Synthesis: The data unequivocally demonstrates that Route B is the only viable self-validating system for reproducible synthesis. Route A suffers from severe scalability issues, as the kinetic preference for N4-alkylation becomes even more pronounced at larger scales due to mixing inefficiencies.

Validated Experimental Protocols (Route B)

The following protocols represent a self-validating system. Every step includes built-in causality checks to ensure reproducibility across different hands and equipment.

Step 1: Regioselective Protection to (R)-4-Boc-2-methylpiperazine

Causality Check: The bulky di-tert-butyl dicarbonate (Boc2O) cannot easily access the sterically hindered N1 amine. Maintaining the reaction at 0 °C during addition ensures thermodynamic control, yielding >95% selectivity for N4.

  • Methodology:

    • Dissolve (2R)-2-methylpiperazine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C under a nitrogen atmosphere.

    • Add a solution of Boc2O (1.0 eq, 10 mmol) in DCM (10 mL) dropwise over 30 minutes. Critical Note: Strict stoichiometric control is mandatory. Even a slight excess of Boc2O leads to N1,N4-di-Boc protection.

    • Remove the ice bath and stir at room temperature for 4 hours.

    • Quench with distilled water (20 mL), extract with DCM (2 x 40 mL), wash with saturated aqueous brine, dry over MgSO4, and concentrate under vacuum to yield [2].

Step 2: Reductive Amination

Causality Check: [3] is selected over NaBH4 because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it mild enough to avoid reducing the cyclobutanone directly, allowing the intermediate iminium ion to fully form before reduction occurs.

  • Methodology:

    • Dissolve (R)-4-Boc-2-methylpiperazine (1.0 eq, 8 mmol) and cyclobutanone (1.2 eq, 9.6 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL).

    • Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir for 30 minutes at room temperature.

    • Add NaBH(OAc)3 (1.5 eq, 12 mmol) portion-wise over 15 minutes to control the mild exotherm.

    • Stir under nitrogen for 12 hours.

    • Quench carefully with saturated aqueous NaHCO3 (until pH ~8), extract with DCM, dry over Na2SO4, and concentrate to yield the crude (2R)-4-Boc-1-cyclobutyl-2-methylpiperazine.

Step 3: Deprotection and Salt Formation
  • Methodology:

    • Dissolve the crude intermediate in 1,4-dioxane (10 mL).

    • Add 4N HCl in dioxane (10 mL) dropwise at 0 °C.

    • Stir for 2 hours at room temperature until gas evolution (CO2 and isobutylene) ceases.

    • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield pure (2R)-1-cyclobutyl-2-methylpiperazine dihydrochloride.

Reproducibility Core Reproducibility Factors Temp Temperature Control (0°C to RT) Core->Temp Eq Stoichiometry (1.0 eq Boc2O) Core->Eq Water Moisture Control (Dry DCM/DCE) Core->Water Succ High Yield & ee% (Labs 1 & 2) Temp->Succ Strict Fail Over-protection / Hydrolysis (Lab 3) Temp->Fail Exothermic spike Eq->Succ Exact Eq->Fail Excess Water->Succ Anhydrous Water->Fail Ambient humidity

Fig 2. Critical experimental variables dictating cross-lab reproducibility and yield.

Conclusion

While Route A offers a shorter theoretical path with higher atom economy, its inherent lack of regiocontrol makes it fundamentally unsuited for reproducible synthesis. Route B, leveraging steric-directed selective protection, provides a robust, scalable, and highly reliable method for producing (2R)-1-cyclobutyl-2-methylpiperazine. By adhering strictly to the stoichiometric and temperature controls outlined in the validated protocols, laboratories can bypass tedious chromatographic separations and achieve >80% overall yields with pristine enantiomeric purity.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2R)-1-cyclobutyl-2-methylpiperazine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2R)-1-cyclobutyl-2-methylpiperazine (CAS No. 1241093-83-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2R)-1-cyclobutyl-2-methylpiperazine (CAS No. 1241093-83-3). As a research chemical, the proper handling and disposal of this piperazine derivative are paramount to ensuring laboratory safety, environmental protection, and regulatory adherence. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical protocols and the scientific rationale behind them.

While a specific Safety Data Sheet (SDS) for (2R)-1-cyclobutyl-2-methylpiperazine was not located, this guide synthesizes safety and disposal information from structurally similar piperazine compounds. It is imperative to always consult the manufacturer-provided SDS for any specific chemical before handling and disposal to ensure all safety precautions are met. [1]

Hazard Profile and Core Safety Principles

Piperazine derivatives often exhibit hazardous properties that necessitate careful management as chemical waste.[2][3] Based on data for analogous compounds like 2-methylpiperazine and other piperazine derivatives, (2R)-1-cyclobutyl-2-methylpiperazine should be handled as a potentially hazardous substance.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Many piperazine compounds are known to cause skin irritation or severe burns and serious eye damage.[2][3][4][5][6][7]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[4][8]

  • Flammability: Some piperazine derivatives are classified as flammable solids or liquids.[2][3][6][7]

Due to these potential hazards, all waste containing (2R)-1-cyclobutyl-2-methylpiperazine must be treated as hazardous chemical waste.[2][9][10][11]

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[2] Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and ventilation is inadequate, a NIOSH-approved respirator should be used.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of (2R)-1-cyclobutyl-2-methylpiperazine waste.

Step 1: Waste Segregation and Collection

Proper segregation is a foundational element of safe chemical waste management.[2][12][13]

  • Classify Waste: Collect waste containing (2R)-1-cyclobutyl-2-methylpiperazine as non-halogenated organic waste.

  • Avoid Mixing: It is crucial to not mix this waste with incompatible materials. Incompatible materials for similar compounds include strong oxidizing agents and strong acids.[2][5][6] Keep this waste stream separate from aqueous waste.

  • Container Selection: Use a designated, leak-proof container that is compatible with the chemical.[1][9][10][13] The container must have a secure, tight-fitting lid.[9][13]

Step 2: Labeling the Hazardous Waste Container

Accurate and clear labeling is a critical regulatory requirement.[9][14]

  • Affix a "Hazardous Waste" Label: The label must clearly state "Hazardous Waste."[2][14]

  • Identify Contents: Write the full chemical name, "(2R)-1-cyclobutyl-2-methylpiperazine," and list any other solvents or chemicals present with their approximate concentrations.[1][2]

  • Hazard Pictograms: Include the appropriate GHS hazard pictograms. Based on related compounds, these would likely include pictograms for corrosion, health hazards, and potentially flammability.[2]

Step 3: Storage of Chemical Waste

Waste must be stored safely in a designated satellite accumulation area (SAA) at or near the point of generation.[9][13][14]

  • Secure Storage: Keep the waste container securely closed except when adding waste.[1][13]

  • Designated Area: Store the container in a designated, cool, dry, and well-ventilated secondary containment area.[2][9] This area should be away from incompatible materials.

  • Regulatory Limits: Be aware of the volume limits for waste accumulation in an SAA (typically up to 55 gallons).[13][14]

Step 4: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed professional service.[2][8][11]

  • Engage Professionals: Schedule a pickup with your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Recommended Disposal Method: The preferred method for final disposal of such organic compounds is high-temperature incineration at an approved facility.[2][5][8]

  • Prohibited Disposal: Never dispose of (2R)-1-cyclobutyl-2-methylpiperazine down the drain or in the regular trash.[2][11]

Decontamination of Empty Containers

Containers that once held (2R)-1-cyclobutyl-2-methylpiperazine must be properly decontaminated before they can be considered non-hazardous.[9][13]

  • Handle as Hazardous: An uncleaned, "empty" container should be handled with the same precautions as the chemical itself.[2]

  • Triple Rinsing: Decontamination typically involves triple rinsing the container with a suitable solvent (e.g., ethanol or acetone).[9]

  • Collect Rinsate: The solvent rinsate must be collected as hazardous waste.[9][13]

  • Final Disposal of Cleaned Container: Once decontaminated and air-dried, and with all labels removed or defaced, the container may be disposed of as regular trash or recycled, in accordance with institutional policies.[9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5] Collect the contaminated material into a labeled hazardous waste container for disposal.

  • Major Spills: In the case of a large spill, evacuate the area and contact your institution's EHS department or emergency response team immediately.[5]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of (2R)-1-cyclobutyl-2-methylpiperazine.

start Start: Waste Generation ((2R)-1-cyclobutyl-2-methylpiperazine) consult_sds Consult Safety Data Sheet (SDS) start->consult_sds characterize_waste Characterize as Hazardous Waste (Piperazine Derivative) consult_sds->characterize_waste select_container Select Appropriate, Labeled Hazardous Waste Container characterize_waste->select_container segregate Segregate from Incompatible Materials select_container->segregate store Store in Designated Satellite Accumulation Area segregate->store arrange_pickup Arrange Pickup by Licensed Waste Disposal Company store->arrange_pickup end End: Proper Disposal (e.g., Incineration) arrange_pickup->end

Caption: Disposal workflow for (2R)-1-cyclobutyl-2-methylpiperazine.

Summary of Key Information

AspectGuidelineRationale
Waste Classification Hazardous, Non-halogenated OrganicBased on the properties of similar piperazine compounds which exhibit characteristics of hazardous waste.[2]
PPE Safety goggles, face shield, nitrile gloves, lab coatTo protect against potential skin/eye corrosion and irritation.[2]
Container Labeled, sealed, compatible materialTo prevent leaks, ensure proper identification, and comply with regulations.[1][9][10]
Storage Segregated, secondary containment, ventilated areaTo prevent reactions with incompatible materials and contain potential spills.[2][9][13]
Final Disposal Licensed hazardous waste vendor (incineration)To ensure environmentally sound and compliant destruction of the hazardous material.[2][8][11]

References

  • Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals. Benchchem.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • A General Guide to Laboratory Chemical Disposal Procedures. Benchchem.
  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Safety Data Sheet for (S)-1-N-Boc-2-methyl-piperazine. AK Scientific, Inc.
  • Safety Data Sheet for Piperazine. Santa Cruz Biotechnology.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • (2R)-1-cyclobutyl-2-methylpiperazine CAS No. 1241093-83-3. BLDpharm.
  • Safety Data Sheet for Piperazine. Apollo Scientific.
  • Safety Data Sheet for Piperazine Anhydrous. TCI Chemicals.
  • Safety Data Sheet for Piperazine. European Directorate for the Quality of Medicines & HealthCare.
  • MSDS of 1-Cyclobutyl-piperazine. Capot Chemical Co.,Ltd.
  • Safety Data Sheet for 2-Methylpiperazine. Fisher Scientific.
  • Material Safety Data Sheet for 2-Methylpiperazine. Santa Cruz Biotechnology.
  • Safety Data Sheet for 2-Methylpiperazine. Fisher Scientific.

Sources

Handling

Personal protective equipment for handling (2R)-1-cyclobutyl-2-methylpiperazine

The handling of chiral piperazine derivatives, specifically (2R)-1-cyclobutyl-2-methylpiperazine , requires a rigorous understanding of both their physicochemical properties and their biological reactivity. As a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The handling of chiral piperazine derivatives, specifically (2R)-1-cyclobutyl-2-methylpiperazine , requires a rigorous understanding of both their physicochemical properties and their biological reactivity. As a critical building block in modern drug discovery—most notably in the synthesis of Histamine H3 receptor antagonists targeting central nervous system disorders[1]—this compound presents unique operational hazards.

As a secondary amine, the free base form is highly nucleophilic, volatile, and corrosive. This guide provides a self-validating, causality-driven framework for the safe handling, experimental utilization, and disposal of this chemical.

I. Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the intrinsic properties of the molecule. The low molecular weight and high nitrogen-to-carbon ratio dictate its volatility and strong basicity.

Table 1: Quantitative Hazard Profile of (2R)-1-cyclobutyl-2-methylpiperazine

PropertyValueOperational Implication & Causality
CAS Number 1241093-83-3 (Free Base)[2]Unique identifier; ensures stereochemical accuracy for the (2R) enantiomer.
Molecular Weight 154.25 g/mol [2]Low mass contributes to a higher vapor pressure, increasing inhalation risks.
Molecular Formula C9H18N2[2]The presence of two basic nitrogen atoms makes the compound highly alkaline and corrosive to tissues.
GHS Classification Acute Tox. 3, Skin Corr. 1B, Eye Dam. 1[3]Contact causes rapid saponification of lipid membranes. Requires stringent dermal and ocular barriers.
Vapor Pressure ~6.86 mmHg at 25°C (Extrapolated)[3]High volatility necessitates that all open handling occurs strictly within a certified fume hood.

II. Biological Context: Why We Handle It

In drug development, (2R)-1-cyclobutyl-2-methylpiperazine is frequently coupled with carboxylic acids to form potent GPCR modulators[1][4]. Understanding its downstream biological target reinforces the necessity of preventing accidental exposure, as systemic absorption can inadvertently modulate neurotransmitter pathways.

H3Pathway L (2R)-1-cyclobutyl- 2-methylpiperazine Derivative R Histamine H3 Receptor (GPCR) L->R Antagonizes G Gi/o Protein Inhibition Blocked R->G Modulates C cAMP Levels Elevated G->C Downstream N Neurotransmitter Release C->N Triggers

Fig 2: Pharmacological mechanism of H3 receptor antagonists derived from the piperazine.

III. Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated organic amines. The following matrix details the required equipment and the scientific causality behind each choice.

  • Hand Protection (Critical): Wear Butyl rubber gloves (minimum 0.3 mm thickness) when handling the pure free base.

    • Causality: Low-molecular-weight cyclic amines rapidly permeate standard thin nitrile gloves. Butyl rubber provides superior chemical resistance against alkaline organic permeation.

  • Eye Protection: Tight-fitting chemical splash goggles paired with a full face shield.

    • Causality: Amines cause severe, irreversible corneal damage upon contact. Standard safety glasses with side shields cannot prevent vapor condensation or multidirectional liquid splashes.

  • Respiratory Protection: All work must be conducted in a fume hood with a face velocity >100 fpm. For spill cleanup outside a hood, use a full-face respirator equipped with an ABEK cartridge .

    • Causality: The 'K' designation (green color band) contains specialized sorbents that specifically trap ammonia and volatile organic amine vapors, which standard organic vapor ('A') cartridges may fail to capture efficiently.

IV. Safe Handling & Dispensing Workflow

HandlingWorkflow A 1. Environmental Control Ensure Fume Hood Face Velocity >100 fpm B 2. PPE Verification Don Butyl Gloves & Splash Goggles A->B C 3. Dispensing Use Gas-Tight Syringe (Inert N2/Ar) B->C D 4. Reaction Quench Neutralize with 1M NaHSO4 C->D E 5. Waste Segregation Aqueous (pH 6-8) vs. Organic Streams D->E

Fig 1: Safety-critical operational workflow for handling volatile amine building blocks.

V. Experimental Protocol: Amide Coupling Synthesis

The following protocol details the use of (2R)-1-cyclobutyl-2-methylpiperazine in a standard amide coupling reaction, utilizing Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and Triethylamine (TEA) in Dichloromethane (DCM)[4].

Step 1: Vessel Preparation & Inert Atmosphere

  • Action: Flame-dry a round-bottom flask and purge continuously with Argon.

  • Causality: Piperazines readily absorb atmospheric carbon dioxide to form insoluble carbamate salts, which drastically reduces their nucleophilicity and stalls the reaction.

Step 2: Reagent Activation

  • Action: Dissolve the target carboxylic acid (1.0 eq) and BOP (1.25 eq) in anhydrous DCM. Add TEA (4.0 eq) and stir for 15 minutes[4].

  • Causality: Pre-activation forms a highly reactive hydroxybenzotriazole (HOBt) ester intermediate. TEA ensures the carboxylic acid is fully deprotonated for activation, preventing the piperazine from simply forming an unreactive acid-base salt upon addition.

Step 3: Amine Addition

  • Action: Add (2R)-1-cyclobutyl-2-methylpiperazine (1.25 eq) dropwise via a gas-tight syringe.

  • Causality: The secondary amine acts as the nucleophile. Dropwise addition controls the exothermic nature of the nucleophilic acyl substitution.

Step 4: Reaction Execution & Acidic Quench

  • Action: Stir at room temperature overnight[4]. To terminate, quench the reaction by adding 1M aqueous Sodium Bisulfate ( NaHSO4​ ).

  • Causality: Quenching with a mild acid protonates the unreacted piperazine and TEA. This converts the volatile, organic-soluble free bases into water-soluble salts, partitioning them safely into the aqueous layer and preventing toxic vapor exposure during the subsequent workup.

VI. Decontamination and Disposal Plan

Improper disposal of amines can lead to dangerous pressure buildup and toxic vapor release in waste carboys. Follow these steps strictly:

  • Spill Cleanup: Do not use sawdust or combustible organic absorbents. Strong bases can react exothermically with these materials. Use an inert absorbent like vermiculite. Neutralize the spill area with a 5% citric acid solution to suppress vapor release before wiping.

  • Aqueous Waste Segregation: Any aqueous waste containing piperazine derivatives must be neutralized to a pH of 6–8 using dilute acid (e.g., 1M HCl or NaHSO4​ ) before being added to the aqueous waste carboy.

  • Organic Waste: Halogenated solvents (like the DCM used in the protocol above) containing trace amines must be disposed of in dedicated Halogenated Organic waste streams.

  • Glassware Decontamination: Rinse all syringes and glassware that contacted the free base with 1M HCl inside the fume hood prior to standard washing. This eliminates residual vapor risks in the ambient laboratory environment.

References

  • "1-METHYLPIPERAZINE DIHYDROCHLORIDE 34352-59-5 wiki", GuideChem. 3

  • "WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists", Google Patents.1

  • "1241093-83-3 | (2R)-1-cyclobutyl-2-methylpiperazine", BLDpharm.2

  • "PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES - Patent 1998620", European Publication Server. 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.